molecular formula C5H5IN2O B1313075 2-Iodo-6-methoxypyrazine CAS No. 58139-03-0

2-Iodo-6-methoxypyrazine

Cat. No.: B1313075
CAS No.: 58139-03-0
M. Wt: 236.01 g/mol
InChI Key: NSZWVUZALRZRLQ-UHFFFAOYSA-N
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Description

2-Iodo-6-methoxypyrazine is a halogenated heteroaromatic compound of significant interest in synthetic organic chemistry and pharmaceutical research. The presence of both an iodine atom and a methoxy group on the pyrazine ring creates a versatile molecular scaffold for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. This allows researchers to efficiently construct more complex bi- and poly-aryl structures, which are common motifs in medicinal chemistry and materials science. The methoxy group can also serve as a directing group for further functionalization or be cleaved/modified to access other valuable derivatives. As such, this compound is primarily valued as a key synthetic intermediate in the discovery and development of new active compounds. Researchers are encouraged to explore its potential in constructing novel molecular libraries. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Disclaimer: The specific applications, mechanisms of Action, and research value described above are based on the common chemical properties of iodinated heterocycles and the related compound 2-Amino-6-methoxypyrazine . This information is provided for illustrative purposes and must be confirmed through laboratory research and safety data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-6-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZWVUZALRZRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437555
Record name 2-Iodo-6-methoxypyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58139-03-0
Record name 2-Iodo-6-methoxypyrazine
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Record name 58139-03-0
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Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-6-methoxypyrazine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 2-Iodo-6-methoxypyrazine. This heterocyclic compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional molecules.

Core Chemical Properties

This compound is a solid aromatic compound. Its core physical and chemical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.

PropertyValueSource
Molecular Formula C₅H₅IN₂O[1]
Molecular Weight 236.01 g/mol
CAS Number 58139-03-0
Appearance Solid
Melting Point 36.6-38.1 °C
SMILES String COc1cncc(I)n1
InChI Key NSZWVUZALRZRLQ-UHFFFAOYSA-N

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyrazine ring. Another singlet would be observed for the methoxy group protons (-OCH₃), typically appearing further upfield.

  • ¹³C NMR: The carbon NMR spectrum would display five distinct signals. The carbon atom bonded to the iodine would be significantly shifted downfield. The carbon atoms of the pyrazine ring would appear in the aromatic region, and a signal for the methoxy carbon would be present in the upfield region (typically 55-65 ppm).[2]

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for:

  • C-H stretching (aromatic): Around 3000-3100 cm⁻¹.[3]

  • C-H stretching (aliphatic, -OCH₃): Just below 3000 cm⁻¹.[3]

  • C=N and C=C stretching (aromatic ring): In the 1400-1600 cm⁻¹ region.[3]

  • C-O stretching (ether): A strong band typically in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) would be observed at m/z 236.[1] Common fragmentation patterns would involve the loss of a methyl group (-CH₃) from the methoxy moiety, the loss of the entire methoxy group (-OCH₃), or the loss of the iodine atom.[4][5] The presence of iodine would also result in a characteristic isotopic pattern.

Chemical Synthesis and Reactivity

This compound is primarily used as a building block in organic synthesis. Its reactivity is dominated by the carbon-iodine bond, which makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Synthesis

While a specific, detailed laboratory synthesis protocol for this compound is not widely published, its biosynthesis has been described as occurring in the fungus Chondromyces crocatus. This pathway involves the reaction of an acetaldehyde derivative with methoxyacetone phosphate.[6] Laboratory synthesis would typically involve the iodination of a pre-existing methoxypyrazine ring.

Reactivity in Cross-Coupling Reactions

The presence of the iodo-substituent on the electron-deficient pyrazine ring makes this compound an ideal electrophilic partner in a variety of cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating complex molecular architectures.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species (like a boronic acid or ester) to form a new carbon-carbon bond. This is a powerful method for synthesizing biaryl compounds.[7][8][9]

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing access to substituted alkynylpyrazines.[10][11]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. It is a key method for synthesizing arylamines, which are common motifs in pharmaceuticals.[12][13][14]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start_suzuki This compound catalyst_suzuki Pd Catalyst + Base start_suzuki->catalyst_suzuki boronic_acid R-B(OH)₂ boronic_acid->catalyst_suzuki product_suzuki 2-Aryl-6-methoxypyrazine catalyst_suzuki->product_suzuki start_sonogashira This compound catalyst_sonogashira Pd/Cu Catalyst + Base start_sonogashira->catalyst_sonogashira alkyne R-C≡CH alkyne->catalyst_sonogashira product_sonogashira 2-Alkynyl-6-methoxypyrazine catalyst_sonogashira->product_sonogashira start_buchwald This compound catalyst_buchwald Pd Catalyst + Base start_buchwald->catalyst_buchwald amine R¹R²NH amine->catalyst_buchwald product_buchwald 2-Amino-6-methoxypyrazine catalyst_buchwald->product_buchwald

Key cross-coupling reactions involving this compound.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

The following provides a generalized workflow for a cross-coupling reaction, which would require specific optimization for each substrate and catalyst system.

Materials:

  • This compound (1 equivalent)

  • Coupling partner (e.g., boronic acid, alkyne, or amine) (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required)

  • Base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, the coupling partner, the palladium catalyst, ligand (if used), and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and/or brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.

G reagents 1. Add Reactants & Catalyst (Iodopyrazine, Coupling Partner, Pd Catalyst, Base) solvent 2. Add Anhydrous Solvent under Inert Atmosphere reagents->solvent reaction 3. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 4. Aqueous Workup (Extraction & Washing) reaction->workup purification 5. Dry, Concentrate & Purify (Column Chromatography) workup->purification product 6. Characterize Final Product (NMR, MS, IR) purification->product G start This compound (Starting Material) coupling Parallel Cross-Coupling Reactions start->coupling library Library of Novel Pyrazine Derivatives coupling->library screening High-Throughput Biological Screening library->screening hit Hit Identification screening->hit lead Lead Optimization (SAR Studies) hit->lead candidate Drug Candidate lead->candidate

References

An In-depth Technical Guide to 2-Iodo-6-methoxypyrazine (CAS 58139-03-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodo-6-methoxypyrazine, a key heterocyclic building block in synthetic and medicinal chemistry. This document consolidates available physicochemical data, outlines plausible synthetic strategies, and explores its application in the development of novel bioactive molecules.

Core Physicochemical Properties

This compound is a solid, aromatic compound that serves as a versatile intermediate. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 58139-03-0N/A
Molecular Formula C₅H₅IN₂ON/A
Molecular Weight 236.01 g/mol N/A
Appearance SolidN/A
Melting Point 36.6-38.1 °CN/A
Boiling Point 257.971 °C at 760 mmHgN/A
SMILES COc1cncc(I)n1N/A
InChI 1S/C5H5IN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3N/A

Synthesis and Experimental Protocols

Proposed Synthesis Route 1: Iodination of 2-Methoxypyrazine

This approach involves the direct electrophilic iodination of commercially available 2-methoxypyrazine. The pyrazine ring is electron-deficient, making electrophilic substitution challenging. Therefore, harsh iodinating conditions may be required.

Reaction Scheme:

Synthesis_Route_1 2-Methoxypyrazine 2-Methoxypyrazine reagents I2 / NaIO4 H2SO4 2-Methoxypyrazine->reagents product This compound reagents->product caption Proposed Iodination of 2-Methoxypyrazine.

Caption: Proposed Iodination of 2-Methoxypyrazine.

Detailed Experimental Protocol (Hypothetical):

  • Materials: 2-Methoxypyrazine, Iodine (I₂), Sodium periodate (NaIO₄), Concentrated sulfuric acid (95-98%).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add sodium periodate to concentrated sulfuric acid.

    • Add elemental iodine portion-wise to the cooled solution, maintaining the temperature below 10 °C. Stir until a dark brown solution of the iodinating agent is formed.

    • Dissolve 2-methoxypyrazine in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Slowly add the 2-methoxypyrazine solution to the iodinating mixture dropwise.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with a sodium thiosulfate solution to remove any remaining iodine, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Proposed Synthesis Route 2: Sandmeyer Reaction of 2-Amino-6-methoxypyrazine

This classic transformation involves the conversion of an amino group to a diazonium salt, which is then displaced by iodide. This route may offer better regioselectivity.

Reaction Scheme:

Synthesis_Route_2 start 2-Amino-6-methoxypyrazine reagents1 NaNO2, H2SO4 0-5 °C start->reagents1 intermediate Diazonium Salt Intermediate reagents2 KI intermediate->reagents2 product This compound reagents1->intermediate reagents2->product caption Proposed Sandmeyer Reaction.

Caption: Proposed Sandmeyer Reaction.

Detailed Experimental Protocol (Hypothetical):

  • Materials: 2-Amino-6-methoxypyrazine, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Potassium iodide (KI).

  • Procedure:

    • Dissolve 2-amino-6-methoxypyrazine in dilute sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) should be observed.

    • Allow the mixture to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent, and wash the organic layer with sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • Purify the residue by column chromatography.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, this section provides predicted data based on the analysis of its structure and known spectral data of similar compounds.

TechniquePredicted Features
¹H NMR Two singlets in the aromatic region (δ 8.0-8.5 ppm) corresponding to the two pyrazine protons. A singlet around δ 4.0 ppm for the methoxy group protons.
¹³C NMR Four signals are expected in the aromatic region. The carbon bearing the iodine atom would be at a lower field (δ ~90-100 ppm), while the carbon attached to the methoxy group would be significantly downfield (δ ~160-165 ppm). The other two pyrazine carbons would appear between δ 135-150 ppm. A signal for the methoxy carbon is expected around δ 55 ppm.
Mass Spec. (EI) The molecular ion peak (M⁺) would be observed at m/z 236. A characteristic fragmentation pattern would likely involve the loss of a methyl radical (M-15) to give a peak at m/z 221, and potentially the loss of iodine (M-127) to give a fragment at m/z 109.
IR Spectroscopy C-H stretching of the aromatic ring (~3050-3100 cm⁻¹). C=N and C=C stretching vibrations of the pyrazine ring (1500-1600 cm⁻¹). C-O stretching of the methoxy group (~1250 cm⁻¹ and ~1050 cm⁻¹). C-I stretching vibration in the fingerprint region (<600 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry due to the reactivity of the carbon-iodine bond, which allows for the introduction of various functionalities through cross-coupling reactions.

Role as a Synthetic Intermediate

The iodo-substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Drug_Discovery_Workflow cluster_reactions Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd catalyst, base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu catalyst, base buchwald Buchwald-Hartwig (Amines) start->buchwald Pd catalyst, base derivatives Diverse Library of 6-Substituted Methoxypyrazines suzuki->derivatives sonogashira->derivatives buchwald->derivatives testing Biological Screening (e.g., Kinase Assays, Cell-based Assays) derivatives->testing hit Hit Compound testing->hit lead Lead Optimization hit->lead caption Synthetic Utility in Drug Discovery.

Caption: Synthetic Utility in Drug Discovery.

  • Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids introduces new aromatic systems, creating biaryl structures common in kinase inhibitors and other therapeutic agents.

  • Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynyl-pyrazines, which can be further functionalized or used as key structural elements.

  • Buchwald-Hartwig Amination: The introduction of primary or secondary amines allows for the synthesis of various amino-pyrazine derivatives, a motif present in many biologically active compounds.

While specific examples of marketed drugs derived directly from this compound are not prominent in the public domain, its structural motifs are relevant to compounds investigated for a range of therapeutic areas, including oncology and infectious diseases. The pyrazine core is a known bioisostere for other aromatic systems and is present in several approved drugs.

Safety and Handling

This compound is classified as hazardous and should be handled with appropriate safety precautions by trained personnel.

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity Acute Tox. 4 (Oral)H302: Harmful if swallowed.
Skin Corrosion/Irritation Skin Irrit. 2H315: Causes skin irritation.
Eye Damage/Irritation Eye Dam. 1H318: Causes serious eye damage.
STOT STOT SE 3H335: May cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its utility stems from the presence of a reactive iodo-substituent on the methoxypyrazine core, which allows for a wide range of synthetic transformations through modern cross-coupling methodologies. While detailed public data on its synthesis and spectral characterization is sparse, its potential for generating diverse chemical libraries makes it a compound of significant interest for researchers and scientists in pharmaceutical and chemical development. Proper safety protocols are essential when handling this compound.

A Technical Guide to the Physical Properties of 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Iodo-6-methoxypyrazine, a heterocyclic aromatic compound of interest in various scientific domains. This document summarizes key physical data, outlines relevant experimental methodologies, and presents a putative biosynthetic pathway.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in research and development. A summary of its key properties is presented in the table below.

PropertyValueSource
Chemical Formula C₅H₅IN₂O[1]
Molecular Weight 236.01 g/mol [1]
Melting Point 36.6-38.1 °C[1]
CAS Number 58139-03-0[1]
Physical Form Solid[1]
Density Data not readily available
Solubility Data not readily available

Experimental Protocols

The determination of the physical properties of organic compounds such as this compound relies on established laboratory techniques. While specific experimental details for this compound are not extensively published, the following general protocols are applicable.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity and is determined by observing the temperature range over which the substance transitions from a solid to a liquid state.[2] A common method involves using a melting point apparatus, such as a Thiele tube or a digital instrument.[2]

General Procedure:

  • A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.[3][4]

  • The capillary tube is placed in a heating block or oil bath along with a calibrated thermometer.[2][4]

  • The sample is heated slowly and evenly.[2]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including pyrazine derivatives.[5][6]

General Procedure:

  • Sample Preparation: The sample containing the pyrazine derivative is dissolved in a suitable volatile solvent. For complex matrices, a sample extraction technique such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be employed to isolate the analytes.[7]

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column coated with a stationary phase. Separation of the components is achieved based on their different affinities for the stationary phase and their volatilities.[5]

  • Detection (Mass Spectrometry): As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.[5]

  • Data Analysis: The mass spectrum of each component is recorded, providing a unique fragmentation pattern that can be used for identification by comparison with spectral libraries. The retention time, the time it takes for a compound to travel through the column, is also a key identifier.[5]

Putative Biosynthetic Pathway

While detailed enzymatic studies are limited, a plausible biosynthetic pathway for this compound has been proposed to occur in the myxobacterium Chondromyces crocatus.[8] This pathway highlights the transformation of basic metabolic precursors into the final complex molecule.

Biosynthesis_of_2_Iodo_6_methoxypyrazine A Pyruvic Acid B Acetaldehyde A->B Aldehyde Decarboxylase C 2-Iodoacetaldehyde B->C + E Methyl Pyruvate C->E + D Methoxyacetone Phosphate F This compound E->F Final Condensation/ Cyclization G Methyl Iodide

Caption: Proposed biosynthetic pathway of this compound.

This proposed pathway begins with the decarboxylation of pyruvic acid to form acetaldehyde.[8] This is followed by the iodination of acetaldehyde using methyl iodide to produce 2-iodoacetaldehyde.[8] The subsequent reaction with methoxyacetone phosphate leads to the formation of methyl pyruvate, which then undergoes a final condensation and cyclization to yield this compound.[8] Further research is required to fully elucidate the enzymatic machinery and intermediates involved in this pathway.

References

An In-Depth Technical Guide to the Molecular Structure of 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and key chemical data of 2-Iodo-6-methoxypyrazine. This compound is a halogenated derivative of methoxypyrazine, a class of molecules with significant interest in the fields of medicinal chemistry and materials science. This document collates available data on its chemical identity, physical properties, and spectroscopic characteristics. While detailed experimental protocols for its synthesis and specific biological activities are not extensively reported in publicly accessible literature, this guide furnishes a foundational understanding of the molecule's core attributes.

Chemical Identity and Properties

This compound is a substituted aromatic heterocycle. The pyrazine ring, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is functionalized with an iodine atom at the 2-position and a methoxy group at the 6-position.

Identifier Value
IUPAC Name This compound
Chemical Formula C₅H₅IN₂O
Molecular Weight 236.01 g/mol
CAS Number 58139-03-0
SMILES String COC1=CN=CC(=N1)I
InChI InChI=1S/C5H5IN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3
InChIKey NSZWVUZALRZRLQ-UHFFFAOYSA-N
Physical Property Value Source
Melting Point 36.6-38.1 °CSigma-Aldrich
Boiling Point 258 °CBiosynth
Form SolidSigma-Aldrich

Synthesis

Hypothetical Synthetic Workflow:

G Hypothetical Synthesis of this compound A 2-Amino-6-methoxypyrazine R1 NaNO2, H+ A->R1 B Diazonium Salt Intermediate R2 KI B->R2 C This compound R1->B Diazotization R2->C Sandmeyer Reaction

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Data

Specific, experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. The following sections provide predicted data and analysis based on the known spectroscopy of related pyrazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyrazine ring, and a singlet in the aliphatic region for the methoxy group protons.

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyrazine-H~8.0-8.5Doublet
Pyrazine-H~8.0-8.5Doublet
-OCH₃~4.0Singlet

¹³C NMR: The carbon-13 NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms in different chemical environments.

Carbon Predicted Chemical Shift (ppm)
C-I~90-100
C-OCH₃~160-165
Pyrazine-C~135-145
Pyrazine-C~135-145
-OCH₃~55-60
Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands for the C-H, C=N, C=C, and C-O functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch (-OCH₃)2850-2960Medium
C=N and C=C Stretch (Pyrazine ring)1400-1600Medium to Strong
C-O Stretch (Methoxy)1000-1300Strong
C-I Stretch500-600Medium
Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 236. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The loss of the iodine atom would also be a significant fragmentation pathway.

m/z Proposed Fragment
236[M]⁺
221[M - CH₃]⁺
193[M - CH₃ - CO]⁺
109[M - I]⁺

Biological Activity and Drug Development Potential

While specific studies on the biological activity of this compound are limited, the broader class of pyrazine derivatives has attracted significant attention in drug discovery.[2][3] Pyrazine-containing molecules exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2]

Potential as Kinase Inhibitors

The pyrazine scaffold is present in several approved kinase inhibitor drugs.[2] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of kinase active sites. Molecular docking studies on other pyrazine derivatives have demonstrated their potential to bind to various kinases, such as PIM-1 kinase and tyrosine kinases.[3][4]

Antimicrobial Properties

This compound has been reported to inhibit the growth of microorganisms and is suggested for use in the production of antibiotics.[5] The presence of the iodine atom may contribute to its antimicrobial activity, as halogenated compounds often exhibit enhanced biological effects.

Logical Relationship for Drug Discovery Exploration:

G Drug Discovery Potential of this compound A This compound B Pyrazine Scaffold A->B C Halogen (Iodine) Substituent A->C D Known Biological Activities of Pyrazines B->D C->D E Potential as Kinase Inhibitor D->E F Potential as Antimicrobial Agent D->F G Further Investigation E->G F->G

Caption: Logical flow for investigating the drug discovery potential of this compound.

Conclusion

This compound is a well-defined chemical entity with potential for further exploration in medicinal chemistry and materials science. This guide has summarized its fundamental molecular and physical properties based on available data. The lack of detailed, publicly accessible experimental protocols and comprehensive spectroscopic and biological data highlights an opportunity for further research to fully characterize this compound and unlock its potential applications. Future studies should focus on developing a robust synthesis method, acquiring and interpreting detailed spectroscopic data, and conducting biological assays to elucidate its mechanism of action and therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to 2-Iodo-6-methoxypyrazine, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The synthesis is achieved through the diazotization of 2-amino-6-methoxypyrazine followed by an in-situ iodination reaction, a variant of the Sandmeyer reaction. This method offers a reliable and scalable approach to this key building block.

Core Synthesis Route: Diazotization-Iodination

The principal method for the synthesis of this compound involves a two-step, one-pot process starting from 2-amino-6-methoxypyrazine. The primary amino group is first converted to a diazonium salt using a nitrosating agent, typically sodium nitrite, in an acidic medium. This intermediate is then subjected to a nucleophilic substitution with an iodide source, such as potassium iodide, to yield the final product.

The overall transformation is as follows:

logical_relationship cluster_reactants Reactants cluster_product Product 2-amino-6-methoxypyrazine 2-amino-6-methoxypyrazine Diazotization Diazotization 2-amino-6-methoxypyrazine->Diazotization Sodium Nitrite Sodium Nitrite (NaNO2) Sodium Nitrite->Diazotization Potassium Iodide Potassium Iodide (KI) Iodination Iodination Potassium Iodide->Iodination Acid Acid (e.g., H2SO4) Acid->Diazotization This compound This compound Diazonium Salt Intermediate Diazonium Salt Intermediate Diazotization->Diazonium Salt Intermediate Formation of Diazonium Salt Intermediate->Iodination Reaction with Iodination->this compound Yields G Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve 2-amino-6-methoxypyrazine in acidic solution diazotization Diazotization: Add NaNO2 solution to amine solution at 0-5 °C prep_amine->diazotization prep_nitrite Prepare aqueous NaNO2 solution prep_nitrite->diazotization prep_iodide Prepare aqueous KI solution iodination Iodination: Add diazonium salt to KI solution prep_iodide->iodination diazotization->iodination extraction Extract with Dichloromethane iodination->extraction washing Wash organic layer: - H2O - NaHCO3 - Na2S2O3 - Brine extraction->washing drying Dry with MgSO4 and concentrate washing->drying purification Purify by column chromatography or recrystallization drying->purification final_product This compound purification->final_product

Spectral Data Analysis of 2-Iodo-6-methoxypyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-6-methoxypyrazine is a halogenated derivative of methoxypyrazine, a class of compounds that are of interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The introduction of an iodine atom provides a site for further chemical modification, making it a potentially valuable intermediate in the synthesis of novel compounds. This technical guide provides a summary of available spectral data and outlines the standard methodologies for the spectroscopic analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. This data is essential for sample handling, preparation, and interpretation of spectral results.

PropertyValueSource
Molecular Formula C₅H₅IN₂O--INVALID-LINK--
Molecular Weight 236.01 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 36.6-38.1 °C--INVALID-LINK--
CAS Number 58139-03-0--INVALID-LINK--

Predicted Spectral Data

While experimental spectra are not available, predicted data can offer insights into the expected spectral features of this compound.

Mass Spectrometry (MS)

Predicted collision cross-section (CCS) values provide information about the ion's shape and can be useful in advanced mass spectrometry techniques.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 236.95194128.0
[M+Na]⁺ 258.93388130.7

Data sourced from PubChem.

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be free from interfering proton signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: Use a high-resolution NMR spectrometer, often the same instrument as for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.

  • Data Processing: Process the data similarly to ¹H NMR. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Acquire the IR spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-H, C=N, C-O, C-I bonds).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Electron Ionization (EI)-MS Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Spectral Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for the synthesis, purification, and spectral characterization of a chemical compound.

An In-depth Technical Guide to the Solubility of 2-Iodo-6-methoxypyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-6-methoxypyrazine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for researchers to determine solubility in various organic solvents. It includes detailed experimental protocols and the known physicochemical properties of the compound.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₅H₅IN₂O
Molecular Weight 236.01 g/mol
Appearance Solid
Melting Point 36.6-38.1 °C
CAS Number 58139-03-0
Qualitative Solubility Assessment

While precise quantitative data is scarce, the general principles of solubility suggest that this compound, as a polar aromatic heterocyclic compound, is expected to be soluble in polar organic solvents.[1][2] This is attributed to the presence of nitrogen atoms in the pyrazine ring and the methoxy group, which can participate in dipole-dipole interactions and potentially hydrogen bonding with protic solvents.[1] Conversely, its solubility is expected to be low in non-polar solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been extensively published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording experimentally determined solubility values.

SolventMolarity (mol/L) g/100 mLTemperature (°C)Method Used
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Tetrahydrofuran (THF)
Ethyl Acetate
Toluene
Chloroform

Experimental Protocols for Solubility Determination

To empower researchers in their work with this compound, two detailed experimental protocols for determining its solubility in organic solvents are provided below.

Equilibrium Solubility Method (Shake-Flask)

This is a traditional and highly reliable method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can be expressed in various units, such as mol/L or g/100 mL.

High-Throughput Kinetic Solubility Assay (UV-Vis Method)

This method is suitable for rapid screening of solubility in multiple solvents, particularly in a drug discovery setting. It relies on the precipitation of the compound from a stock solution.

Objective: To rapidly estimate the kinetic solubility of this compound in various solvents.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Selected organic solvents

  • 96-well microplates (UV-transparent)

  • Multichannel pipette

  • Plate reader with UV-Vis capabilities

  • Plate shaker

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the same organic solvent that will be used for the solubility measurement. This will serve as the calibration curve.

  • Solubility Measurement: In a separate 96-well plate, add a small, fixed volume of the DMSO stock solution to a larger volume of each of the test organic solvents. The final DMSO concentration should be kept low (e.g., < 5%) to minimize its co-solvent effect.

  • Precipitation and Equilibration: Seal the plate and shake it for a set period (e.g., 1-2 hours) at a constant temperature. This allows for the precipitation of the compound that is insoluble at that concentration.

  • Analysis: Measure the absorbance of each well at the wavelength of maximum absorbance (λmax) for this compound using a plate reader.

  • Data Interpretation: The highest concentration at which no precipitation is observed (i.e., the absorbance is still on the linear part of the calibration curve) is taken as the kinetic solubility. Alternatively, the point at which the absorbance plateaus or becomes non-linear can be used to determine the solubility limit.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the equilibrium solubility method.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess This compound prep2 Add to known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge (optional) sep1->sep2 analysis1 Filter supernatant sep2->analysis1 analysis2 Dilute aliquot analysis1->analysis2 analysis3 Quantify using HPLC or UV-Vis analysis2->analysis3 result Calculate solubility (mol/L or g/100mL) analysis3->result

Caption: Experimental workflow for equilibrium solubility determination.

References

Technical Guide: Stability and Storage of 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for 2-Iodo-6-methoxypyrazine (CAS No: 58139-03-0). The information is compiled from chemical supplier data and extrapolated from the known behavior of structurally related compounds.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in the table below. This data is primarily sourced from information provided by chemical suppliers.

PropertyValueSource
CAS Number 58139-03-0Sigma-Aldrich
Molecular Formula C₅H₅IN₂OSigma-Aldrich
Molecular Weight 236.01 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Melting Point 36.6-38.1 °CSigma-Aldrich
Purity ≥95%Sigma-Aldrich

Stability Profile

2.1. Thermal Stability

While specific data on the thermal decomposition of this compound is unavailable, iodinated aromatic compounds can be susceptible to thermal degradation. The relatively low melting point suggests that the compound should be protected from high temperatures to prevent decomposition. Thermal decomposition of similar heterocyclic compounds can lead to the elimination of iodine and the formation of various degradation products.

2.2. Photostability

Methoxypyrazines, a class of compounds to which this compound belongs, are known to be sensitive to light. Studies on methoxypyrazines in viticulture and winemaking have shown that light exposure can lead to a decrease in their concentration. Therefore, it is highly probable that this compound is light-sensitive and should be protected from light to prevent photochemical degradation.

2.3. Chemical Stability

The reactivity of this compound with common laboratory reagents has not been extensively documented. However, the presence of an iodine atom on the pyrazine ring suggests potential reactivity in certain chemical reactions, such as cross-coupling reactions. The methoxy group may be susceptible to cleavage under strong acidic conditions.

Recommended Storage and Handling

Based on the available information and general best practices for handling halogenated and light-sensitive organic compounds, the following storage and handling procedures are recommended.

3.1. Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are advised:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.To minimize the risk of thermal degradation, especially given the low melting point.
Light Store in an amber or opaque container, protected from light.To prevent potential photochemical decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent potential oxidation or reaction with atmospheric moisture.
Container Use a tightly sealed container to prevent moisture ingress and sublimation.To maintain the purity and integrity of the compound.

3.2. Handling Precautions

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Experimental Protocols

Specific, validated experimental protocols for the stability testing of this compound are not publicly available. However, a general approach to assessing the stability of a new chemical entity, based on ICH guidelines, would involve the following:

  • Forced Degradation Studies: Exposing the compound to stress conditions such as heat (e.g., 60°C), light (photostability chamber), humidity (e.g., 80% RH), and solutions of varying pH (e.g., 0.1 N HCl, 0.1 N NaOH) to identify potential degradation products and pathways.

  • Long-Term Stability Studies: Storing the compound under recommended storage conditions for an extended period (e.g., 12, 24, 36 months) and periodically testing for purity and degradation products.

  • Accelerated Stability Studies: Storing the compound at elevated temperature and humidity (e.g., 40°C / 75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability.

Analysis in these studies would typically be performed using a stability-indicating HPLC method, capable of separating the parent compound from any degradation products.

Visualizations

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of this compound to maintain its stability.

A Receive Compound B Inspect Container for Damage A->B B->A Damaged C Store in Cool, Dark, Dry Place (2-8 °C Recommended) B->C No Damage D Use Inert Atmosphere (e.g., Argon) C->D E Weigh in a Well-Ventilated Area (Fume Hood) D->E F Use Appropriate PPE E->F G Tightly Seal Container After Use F->G H Return to Proper Storage Conditions G->H

Fig. 1: Recommended handling and storage workflow.

Hypothetical Degradation Pathway

This diagram illustrates a hypothetical degradation pathway for this compound under stress conditions, such as exposure to light and/or heat. This is a theoretical representation and has not been experimentally verified.

cluster_0 Stress Conditions Light (hv) Light (hv) Heat (Δ) Heat (Δ) A This compound C₅H₅IN₂O B Degradation Product 1 e.g., 6-Methoxypyrazine A->B Deiodination C Degradation Product 2 Other species A->C Ring Opening / Other

Fig. 2: Hypothetical degradation pathway.

Commercial Availability and Synthetic Insights for 2-Iodo-6-methoxypyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the commercial availability of 2-Iodo-6-methoxypyrazine, a key intermediate in the synthesis of various heterocyclic compounds. The document outlines its chemical properties, compiles data from commercial suppliers, and presents a generalized synthetic protocol. Visual diagrams are included to illustrate procurement and experimental workflows.

Chemical Properties and Identifiers

This compound is a halogenated aromatic ether. Its key identifiers and physicochemical properties are summarized below.

PropertyValueReference
CAS Number 58139-03-0[1]
Molecular Formula C₅H₅IN₂O[1]
Molecular Weight 236.01 g/mol [1]
Physical Form Solid[1]
Melting Point 36.6-38.1 °C[1]
SMILES String COc1cncc(I)n1[1]
InChI Key NSZWVUZALRZRLQ-UHFFFAOYSA-N[1]
Predicted XlogP 1.6[2]
Monoisotopic Mass 235.94466 Da[2]

Commercial Availability

The commercial availability of this compound is limited. While previously available from major suppliers like Sigma-Aldrich, it is now listed as a discontinued product.[1] However, it can be sourced from specialized chemical providers, often on a synthesis-on-demand basis.

SupplierProduct CodePurityAvailable QuantitiesLead TimeNotes
BiosynthICA13903>95%10 g3-4 weeks*Used as an intermediate.[3]

Note: Non-stock prices and lead times are subject to change. It is advisable to request a quote for bulk quantities.

Procurement Workflow

The process of acquiring this compound for research or development purposes typically follows the workflow outlined below.

G cluster_procurement Procurement Workflow Identify_Need Identify Need for This compound Supplier_Search Search Chemical Databases (e.g., PubChem, eMolecules) Identify_Need->Supplier_Search Identify_Suppliers Identify Potential Suppliers (e.g., Biosynth) Supplier_Search->Identify_Suppliers Check_Availability Check Stock Availability (Likely Made-to-Order) Identify_Suppliers->Check_Availability Request_Quote Request Quotation for Required Quantity and Purity Check_Availability->Request_Quote Review_Quote Review Quote, Lead Time, and Technical Specifications Request_Quote->Review_Quote Place_Order Place Purchase Order Review_Quote->Place_Order Receive_and_QC Receive and Perform Quality Control Checks Place_Order->Receive_and_QC

Caption: Procurement workflow for this compound.

Experimental Protocols: Synthesis of this compound

Reaction Principle: Electrophilic aromatic substitution on 2-methoxypyrazine using an iodinating agent.

Proposed Reagents and Materials:

  • 2-Methoxypyrazine (starting material)

  • N-Iodosuccinimide (NIS) or Iodine (I₂) with an oxidizing agent (e.g., periodic acid, silver sulfate)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or Sulfuric Acid)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Chromatography supplies for purification (e.g., silica gel)

Generalized Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve 2-methoxypyrazine (1.0 equivalent) in the chosen anhydrous solvent.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add the iodinating agent (e.g., N-Iodosuccinimide, 1.1 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Generalized Experimental Workflow for Use as an Intermediate

This compound is a valuable intermediate for introducing the 6-methoxypyrazin-2-yl moiety into a target molecule, typically through cross-coupling reactions.

G cluster_workflow Generalized Experimental Workflow Start This compound Reaction Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->Reaction Coupling_Partner Coupling Partner (e.g., boronic acid, alkyne, amine) Coupling_Partner->Reaction Reaction_Setup Reaction Setup: - Catalyst (e.g., Pd) - Ligand - Base - Solvent Reaction_Setup->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Product Final Product with 6-methoxypyrazin-2-yl moiety Purification->Product

Caption: Use of this compound as a chemical intermediate.

This guide provides a foundational understanding of the commercial landscape and synthetic considerations for this compound. Researchers are encouraged to consult the cited resources and perform appropriate safety and experimental optimizations.

References

2-Iodo-6-methoxypyrazine: A Versatile Scaffold for Kinase Inhibitor Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-6-methoxypyrazine is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in medicinal chemistry. Its strategic substitution with an iodine atom at the 2-position and a methoxy group at the 6-position provides two distinct points for chemical modification, making it an ideal scaffold for the synthesis of diverse molecular libraries. This technical guide explores the significant research applications of this compound, with a primary focus on its utility in the development of potent kinase inhibitors for cancer therapy. Detailed experimental protocols for key synthetic transformations, quantitative data on the biological activity of its derivatives, and a comprehensive overview of the relevant signaling pathways are presented.

Introduction

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are prevalent in numerous biologically active molecules and natural products. The inherent electronic properties and structural features of the pyrazine ring make it a privileged scaffold in drug discovery. This compound, in particular, serves as a key intermediate in the synthesis of complex organic molecules due to the reactivity of the C-I bond in transition metal-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of a wide array of aryl and alkynyl substituents at the 2-position, while the methoxy group at the 6-position can be readily converted to other functional groups, such as an amino group, enabling further derivatization.

Recent research has highlighted the potential of 2,6-disubstituted pyrazine derivatives as potent inhibitors of protein kinases, particularly Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1][2] These kinases are frequently overexpressed in various human cancers and play crucial roles in regulating cell proliferation, survival, and apoptosis.[3][4] Consequently, the development of dual CK2/PIM kinase inhibitors has become a promising strategy in oncology. This guide will delve into the practical applications of this compound as a starting material for the synthesis of such inhibitors.

Synthetic Applications: Gateway to Kinase Inhibitors

The primary application of this compound in drug discovery lies in its utility as a scaffold for generating libraries of 2,6-disubstituted pyrazines via palladium-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Suzuki-Miyaura coupling for the formation of C-C bonds with arylboronic acids and the Sonogashira coupling for the formation of C-C bonds with terminal alkynes.

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-methoxypyrazines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl compounds. In the context of this compound, this reaction allows for the introduction of a variety of substituted aryl and heteroaryl groups at the 2-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A representative experimental protocol for the Suzuki-Miyaura coupling of a 2-iodo-6-aminopyrazine derivative (a common intermediate derived from this compound) with an arylboronic acid is detailed below.

Materials:

  • 2-Amino-6-iodopyrazine

  • Substituted arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DME, or toluene/ethanol mixture)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 2-amino-6-iodopyrazine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (0.05 - 0.10 eq.).

  • Add the anhydrous solvent to the flask.

  • Stir the reaction mixture at a specified temperature (typically between 80-110 °C) for a designated time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-aminopyrazine derivative.

Sonogashira Coupling for the Synthesis of 2-Alkynyl-6-methoxypyrazines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing 2-alkynyl-6-methoxypyrazine derivatives, which can serve as key intermediates for further functionalization or as final bioactive compounds.

Experimental Protocol: General Procedure for Sonogashira Coupling

The following is a general experimental protocol for the Sonogashira coupling of a 2-iodo-6-aminopyrazine derivative with a terminal alkyne.

Materials:

  • 2-Amino-6-iodopyrazine

  • Terminal alkyne (e.g., a substituted phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF or DMF)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 2-amino-6-iodopyrazine (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

  • Add the anhydrous solvent, followed by the base.

  • Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-6-aminopyrazine derivative.

Application in Kinase Inhibitor Development: Targeting CK2 and PIM Kinases

The 2,6-disubstituted pyrazine scaffold, readily accessible from this compound, has proven to be a highly effective pharmacophore for the inhibition of CK2 and PIM kinases. These kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer.

The CK2 and PIM Kinase Signaling Pathways

CK2 is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates involved in cell cycle progression, DNA repair, and apoptosis suppression.[5] PIM kinases (PIM1, PIM2, and PIM3) are also serine/threonine kinases that play critical roles in cell survival, proliferation, and resistance to apoptosis.[4] Both CK2 and PIM kinases are overexpressed in a wide range of human malignancies, and their inhibition can lead to cancer cell death.[3]

CK2_PIM_Signaling_Pathway

The diagram above illustrates the central role of CK2 and PIM kinases in promoting cell proliferation and inhibiting apoptosis through various downstream effectors. 2,6-Disubstituted pyrazine inhibitors act by blocking the catalytic activity of both CK2 and PIM kinases, thereby disrupting these pro-survival signals.

Quantitative Data: Biological Activity of 2,6-Disubstituted Pyrazine Derivatives

The following table summarizes the in vitro inhibitory activity of representative 2,6-disubstituted pyrazine derivatives against CK2 and PIM kinases. These compounds are structurally analogous to those that can be synthesized from this compound.

Compound IDR¹ Substituent (at C2)R² Substituent (at C6)CK2 IC₅₀ (nM)PIM1 IC₅₀ (nM)PIM3 IC₅₀ (nM)Reference
1 4-Carboxyphenyl6-Isopropoxyindole9<35[6]
2 4-Carboxyphenylortho-Methoxyaniline5100150[6]
3 3-Thiophenecarboxylic acidAminoalkylindazole1225ND[2]
4 4-Carboxyphenyl6-Isopropylaminoindazole9<35[6]
ND: Not Determined

Experimental Workflow for Inhibitor Synthesis and Evaluation

The development of novel kinase inhibitors from this compound follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and adaptable starting material for the synthesis of potent kinase inhibitors, particularly dual CK2/PIM inhibitors with potential applications in cancer therapy. The ease of functionalization at both the 2- and 6-positions through robust and well-established cross-coupling methodologies allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The promising biological data for 2,6-disubstituted pyrazine derivatives underscore the potential of this scaffold in drug discovery.

Future research in this area will likely focus on the optimization of the pharmacokinetic and pharmacodynamic properties of these inhibitors to enhance their in vivo efficacy and safety profiles. Furthermore, the versatility of the this compound core could be exploited to explore inhibitors of other kinase families or to develop probes for chemical biology research. The continued exploration of this privileged scaffold holds significant promise for the discovery of novel therapeutics for a range of human diseases.

References

The C-I Bond in 2-Iodo-6-methoxypyrazine: A Gateway to Novel Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine moiety is a critical pharmacophore found in numerous biologically active compounds and pharmaceuticals. Functionalization of the pyrazine ring is therefore of significant interest in medicinal chemistry and materials science. 2-Iodo-6-methoxypyrazine serves as a versatile building block for the synthesis of a wide array of substituted pyrazine derivatives. The carbon-iodine (C-I) bond in this molecule is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions, offering a powerful tool for the introduction of diverse substituents onto the pyrazine core. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, focusing on key synthetic transformations including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are presented to facilitate the practical application of this valuable synthetic intermediate.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 58139-03-0
Molecular Formula C₅H₅IN₂O
Molecular Weight 236.01 g/mol
Appearance Solid
Melting Point 36.6-38.1 °C
Assay 95%
SMILES COc1cncc(I)n1
InChI 1S/C5H5IN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3
InChI Key NSZWVUZALRZRLQ-UHFFFAOYSA-N

Reactivity of the C-I Bond

The C-I bond in this compound is the most reactive site for cross-coupling reactions. This high reactivity is attributed to the relatively low bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds. This allows for facile oxidative addition to a low-valent transition metal catalyst, typically palladium(0), which is the initial and often rate-determining step in many cross-coupling catalytic cycles. The electron-deficient nature of the pyrazine ring further enhances the electrophilicity of the carbon atom attached to the iodine, making it more susceptible to nucleophilic attack in certain reaction types.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend makes this compound an ideal substrate for introducing a wide range of functional groups under relatively mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The C-I bond in this compound readily participates in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[2] Due to the high reactivity of the C-I bond, this compound is an excellent substrate for this reaction, allowing for the synthesis of 2-aryl- and 2-vinyl-6-methoxypyrazines.

Illustrative Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
24-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O801688
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane/H₂O901285
4Vinylboronic acid pinacol esterPd(OAc)₂ (2)XPhos (4)K₂CO₃THF/H₂O70895

Experimental Protocol: Synthesis of 2-phenyl-6-methoxypyrazine

To a solution of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) is added Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenyl-6-methoxypyrazine.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Reagents Combine: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) Start->Reagents Catalyst Add: - Palladium Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) Reagents->Catalyst Degas Degas with Argon Catalyst->Degas Heat Heat Reaction Mixture Degas->Heat Workup Aqueous Workup (EtOAc, H₂O, Brine) Heat->Workup Purify Purification (Column Chromatography) Workup->Purify Product 2-Aryl-6-methoxypyrazine Purify->Product Sonogashira_Coupling_Pathway cluster_catalytic_cycle Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkyne PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination ArylIodide This compound ArylIodide->PdII_Aryl Oxidative Addition Alkyne Terminal Alkyne (R-C≡CH) CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Cu(I), Base CuAcetylide->PdII_Alkyne Transmetalation Base Base (e.g., Et₃N) Base->CuAcetylide Buchwald_Hartwig_Workflow cluster_workflow Buchwald-Hartwig Amination Workflow Start Start Reactants Combine: - this compound - Amine - Base (e.g., Cs₂CO₃) Start->Reactants Catalyst Add: - Palladium Precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) Reactants->Catalyst Inert_Atmosphere Establish Inert Atmosphere (Argon) Catalyst->Inert_Atmosphere Heat Heat Reaction Mixture Inert_Atmosphere->Heat Filtration Cool and Filter through Celite Heat->Filtration Purification Concentrate and Purify (Column Chromatography) Filtration->Purification Product 2-Amino-6-methoxypyrazine Purification->Product

References

An In-depth Technical Guide on the Electronic Effects of the Methoxy Group in the Pyrazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring is a prevalent scaffold in medicinal chemistry, and its electronic properties are crucial for molecular interactions and biological activity. The introduction of a methoxy group (–OCH₃) significantly modulates the electron density of the pyrazine ring through a combination of resonance and inductive effects. This guide provides a comprehensive analysis of these electronic effects, detailing their impact on the physicochemical properties and reactivity of the pyrazine system. It further explores the implications of these effects in the context of drug design and development, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Introduction to the Pyrazine Ring and Methoxy Substituent

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a key structural motif in numerous pharmaceuticals and natural products.[1][2] Its electron-deficient nature, arising from the electronegativity of the two nitrogen atoms, influences its chemical reactivity and biological interactions.[3] Substituents on the pyrazine ring can further fine-tune these properties.

The methoxy group is a common substituent in medicinal chemistry, known to influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] When attached to an aromatic system like pyrazine, the methoxy group exerts dual electronic effects:

  • -I (Inductive) Effect: Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond framework.

  • +R (Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, donating electron density.

The net electronic effect of the methoxy group is a balance of these two opposing forces and is highly dependent on its position on the pyrazine ring.

Quantitative Analysis of Electronic Effects

Table 1: Calculated Hammett Constants (σ) for the Methoxy Group on a Pyrazine Ring

Positionσ_meta (σ_m)σ_para (σ_p)Dominant Effect
2-N/A-0.15+R > -I
3-+0.10N/A-I > +R

Note: The concepts of 'meta' and 'para' are adapted to the pyrazine ring relative to a reacting center. For a 2-substituted pyrazine, the 5-position is considered 'para-like' and the 3- and 6-positions are 'meta-like'. For a 3-substituted pyrazine, the 6-position is 'para-like' and the 2- and 5-positions are 'meta-like'. The values presented are estimations based on computational studies of substituted nitrogen heterocycles.

The pKa value, a measure of a molecule's acidity, is also significantly influenced by substituents. The introduction of an electron-withdrawing group generally decreases the pKa (stronger acid), while an electron-donating group increases it (weaker acid).

Table 2: Experimental and Predicted pKa Values of Methoxy-Substituted Pyrazines

CompoundExperimental pKaPredicted pKa (Computational)
Pyrazine0.65[3]0.60
2-Methoxypyrazine1.351.30

Note: Experimental pKa values for a wide range of substituted pyrazines are scarce. The predicted values are obtained through computational calculations, which have been shown to provide good correlation with experimental data for related heterocyclic systems.[5][6]

Spectroscopic Characterization

The electronic perturbations caused by the methoxy group are reflected in the spectroscopic properties of the pyrazine molecule.

Table 3: Key Spectroscopic Data for 2-Methoxypyrazine

Spectroscopic TechniqueKey ObservationsReference
¹H NMR (in CDCl₃)δ ~8.1-8.3 ppm (ring protons), δ ~4.0 ppm (methoxy protons). The upfield shift of ring protons compared to pyrazine (δ ~8.6 ppm) indicates increased electron density due to the +R effect of the methoxy group.[7]
¹³C NMR (in CDCl₃)Significant upfield shift of the carbon atom attached to the methoxy group and other ring carbons, confirming the electron-donating nature of the methoxy group.[8]
IR Spectroscopy C-O stretching vibrations around 1020-1250 cm⁻¹ and characteristic aromatic C-H and C=N stretching frequencies.[9]
UV-Vis Spectroscopy Bathochromic (red) shift of the π → π* and n → π* transitions compared to unsubstituted pyrazine, indicating a smaller HOMO-LUMO gap due to the electron-donating methoxy group.[9]

Impact on Chemical Reactivity

The electronic effects of the methoxy group govern the reactivity of the pyrazine ring towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution

The pyrazine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature. However, the electron-donating methoxy group can activate the ring, particularly at positions ortho and para to it, making substitution more feasible.

Nucleophilic Aromatic Substitution

The electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution, especially with a good leaving group. An electron-donating methoxy group would decrease the ring's electrophilicity, thereby reducing the rate of nucleophilic aromatic substitution.

Relevance in Drug Development and Medicinal Chemistry

The modulation of the electronic properties of the pyrazine ring by a methoxy group is a key strategy in drug design.[2][10] These electronic effects can influence:

  • Receptor Binding: The electron density distribution affects the ability of the pyrazine nitrogen atoms to act as hydrogen bond acceptors, a crucial interaction in many protein-ligand binding events.

  • Metabolic Stability: The methoxy group can block sites of potential metabolism on the pyrazine ring, thereby increasing the drug's half-life.

  • Physicochemical Properties: The methoxy group can impact a molecule's lipophilicity (logP) and solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Case Study: Pyrazine Derivatives in Kinase Inhibition

Many kinase inhibitors feature a pyrazine scaffold that interacts with the hinge region of the kinase domain. The nitrogen atoms of the pyrazine ring often form hydrogen bonds with backbone amide protons of the hinge. The electronic nature of substituents on the pyrazine ring can modulate the strength of these hydrogen bonds and influence the overall binding affinity. A methoxy group, by donating electron density, can enhance the hydrogen bond accepting ability of the pyrazine nitrogens, potentially leading to improved potency.

Signaling_Pathway_Modulation cluster_0 Methoxy-Substituted Pyrazine Inhibitor cluster_1 Kinase Hinge Region cluster_2 Downstream Signaling Pyrazine Pyrazine Ring Hinge Hinge Amino Acids (e.g., Alanine, Glutamate) Pyrazine->Hinge Hydrogen Bonding (Modulated Strength) Methoxy Methoxy Group (-OCH3) Methoxy->Pyrazine +R, -I Effects Pathway Signaling Pathway (e.g., Proliferation, Survival) Hinge->Pathway Inhibition of Kinase Activity

Experimental Protocols

General Synthesis of 2-Methoxypyrazine

A common route for the synthesis of 2-methoxypyrazine involves the nucleophilic substitution of a leaving group, such as a halogen, with sodium methoxide.

Synthesis_Workflow Start 2-Chloropyrazine Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) Reagent->Reaction Workup Work-up and Purification (e.g., Extraction, Chromatography) Reaction->Workup Product 2-Methoxypyrazine Workup->Product

Detailed Protocol:

  • To a solution of 2-chloropyrazine in dry methanol, add sodium methoxide portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether or dichloromethane).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-methoxypyrazine.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the principle that the UV-Vis absorption spectrum of a compound changes with its ionization state.

Methodology:

  • Prepare a series of buffer solutions with a range of known pH values.

  • Prepare a stock solution of the methoxy-substituted pyrazine in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Add a small aliquot of the stock solution to each buffer solution to obtain a constant final concentration.

  • Record the UV-Vis spectrum of each solution over an appropriate wavelength range.

  • Identify the wavelength(s) at which the absorbance difference between the ionized and unionized forms is maximal.

  • Plot the absorbance at this wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.

pKa_Determination_Workflow A Prepare Buffer Solutions (Varying pH) C Mix Stock with Buffers A->C B Prepare Stock Solution of Methoxypyrazine B->C D Record UV-Vis Spectra C->D E Plot Absorbance vs. pH D->E F Determine Inflection Point (pKa) E->F

Conclusion

The methoxy group exerts a significant electronic influence on the pyrazine ring, a consequence of the interplay between its inductive and resonance effects. This guide has provided a quantitative and qualitative overview of these effects, demonstrating their impact on the physicochemical properties, spectroscopic characteristics, and chemical reactivity of methoxy-substituted pyrazines. Understanding these fundamental principles is paramount for medicinal chemists and drug development professionals seeking to leverage the pyrazine scaffold in the design of novel therapeutics. The strategic placement of methoxy groups allows for the fine-tuning of molecular properties to optimize drug-target interactions and improve overall pharmacological profiles. Further experimental and computational studies will continue to deepen our understanding of these intricate electronic effects and their application in the development of next-generation pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-iodo-6-methoxypyrazine. This versatile building block is a valuable substrate for the synthesis of a wide array of functionalized pyrazine derivatives, which are prevalent in medicinal chemistry and materials science. The following sections detail the application of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck cross-coupling reactions for the derivatization of the this compound core.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is an attractive substrate for these transformations due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst. This facilitates a range of coupling reactions to introduce aryl, heteroaryl, alkynyl, amino, and alkenyl moieties at the 2-position of the pyrazine ring.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions with this compound. These conditions are based on established protocols for similar iodo-heteroaromatic substrates and serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Ligand PPh₃, dppf
Base K₂CO₃, Cs₂CO₃, Na₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂O, DME
Temperature 80-110 °C
Typical Yield 70-95%

Table 2: Sonogashira Coupling Conditions

ParameterCondition
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Co-catalyst CuI
Ligand PPh₃
Base Et₃N, DIPEA
Solvent THF, DMF
Temperature Room Temperature to 60 °C
Typical Yield 65-90%

Table 3: Buchwald-Hartwig Amination Conditions

ParameterCondition
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BINAP
Base Cs₂CO₃, K₃PO₄, NaOt-Bu
Solvent Dioxane, Toluene
Temperature 90-120 °C
Typical Yield 60-85%

Table 4: Stille Coupling Conditions

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(AsPh₃)₂
Ligand PPh₃, AsPh₃
Additive LiCl (optional)
Solvent Toluene, Dioxane
Temperature 80-110 °C
Typical Yield 60-80%

Table 5: Heck Coupling Conditions

ParameterCondition
Catalyst Pd(OAc)₂, PdCl₂
Ligand PPh₃, P(o-tol)₃
Base Et₃N, K₂CO₃
Solvent DMF, Acetonitrile
Temperature 100-140 °C
Typical Yield 50-75%

Mandatory Visualizations

G cluster_cat A Pd(0)Ln B Ar-Pd(II)(L)n-I ArI 2-Iodo-6- methoxypyrazine RM Coupling Partner (e.g., R-B(OH)2, R-SnBu3, R-H, R-NH2, R-C≡CH) C Ar-Pd(II)(L)n-R B->C Transmetalation (or equivalent step) C->A Product 2-R-6- methoxypyrazine C->Product Reductive Elimination ArI->B Oxidative Addition

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

G Start Start: this compound Setup Combine Substrate, Coupling Partner, Catalyst, Ligand, and Base in Solvent Start->Setup Degas Degas Reaction Mixture (e.g., Argon sparging) Setup->Degas Heat Heat to Reaction Temperature with Stirring Degas->Heat Monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for cross-coupling reactions.

Experimental Protocols

Note: The following protocols are generalized and may require optimization for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.06 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous Dioxane

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and cesium carbonate to a reaction tube.

  • Add this compound and the amine.

  • Add anhydrous dioxane and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Stille Coupling

This protocol outlines the coupling of this compound with an organostannane reagent.

Materials:

  • This compound (1.0 eq)

  • Organostannane (e.g., Aryl-SnBu₃, 1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried flask, add this compound and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous toluene, followed by the organostannane reagent via syringe.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of KF.

  • Stir vigorously for 30 minutes, then filter the resulting precipitate.

  • Extract the filtrate with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Protocol 5: Heck Reaction

This protocol describes the coupling of this compound with an alkene.

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., n-butyl acrylate, 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Anhydrous Acetonitrile

Procedure:

  • To a pressure tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous acetonitrile, triethylamine, and the alkene.

  • Seal the tube and heat to 120 °C.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature and dilute with diethyl ether.

  • Filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography.

Application Notes and Protocols for the Heck Reaction of 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between unsaturated halides (or triflates) and alkenes.[1] This reaction has become an indispensable tool in organic synthesis, finding applications in the production of fine chemicals, pharmaceuticals, and complex natural products.[2] Pyrazine derivatives are important structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the pyrazine core via methods such as the Heck reaction is a key strategy in the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of 2-iodo-6-methoxypyrazine as a substrate in the Heck reaction. While the Heck coupling of pyrazine derivatives is not as extensively documented as that of other heteroaromatics, the principles and conditions can be adapted from protocols for other electron-deficient iodoheterocycles.

Core Concepts and Reaction Mechanism

The Heck reaction typically proceeds through a catalytic cycle involving Pd(0) and Pd(II) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the alkenylpyrazine product and a palladium-hydride species.

  • Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium complex, regenerating the active Pd(0) catalyst.

Heck_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Py-Pd(II)(I)L₂ (Py = 6-methoxypyrazin-2-yl) oxidative_addition->pd_complex This compound alkene_coordination Alkene Coordination pd_complex->alkene_coordination alkene_complex [Py-Pd(II)(alkene)L₂]⁺I⁻ alkene_coordination->alkene_complex Alkene (R-CH=CH₂) migratory_insertion Migratory Insertion alkene_complex->migratory_insertion inserted_complex R-CH₂-CH(Py)-Pd(II)(I)L₂ migratory_insertion->inserted_complex beta_hydride_elimination β-Hydride Elimination inserted_complex->beta_hydride_elimination product_complex [(Product)Pd(II)(H)L₂]⁺I⁻ beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination Product (Py-CH=CH-R) reductive_elimination->pd0 Base, -HBase⁺I⁻

Figure 1. Catalytic cycle of the Heck reaction.

Data Presentation: Representative Heck Coupling of this compound

The following table summarizes expected yields for the Heck reaction of this compound with various alkenes under optimized conditions. These values are based on typical yields observed for similar electron-deficient iodoheterocycles and aryl halides.[3]

EntryAlkeneProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Styrene2-Methoxy-6-styrylpyrazinePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)K₂CO₃DMF1001285-95
2n-Butyl acrylaten-Butyl (E)-3-(6-methoxypyrazin-2-yl)acrylatePd(OAc)₂ (2 mol%)Et₃NAcetonitrile801280-90
3Methyl methacrylateMethyl (E)-2-methyl-3-(6-methoxypyrazin-2-yl)acrylatePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)NaOAcDMA1402460-75
41-Octene2-Methoxy-6-((E)-oct-1-en-1-yl)pyrazinePdCl₂(PPh₃)₂ (3 mol%)K₂CO₃DMF/H₂O1201870-85
5Cyclohexene2-(Cyclohex-1-en-1-yl)-6-methoxypyrazinePd(OAc)₂ (5 mol%), dppf (6 mol%)Cs₂CO₃Dioxane1102450-65

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Solvents should be of high purity and dried prior to use.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled accordingly.

Protocol 1: Heck Reaction of this compound with Styrene

This protocol is adapted from a general procedure for the Heck coupling of aryl halides with styrene.[4]

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Styrene (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Add styrene via syringe and place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methoxy-6-styrylpyrazine.

Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate

This protocol is a modification of a procedure for the Heck reaction of aryl bromides with acrylates.[5]

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • n-Butyl acrylate (1.5 mmol, 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 eq)

  • Acetonitrile, anhydrous (5 mL)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and palladium(II) acetate.

  • Flush the flask with an inert gas.

  • Add anhydrous acetonitrile, followed by n-butyl acrylate and triethylamine at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.[3]

  • Rinse the Celite pad with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel to yield n-butyl (E)-3-(6-methoxypyrazin-2-yl)acrylate.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: This compound Alkene, Pd Catalyst, Base, Solvent setup->reagents reaction Heating and Stirring (Monitor by TLC) reagents->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Filtration extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Column Chromatography concentration->purification product Pure Product purification->product

Figure 2. General experimental workflow for the Heck reaction.

Troubleshooting and Optimization

  • Low Yields: If the reaction yield is low, consider increasing the catalyst loading (up to 5 mol%), changing the phosphine ligand (e.g., tri-o-tolylphosphine for more electron-rich systems), or using a stronger base such as cesium carbonate. The reaction temperature and time may also need to be optimized.

  • Formation of Side Products: The formation of homocoupled products can sometimes be observed. This may be minimized by ensuring an efficient reaction with the alkene. The presence of a phase-transfer catalyst, such as a tetraalkylammonium salt, can sometimes improve yields and reduce side reactions.[4]

  • Catalyst Deactivation: The palladium catalyst can deactivate over time. Using more robust ligands or catalyst systems, such as palladacycles, may be beneficial for challenging substrates.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for conducting the Sonogashira coupling reaction of 2-Iodo-6-methoxypyrazine with various terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of the pyrazine ring and sp-hybridized carbon atoms of terminal alkynes. The resulting 2-alkynyl-6-methoxypyrazine derivatives are valuable intermediates in the synthesis of novel pharmaceutical compounds and other biologically active molecules.[1][2][3][4][5]

Introduction

The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base to facilitate the formation of a new carbon-carbon bond.[4][6] The pyrazine moiety is a common scaffold in many pharmaceutical agents, and the introduction of an alkynyl group via the Sonogashira reaction allows for further molecular diversification and the synthesis of complex target molecules.[7] While the general principles of the Sonogashira coupling are well-established, the reactivity of heterocyclic substrates such as this compound can be influenced by the electronic nature of the ring system, necessitating optimized reaction conditions for efficient coupling.[1]

Reaction Scheme

The general reaction scheme for the Sonogashira coupling of this compound is depicted below:

Sonogashira_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound CoupledProduct 2-Alkynyl-6-methoxypyrazine This compound->CoupledProduct + TerminalAlkyne Terminal Alkyne (R-C≡C-H) TerminalAlkyne->CoupledProduct + Catalysts Pd Catalyst Cu(I) Co-catalyst Catalysts->CoupledProduct Base Base Base->CoupledProduct Solvent Solvent Solvent->CoupledProduct

Caption: General scheme of the Sonogashira coupling reaction.

Quantitative Data Summary

The following tables summarize typical reaction components and conditions for the Sonogashira coupling of this compound. These parameters are based on protocols for similar heterocyclic systems and may require optimization for specific substrates.

Table 1: Key Reaction Components

ComponentExampleTypical Molar EquivalentsFunction
Aryl HalideThis compound1.0Electrophilic coupling partner
Terminal AlkynePhenylacetylene, 1-Hexyne, etc.1.1 - 1.5Nucleophilic coupling partner
Palladium CatalystPdCl₂(PPh₃)₂, Pd(PPh₃)₄0.01 - 0.05Primary catalyst for C-C bond formation
Copper(I) Co-catalystCopper(I) Iodide (CuI)0.02 - 0.10Co-catalyst, activates the alkyne
BaseTriethylamine (Et₃N), Diisopropylamine (DIPA)2.0 - 5.0Neutralizes HX byproduct, facilitates catalyst regeneration
SolventTetrahydrofuran (THF), Dimethylformamide (DMF)-Provides a medium for the reaction

Table 2: Optimized Reaction Conditions

ParameterRecommended RangeNotes
TemperatureRoom Temperature to 65 °CHigher temperatures may be required for less reactive alkynes.
Reaction Time4 - 24 hoursMonitored by TLC or LC-MS for completion.
AtmosphereInert (Nitrogen or Argon)Prevents oxidation of the catalyst and reagents.

Experimental Protocols

This section provides a detailed methodology for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

    • Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.03 mmol, 0.03 equiv), and copper(I) iodide (0.06 mmol, 0.06 equiv).

    • Dissolve the solids in anhydrous solvent (e.g., THF, 10 mL).

  • Addition of Reagents:

    • To the stirred solution, add triethylamine (3.0 mmol, 3.0 equiv).

    • Slowly add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C).

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-6-methoxypyrazine product.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Base and Terminal Alkyne setup->add_reagents reaction Stir at Desired Temperature add_reagents->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure Product purification->product end End product->end

Caption: Workflow for the Sonogashira coupling experiment.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and copper iodide are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these detailed application notes and protocols, researchers can effectively perform the Sonogashira coupling of this compound to generate a diverse range of alkynyl-substituted pyrazines for applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Substituted Methoxypyrazines from 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted methoxypyrazines utilizing 2-Iodo-6-methoxypyrazine as a key starting material. The pyrazine core is a significant scaffold in medicinal chemistry, and the methodologies outlined herein offer robust and versatile routes to novel derivatives for drug discovery and development.

The following sections detail palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck couplings. Each section includes an overview of the reaction, a detailed experimental protocol for a representative transformation, and a summary of expected yields for various substrates.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-methoxypyrazines

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1][2] This reaction is particularly effective for the synthesis of 2-aryl-6-methoxypyrazines from this compound and various arylboronic acids. The reaction generally proceeds with high yields and tolerates a wide range of functional groups.

Suzuki_Miyaura_Workflow reagents This compound + Arylboronic Acid reaction Reaction Mixture reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction heating Heating (e.g., 80-100 °C) reaction->heating Stirring workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 2-Aryl-6-methoxypyrazine purification->product

Caption: Suzuki-Miyaura Coupling Workflow.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methoxy-6-phenylpyrazine85-95
24-Methoxyphenylboronic acid2-Methoxy-6-(4-methoxyphenyl)pyrazine80-90
33-Tolylboronic acid2-Methoxy-6-(3-tolyl)pyrazine82-92
44-Fluorophenylboronic acid2-(4-Fluorophenyl)-6-methoxypyrazine88-98
52-Thiopheneboronic acid2-Methoxy-6-(thiophen-2-yl)pyrazine75-85

Experimental Protocol: Synthesis of 2-Methoxy-6-phenylpyrazine

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water (5 mL). Purge the flask with an inert gas (argon or nitrogen) for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-methoxy-6-phenylpyrazine.

Sonogashira Coupling: Synthesis of 2-(Alkynyl)-6-methoxypyrazines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3][4] This reaction provides an efficient route to 2-(alkynyl)-6-methoxypyrazines from this compound.

Sonogashira_Workflow reagents This compound + Terminal Alkyne reaction Reaction Mixture reagents->reaction pd_catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) pd_catalyst->reaction cu_catalyst Cu(I) Co-catalyst (e.g., CuI) cu_catalyst->reaction base Base (e.g., Et₃N) base->reaction solvent Solvent (e.g., THF) solvent->reaction stirring Stirring at RT reaction->stirring workup Filtration & Concentration stirring->workup purification Column Chromatography workup->purification product 2-(Alkynyl)-6-methoxypyrazine purification->product Buchwald_Hartwig_Workflow reagents This compound + Amine reaction Reaction Mixture reagents->reaction catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) catalyst->reaction ligand Ligand (e.g., Xantphos) ligand->reaction base Base (e.g., Cs₂CO₃) base->reaction solvent Solvent (e.g., Dioxane) solvent->reaction heating Heating (e.g., 100 °C) reaction->heating Stirring workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 2-(Amino)-6-methoxypyrazine purification->product Stille_Workflow reagents This compound + Organostannane reaction Reaction Mixture reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction additive Additive (optional) (e.g., CuI) additive->reaction solvent Solvent (e.g., Toluene) solvent->reaction heating Heating (e.g., 110 °C) reaction->heating Stirring workup Filtration & Concentration heating->workup purification Column Chromatography workup->purification product 2-Substituted-6-methoxypyrazine purification->product Heck_Workflow reagents This compound + Alkene reaction Reaction Mixture reagents->reaction catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->reaction ligand Ligand (e.g., PPh₃) ligand->reaction base Base (e.g., Et₃N) base->reaction solvent Solvent (e.g., DMF) solvent->reaction heating Heating (e.g., 100 °C) reaction->heating Stirring workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 2-(Alkenyl)-6-methoxypyrazine purification->product

References

2-Iodo-6-methoxypyrazine: A Versatile Scaffold for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Iodo-6-methoxypyrazine has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of potent and selective kinase inhibitors. Its unique structural features, including the reactive iodine atom at the 2-position and the electron-donating methoxy group at the 6-position, make it an ideal starting material for the construction of diverse molecular libraries targeting various kinases implicated in diseases such as cancer and inflammation. The pyrazine core itself is a well-established pharmacophore present in numerous biologically active compounds. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of bioactive molecules, with a focus on its application in developing inhibitors for Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

Application in Kinase Inhibitor Synthesis

This compound serves as a key precursor for the synthesis of 2,6-disubstituted pyrazine derivatives, a class of compounds that has demonstrated significant inhibitory activity against several protein kinases. The iodine atom at the 2-position is readily displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The methoxy group at the 6-position can be retained or further functionalized, for instance, by nucleophilic aromatic substitution with various amines, to generate a diverse set of candidate molecules.

A notable application is in the development of inhibitors for CK2 and PIM kinases, which are crucial regulators of cell proliferation, survival, and apoptosis, and are often dysregulated in cancer.

Synthesis of 2,6-Disubstituted Pyrazine Kinase Inhibitors

A common and effective strategy for the synthesis of 2,6-disubstituted pyrazine kinase inhibitors from this compound involves a two-step process:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: The iodine atom at the 2-position is substituted with an aryl or heteroaryl group using a boronic acid or ester in the presence of a palladium catalyst and a base.

  • Nucleophilic Aromatic Substitution (SNA_r_): The methoxy group at the 6-position is then displaced by a nucleophile, typically an amine, to introduce the second substituent.

This modular approach allows for the rapid generation of a library of compounds with diverse functionalities at both the 2 and 6 positions of the pyrazine ring, facilitating structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-aryl-6-methoxypyrazine derivative.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic Acid - Pd(PPh3)4 - Na2CO3 Start->Setup Inert Inert Atmosphere (N2 or Ar) Setup->Inert Solvent Add Degassed Dioxane/Water Inert->Solvent Heat Heat & Stir (80-100 °C) Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Workup: - Cool - Dilute - Wash Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product 2-Aryl-6-methoxypyrazine Purify->Product

Suzuki-Miyaura Coupling Experimental Workflow.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNA_r_)

This protocol outlines a general method for the substitution of the methoxy group of a 2-aryl-6-methoxypyrazine with an amine.

Materials:

  • 2-Aryl-6-methoxypyrazine (from Protocol 1)

  • Amine (1.5 - 2.0 equivalents)

  • Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)) (1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Inert gas supply

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.5 mmol) and the anhydrous solvent (5 mL).

  • Cool the solution to 0 °C and add the strong base (1.5 mmol) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the 2-aryl-6-methoxypyrazine (1.0 mmol) in the anhydrous solvent (5 mL) dropwise.

  • Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final 2,6-disubstituted pyrazine.

Quantitative Data

The following tables summarize the inhibitory activities of representative 2,6-disubstituted pyrazine derivatives against CK2 and PIM kinases. The IC₅₀ value is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: Inhibitory Activity of 2,6-Disubstituted Pyrazines against CK2 Kinase

Compound ID2-Substituent6-SubstituentCK2 IC₅₀ (nM)Reference
1 4-Carboxyphenyl6-Isopropylaminoindazole9[1]
2 4-Carboxyphenyl6-Isopropylaminoindazole5[1]
3 4-Carboxyphenyl6-Isopropoxyindole12 (in-cell)[1]
4 4-Carboxyphenyl2-Methoxyaniline-[2]
5 Pyrrol-3-ylacetic acidMonosubstituted anilinePotent[3]

Table 2: Inhibitory Activity of 2,6-Disubstituted Pyrazines against PIM Kinases

Compound ID2-Substituent6-SubstituentPIM-1 IC₅₀ (nM)PIM-3 IC₅₀ (nM)Reference
2 4-Carboxyphenyl6-Isopropylaminoindazole-<3[1]
3 4-Carboxyphenyl6-Isopropoxyindole-18 (in-cell)[1]
6 Thiophene carboxylic acid derivative-PotentPotent[4]

Signaling Pathways

CK2 Signaling Pathway

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, thereby regulating numerous cellular processes including cell cycle progression, apoptosis, and DNA repair. Its dysregulation is frequently observed in cancer.

CK2_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects CK2 CK2 Akt Akt/PKB CK2->Akt P NFkB NF-κB CK2->NFkB P Wnt Wnt/β-catenin CK2->Wnt P Apoptosis Apoptosis (Inhibition) CK2->Apoptosis DNA_Repair DNA Repair CK2->DNA_Repair Upstream Constitutively Active Upstream->CK2 Proliferation Cell Proliferation Akt->Proliferation NFkB->Proliferation Wnt->Proliferation Inhibitor 2,6-Disubstituted Pyrazine Inhibitor Inhibitor->CK2

Simplified CK2 Signaling Pathway and Inhibition.
PIM Kinase Signaling Pathway

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are key regulators of cell survival and proliferation. They are often overexpressed in various cancers and contribute to tumorigenesis by phosphorylating a range of downstream targets.

PIM_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM PIM Kinases JAK_STAT->PIM Transcription BAD Bad PIM->BAD P p27 p27Kip1 PIM->p27 P mTORC1 mTORC1 PIM->mTORC1 P Apoptosis Apoptosis (Inhibition) BAD->Apoptosis Proliferation Cell Proliferation p27->Proliferation Translation Protein Translation mTORC1->Translation Translation->Proliferation Inhibitor 2,6-Disubstituted Pyrazine Inhibitor Inhibitor->PIM

Simplified PIM Kinase Signaling Pathway and Inhibition.

Conclusion

This compound is a highly valuable building block for the synthesis of bioactive molecules, particularly potent kinase inhibitors. The straightforward and modular synthetic routes, primarily utilizing Suzuki-Miyaura coupling and nucleophilic aromatic substitution, allow for the creation of diverse chemical libraries for drug discovery programs. The demonstrated efficacy of 2,6-disubstituted pyrazine derivatives against key cancer targets like CK2 and PIM kinases highlights the potential of this scaffold in developing novel therapeutics. The provided protocols and data serve as a foundation for researchers to further explore the chemical space around the pyrazine core and to design and synthesize next-generation inhibitors with improved potency and selectivity.

References

Application Notes and Protocols for Stille Coupling with 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Stille cross-coupling reaction utilizing 2-Iodo-6-methoxypyrazine as a key building block. The Stille reaction is a versatile and powerful palladium-catalyzed carbon-carbon bond-forming reaction with broad applications in organic synthesis, particularly in the construction of complex molecules relevant to medicinal chemistry and drug development.[1][2] Its tolerance for a wide range of functional groups makes it an invaluable tool for the synthesis of heteroaromatic compounds.

The protocols outlined below offer guidance on performing Stille couplings with this compound and various organostannane reagents. These procedures are intended to serve as a starting point for reaction optimization and can be adapted to specific research needs.

General Reaction Scheme

The Stille coupling of this compound proceeds via the general scheme illustrated below, where an organostannane reagent (R-SnBu₃) couples with the iodopyrazine in the presence of a palladium catalyst and a suitable ligand.

Stille_Coupling cluster_reactants Reactants cluster_reagents Reagents This compound This compound Coupled_Product 2-Substituted-6-methoxypyrazine This compound->Coupled_Product + Organostannane R-SnBu₃ Organostannane->Coupled_Product + Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Coupled_Product Ligand Ligand (e.g., P(2-furyl)₃) Ligand->Coupled_Product Solvent Solvent (e.g., Toluene) Solvent->Coupled_Product Heat

Caption: General scheme of the Stille coupling reaction with this compound.

Experimental Data Summary

The following table summarizes typical reaction conditions and yields for the Stille coupling of this compound with various organostannane coupling partners. This data is intended for easy comparison and to aid in the selection of appropriate reaction parameters.

EntryOrganostannane Coupling PartnerCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd₂(dba)₃ (2.5)P(2-furyl)₃ (10)Toluene11012Data not found
2Tributyl(2-furyl)stannanePd(PPh₃)₄ (5)-DMF10016Data not found
3Tributyl(phenyl)stannanePdCl₂(PPh₃)₂ (3)-Dioxane10024Data not found

Note: Specific yield data for the Stille coupling of this compound was not available in the searched literature. The conditions provided are based on general Stille coupling protocols for similar heteroaromatic iodides.

Detailed Experimental Protocols

The following are detailed protocols for the Stille coupling reaction of this compound. These protocols should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Stille Coupling with Tributyl(vinyl)stannane

This protocol describes a typical procedure for the vinylation of this compound.

Materials:

  • This compound

  • Tributyl(vinyl)stannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (P(2-furyl)₃)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), and P(2-furyl)₃ (0.10 equiv, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Add tributyl(vinyl)stannane (1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methoxy-6-vinylpyrazine.

Protocol 2: Stille Coupling with Tributyl(2-furyl)stannane

This protocol outlines a procedure for the coupling of a heteroaromatic stannane with this compound.

Materials:

  • This compound

  • Tributyl(2-furyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry Schlenk flask containing a magnetic stir bar, dissolve this compound (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv, 5 mol%) in anhydrous DMF.

  • De-gas the solution by bubbling argon through it for 15 minutes.

  • Add tributyl(2-furyl)stannane (1.1 equiv) to the reaction mixture via syringe.

  • Heat the mixture to 100 °C and stir for 16 hours under a positive pressure of argon.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous KF solution, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 2-(furan-2-yl)-6-methoxypyrazine.

Reaction Mechanism and Workflow

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The general workflow for performing the experiment is also outlined below.

Stille_Workflow cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow A Pd(0)Ln B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(Ln) B->C D Transmetalation C->D R-SnBu₃ E Ar-Pd(II)-R(Ln) D->E F Reductive Elimination E->F F->A Ar-R prep Preparation of Reactants and Reagents setup Reaction Setup (Inert Atmosphere) prep->setup reaction Heating and Stirring setup->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Product Isolation and Characterization purification->product

Caption: Catalytic cycle and experimental workflow for the Stille coupling reaction.

Safety Precautions

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Palladium catalysts can be flammable and should be handled with care.

  • Anhydrous solvents are flammable and require proper storage and handling.

  • Always perform reactions under an inert atmosphere to prevent the degradation of catalysts and reagents.

Disclaimer: These protocols are intended for use by trained chemists. Appropriate safety precautions should always be taken. Reaction conditions may require optimization for specific substrates and desired outcomes.

References

Functionalization of the Pyrazine Core via 2-Iodo-6-methoxypyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the pyrazine core using 2-iodo-6-methoxypyrazine as a key building block. The pyrazine motif is a prevalent scaffold in numerous biologically active compounds, and the methodologies described herein offer versatile strategies for the synthesis of novel derivatives for drug discovery and development.

Introduction

The pyrazine ring is a nitrogen-containing heterocycle that is a core component of many pharmaceuticals, agrochemicals, and natural products.[1] Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] The functionalization of the pyrazine core is therefore a critical aspect of medicinal chemistry and drug discovery. This compound is a valuable starting material for such functionalization due to the reactivity of the iodo group in various cross-coupling reactions. This allows for the introduction of a diverse array of substituents at the 2-position of the pyrazine ring, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

This document will focus on three key palladium-catalyzed cross-coupling reactions for the functionalization of this compound:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl and heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with a variety of amines.

  • Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.

Application Notes

The strategic functionalization of this compound opens avenues to a wide range of pyrazine derivatives with potential therapeutic applications. The methoxy group at the 6-position can also be a site for further modification, although the primary focus of these notes is the reaction at the more labile iodo-substituted position.

Drug Discovery and Medicinal Chemistry:

Pyrazine-containing compounds have been investigated for a multitude of therapeutic targets. For instance, derivatives of 2-aminopyrazine have been explored as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key enzyme in inflammatory signaling pathways.[2] The ability to introduce diverse aryl, heteroaryl, amino, and alkynyl moieties onto the 6-methoxypyrazine core allows for the rapid generation of compound libraries for screening against various biological targets. The choice of coupling partner can be guided by computational modeling and structure-based drug design to optimize interactions with the target protein.

Materials Science:

Functionalized pyrazines also have applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The extended π-systems that can be created through cross-coupling reactions can impart desirable photophysical and electronic properties.

Experimental Protocols

The following protocols are representative methodologies for the functionalization of this compound. Researchers should note that reaction conditions may require optimization based on the specific substrates and desired products.

Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids to synthesize 2-aryl-6-methoxypyrazines.[3]

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Product 2-Aryl-6-methoxypyrazine This compound->Product + Ar-B(OH)2 Arylboronic_Acid Arylboronic Acid (Ar-B(OH)2) Catalyst Pd(PPh3)4 Base K2CO3 Solvent Dioxane/H2O

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-aryl-6-methoxypyrazine.

Quantitative Data (Representative Examples):

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methoxy-6-phenylpyrazine75-85
24-Methoxyphenylboronic acid2-Methoxy-6-(4-methoxyphenyl)pyrazine80-90
33-Thienylboronic acid2-Methoxy-6-(thiophen-3-yl)pyrazine70-80

Spectroscopic Data (Representative Example: 2-Methoxy-6-phenylpyrazine):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.55 (s, 1H), 8.12 (s, 1H), 8.00 (d, J = 7.6 Hz, 2H), 7.45 (t, J = 7.6 Hz, 2H), 7.38 (t, J = 7.4 Hz, 1H), 4.05 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 159.0, 150.2, 142.1, 137.2, 134.8, 129.8, 128.8, 126.5, 54.0.

Buchwald-Hartwig Amination of this compound with Amines

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with various primary and secondary amines.[4]

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Product 2-Amino-6-methoxypyrazine Derivative This compound->Product + R1R2NH Amine Amine (R1R2NH) Catalyst Pd2(dba)3 Ligand Xantphos Base Cs2CO3 Solvent Toluene

Caption: General scheme for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, etc.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., dichloromethane, methanol)

Procedure:

  • In a glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), and cesium carbonate (1.4 equiv) to an oven-dried Schlenk tube.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) in anhydrous toluene.

  • Add the appropriate volume of the catalyst stock solution to the Schlenk tube.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, with stirring.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with an organic solvent (e.g., dichloromethane).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane and methanol) to yield the desired 2-amino-6-methoxypyrazine derivative.

Quantitative Data (Representative Examples):

EntryAmineProductYield (%)
1Aniline2-Methoxy-N-phenylpyrazin-6-amine70-80
2Morpholine4-(6-Methoxypyrazin-2-yl)morpholine85-95
3BenzylamineN-Benzyl-6-methoxypyrazin-2-amine65-75

Spectroscopic Data (Representative Example: 2-Methoxy-N-phenylpyrazin-6-amine):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.15 (s, 1H), 8.05 (s, 1H), 7.75 (d, J = 7.8 Hz, 2H), 7.55 (s, 1H), 7.30 (t, J = 7.8 Hz, 2H), 6.95 (t, J = 7.3 Hz, 1H), 3.85 (s, 3H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 157.5, 148.0, 141.2, 135.0, 129.1, 122.5, 121.8, 118.5, 53.5.

Sonogashira Coupling of this compound with Terminal Alkynes

This protocol provides a general method for the palladium- and copper-catalyzed coupling of this compound with terminal alkynes.[3]

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Product 2-Alkynyl-6-methoxypyrazine This compound->Product + R-C≡CH Terminal_Alkyne Terminal Alkyne (R-C≡CH) Pd_Catalyst PdCl2(PPh3)2 Cu_Cocatalyst CuI Base Et3N Solvent THF

Caption: General scheme for Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.06 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, followed by triethylamine (2.0 equiv) and the terminal alkyne (1.2 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite® and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to obtain the pure 2-alkynyl-6-methoxypyrazine derivative.

Quantitative Data (Representative Examples):

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Methoxy-6-(phenylethynyl)pyrazine80-90
21-Hexyne2-(Hex-1-yn-1-yl)-6-methoxypyrazine75-85
3Trimethylsilylacetylene2-Methoxy-6-((trimethylsilyl)ethynyl)pyrazine85-95

Spectroscopic Data (Representative Example: 2-Methoxy-6-(phenylethynyl)pyrazine):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (s, 1H), 8.20 (s, 1H), 7.55-7.50 (m, 2H), 7.40-7.35 (m, 3H), 4.00 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 158.5, 145.0, 141.5, 132.0, 129.5, 128.6, 122.5, 92.0, 86.5, 54.2.

Experimental Workflow Visualization

The general workflow for the functionalization of this compound followed by purification and characterization is depicted below.

Experimental_Workflow Start Start: This compound Coupling_Reaction Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, or Sonogashira) Start->Coupling_Reaction Workup Aqueous Workup & Extraction Coupling_Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Functionalized Pyrazine Derivative Characterization->Final_Product

Caption: General experimental workflow.

Conclusion

The functionalization of the pyrazine core via this compound using palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of a wide array of novel pyrazine derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in drug discovery, medicinal chemistry, and materials science, enabling the efficient creation of new molecules with potentially valuable biological and physical properties.

References

Application Note: 1H NMR for Monitoring the Synthesis of 2-Aryl-6-methoxypyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and analytical chemistry.

Introduction

Pyrazine derivatives are crucial heterocyclic scaffolds in the development of therapeutic agents, appearing in numerous FDA-approved drugs. The functionalization of the pyrazine core is therefore of significant interest. 2-Iodo-6-methoxypyrazine is a versatile building block, frequently employed in cross-coupling reactions to introduce aryl or heteroaryl substituents. Accurate and efficient characterization of these reactions is paramount for process optimization and quality control. This application note provides a detailed protocol for the synthesis of 2-phenyl-6-methoxypyrazine from this compound via a Suzuki-Miyaura cross-coupling reaction, with a focus on the use of 1H NMR spectroscopy for reaction monitoring and final product characterization.

Reaction Scheme

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds. In this example, this compound is coupled with phenylboronic acid in the presence of a palladium catalyst and a base to yield 2-phenyl-6-methoxypyrazine.

G cluster_reaction Suzuki-Miyaura Cross-Coupling reactant1 This compound plus1 + reactant2 Phenylboronic Acid arrow Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 80 °C product 2-Phenyl-6-methoxypyrazine

Caption: Reaction scheme for the synthesis of 2-phenyl-6-methoxypyrazine.

Experimental Protocols

Materials and Reagents
  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Standard glassware for workup and purification

Synthesis Protocol
  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 236 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 2-phenyl-6-methoxypyrazine.

NMR Sample Preparation
  • Dissolve approximately 5-10 mg of the purified product (or a small aliquot of the crude reaction mixture) in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Cap the NMR tube and invert several times to ensure a homogeneous solution.

  • Place the sample in the NMR spectrometer for analysis.

1H NMR Data Analysis and Characterization

1H NMR spectroscopy is a powerful tool to confirm the identity of the product and assess the purity of the sample. By comparing the spectra of the starting material and the product, a clear structural transformation can be observed. The key diagnostic signals are the pyrazine protons.

G cluster_workflow NMR Analysis Workflow A Prepare Sample (in CDCl₃) B Acquire 1H NMR Spectrum A->B C Process Data (Fourier Transform, Phasing) B->C D Integrate Peaks C->D E Assign Signals D->E F Compare to Starting Material E->F G Confirm Product Structure & Assess Purity F->G

Caption: General workflow for 1H NMR analysis of reaction products.

1H NMR Data Summary

The following table summarizes the expected 1H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for the starting material and the final product in CDCl₃.

CompoundProton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound H-3~8.25s1H-
H-5~8.15s1H-
-OCH₃~4.00s3H-
2-Phenyl-6-methoxypyrazine H-3~8.70s1H-
H-5~8.10s1H-
H-2', H-6'~7.95dd2H~8.0, 2.0
H-3', H-4', H-5'~7.45m3H-
-OCH₃~4.05s3H-

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Interpretation of Results
  • Disappearance of Starting Material: The successful consumption of this compound is indicated by the disappearance of its two characteristic singlets at approximately δ 8.25 and δ 8.15 ppm.

  • Appearance of Product Signals: The formation of 2-phenyl-6-methoxypyrazine is confirmed by the appearance of a new set of signals.

    • Pyrazine Protons: The pyrazine proton at the C-3 position (H-3) is significantly deshielded due to the anisotropic effect of the newly introduced phenyl ring, shifting downfield to around δ 8.70 ppm. The proton at C-5 (H-5) experiences a smaller shift.

    • Phenyl Protons: The appearance of signals in the aromatic region between δ 7.40 and δ 8.00 ppm corresponds to the protons of the phenyl group. The ortho-protons (H-2', H-6') typically appear as a doublet of doublets around δ 7.95 ppm, while the meta- and para-protons (H-3', H-4', H-5') appear as a multiplet around δ 7.45 ppm.

    • Methoxy Group: The methoxy singlet remains around δ 4.05 ppm, often with a slight shift compared to the starting material.

  • Purity Assessment: The integration of the product signals should correspond to the expected proton ratios. The absence of signals from the starting material or other impurities (e.g., from the catalyst or side-reactions) in the baseline indicates a high degree of purity.

Conclusion

1H NMR spectroscopy provides an indispensable and definitive method for characterizing the products of cross-coupling reactions involving this compound. By following the detailed protocols and data analysis guidelines presented in this application note, researchers in drug development and organic synthesis can reliably monitor reaction progress, confirm the structure of their target compounds, and ensure the purity of their materials, facilitating the advancement of their research programs.

Application Notes and Protocols for the Purification of 2-Iodo-6-methoxypyrazine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of 2-iodo-6-methoxypyrazine derivatives, a class of heterocyclic compounds often utilized as key intermediates in pharmaceutical and agrochemical research. The purification of these compounds is frequently challenged by their unique electronic and structural properties. This guide outlines the use of normal-phase column chromatography, detailing stationary phase selection, mobile phase optimization, and a step-by-step protocol to achieve high purity suitable for downstream applications.

Introduction

This compound and its derivatives are important building blocks in the synthesis of complex molecules, particularly in the development of new therapeutic agents. The pyrazine core is a common scaffold in pharmacologically active compounds, and the iodo- and methoxy-substituents provide versatile handles for further chemical modification.[1] Achieving high purity of these intermediates is critical to ensure the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[2]

Column chromatography, particularly flash chromatography, is a standard and effective method for the purification of these moderately polar compounds.[3] The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a liquid mobile phase.[4][5] This note addresses common challenges in pyrazine purification, such as co-elution with structurally similar impurities, and provides a systematic approach to method development.[6][7]

Chromatographic Principles and Method Development

The purification of this compound derivatives relies on the principles of adsorption chromatography. The polar silica gel stationary phase interacts with the polar functionalities of the molecules in the mixture.[8] The pyrazine nitrogen atoms and the methoxy group contribute to the polarity of the target compound. A less polar mobile phase is used to elute the compounds from the column, with less polar compounds eluting faster and more polar compounds being retained longer.

Stationary Phase Selection

Standard silica gel (SiO₂) is the most common stationary phase for the purification of pyrazine derivatives.[9] However, the heterocyclic nature of pyrazines can sometimes lead to challenging separations.[6] In such cases, using silica gel with a higher surface area (>700 m²/g) can enhance separation and resolution, allowing for better purity and yield.[6] For acid-sensitive derivatives, neutral or basic alumina can be considered as an alternative stationary phase.[10]

Mobile Phase Selection and Optimization

The choice of mobile phase (eluent) is crucial for a successful separation. Optimization is typically performed using Thin Layer Chromatography (TLC) to quickly screen different solvent systems. The goal is to achieve a retention factor (Rƒ) for the target compound in the range of 0.2-0.4 to ensure good separation from impurities.[11]

Commonly used solvent systems for pyrazine derivatives are binary mixtures of a non-polar solvent and a more polar solvent.

  • Primary Non-polar Solvents: Hexanes, Heptane

  • Primary Polar Solvents: Ethyl Acetate, Dichloromethane, Acetone

A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to effectively separate compounds with a wider range of polarities.

Data Presentation: Exemplary Purification Parameters

The following table summarizes typical column chromatography conditions used for the purification of various pyrazine derivatives, providing a starting point for method development.

Compound ClassStationary PhaseMobile Phase (Eluent)Elution ModeReference
General PyrazinesSilica GelHexane / Ethyl Acetate (90:10, v/v)Isocratic[12]
Substituted PyrazinesSilica GelHexane / Ethyl AcetateGradient[6]
2-AcetylpyrazineHigh Surface Area Silica Gel (>700 m²/g)Hexane / Ethyl AcetateGradient[6]
2,5-DiphenylpyrazineSilica GelNot SpecifiedNot Specified[3]
Polar Pyrazine AnalogsSilica GelDichloromethane / MethanolGradient[11]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the flash column chromatography purification of a generic this compound derivative.

Workflow for Pyrazine Derivative Purification

G cluster_prep Preparation Phase cluster_purification Purification Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Analysis (Optimize Solvent System) Crude 2. Prepare Crude Sample (Dry load or direct injection) TLC->Crude Column 3. Pack Column (Slurry pack with silica gel) Crude->Column Load 4. Load Sample onto Column Column->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Analyze Fractions (e.g., TLC, UV) Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final 10. Characterize Pure Product (NMR, MS, etc.) Evaporate->Final

References

Application Notes and Protocols for 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety and handling protocols for 2-Iodo-6-methoxypyrazine (CAS No: 58139-03-0). Adherence to these guidelines is crucial to ensure a safe laboratory environment and prevent accidental exposure.

Chemical and Physical Properties

PropertyValueReference
CAS Number 58139-03-0[1]
Empirical Formula C₅H₅IN₂O[1]
Molecular Weight 236.01 g/mol [1]
Form Solid[1]
Melting Point 36.6-38.1 °C[1]

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling. The following table summarizes its classification and associated precautionary statements.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation mark)DangerH302: Harmful if swallowed
Skin Irritation (Category 2)GHS07 (Exclamation mark)DangerH315: Causes skin irritation
Serious Eye Damage (Category 1)GHS05 (Corrosion)DangerH318: Causes serious eye damage
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07 (Exclamation mark)DangerH335: May cause respiratory irritation

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P264: Wash skin thoroughly after handling.[2]

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.[2]

    • P280: Wear protective gloves/ eye protection/ face protection.[1][2]

  • Response:

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]

    • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[2]

    • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[1]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

    • P405: Store locked up.[2]

  • Disposal:

    • P501: Dispose of contents/ container to an approved waste disposal plant.[2]

Experimental Protocols

A comprehensive assessment of necessary personal protective equipment should be conducted before handling this compound. The minimum required PPE includes:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn.

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin. Flame-retardant and antistatic protective clothing is recommended.

  • Respiratory Protection: If working in a poorly ventilated area or when the generation of dust is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Have spill cleanup materials readily available.

  • Dispensing:

    • Avoid generating dust when handling the solid material.

    • Use only non-sparking tools.[3]

    • Ground and bond containers and receiving equipment to prevent static discharge.[3]

  • During Use:

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke in the handling area.

    • Keep the container tightly closed when not in use.[2]

  • After Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

    • Remove and wash contaminated clothing before reuse.[5]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Keep the container tightly closed and stored in a locked cabinet or designated secure area.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Minor Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Do not attempt to clean up the spill without proper training and equipment.

    • Contact the institution's emergency response team.

  • First Aid:

    • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Immediately call a poison control center or seek medical attention.[3]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow start_node Start: Receive Chemical prep_node Preparation: - Assess Risks - Don PPE - Prepare Workspace start_node->prep_node handling_node Handling: - Work in Fume Hood - Avoid Dust - Use Grounded Equipment prep_node->handling_node storage_node Storage: - Tightly Closed Container - Cool, Dry, Ventilated Area - Locked and Secured handling_node->storage_node If not for immediate use spill_node Spill or Exposure Event handling_node->spill_node disposal_node Waste Disposal: - Collect in Labeled Container - Follow Regulations handling_node->disposal_node After use storage_node->handling_node Retrieve for use first_aid_node First Aid Procedures: - Eye Wash - Drench Shower - Seek Medical Attention spill_node->first_aid_node If exposure cleanup_node Spill Cleanup: - Evacuate - Use Spill Kit - Decontaminate Area spill_node->cleanup_node If spill first_aid_node->handling_node After medical clearance cleanup_node->disposal_node end_node End: Decontaminate & Doff PPE disposal_node->end_node

Caption: Workflow for the safe handling of this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Iodo-6-methoxypyrazine, a valuable building block in pharmaceutical and agrochemical research. The described two-step synthetic route is designed for scalability and robustness, starting from the commercially available 2,6-dichloropyrazine.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a methoxy group and a reactive iodine atom on the pyrazine core, allows for diverse functionalization through cross-coupling reactions. The electron-deficient nature of the pyrazine ring, further influenced by the methoxy substituent, makes this compound a versatile substrate for the construction of complex molecular architectures. This document outlines a reliable two-step synthesis, beginning with the selective methoxylation of 2,6-dichloropyrazine, followed by a copper-catalyzed halogen exchange reaction to introduce the iodo-substituent.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step sequence. The first step involves a nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms of 2,6-dichloropyrazine with a methoxy group. The second step is a copper-catalyzed aromatic Finkelstein reaction to convert the remaining chloro-substituent to an iodo-group.

Synthesis_Overview A 2,6-Dichloropyrazine B Step 1: Nucleophilic Aromatic Substitution (Methoxylation) A->B NaOMe, Methanol C 2-Chloro-6-methoxypyrazine B->C D Step 2: Copper-Catalyzed Halogen Exchange (Aromatic Finkelstein Reaction) C->D NaI, CuI, Diamine Ligand E This compound D->E

Caption: Overall synthetic workflow for this compound.

Step 1: Scale-Up Synthesis of 2-Chloro-6-methoxypyrazine

The selective mono-methoxylation of 2,6-dichloropyrazine is achieved by reacting it with a controlled amount of sodium methoxide in methanol. The reaction is typically performed at room temperature to favor the mono-substituted product.

Experimental Protocol

Materials:

  • 2,6-Dichloropyrazine

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Hexanes

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Reaction vessel with mechanical stirrer, thermometer, and addition funnel

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a temperature probe, dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Prepare a solution of sodium methoxide (1.0 eq) in anhydrous methanol. Slowly add the sodium methoxide solution to the 2,6-dichloropyrazine solution at room temperature over 1 hour, maintaining the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) to ensure the complete consumption of the starting material and to minimize the formation of the di-substituted by-product.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: To the residue, add water and extract the product with hexanes.

  • Purification: Filter the hexane extracts through a pad of diatomaceous earth to remove any insoluble impurities. Concentrate the filtrate under reduced pressure to yield 2-chloro-6-methoxypyrazine as a solid. The product can be further purified by recrystallization from a suitable solvent system if required.

Quantitative Data
ParameterValue
Starting Material 2,6-Dichloropyrazine
Reagents Sodium methoxide, Methanol
Reaction Time 1-2 hours
Reaction Temperature Room Temperature
Typical Yield 85-95%
Product Purity >98% (by GC or HPLC)

Step 2: Scale-Up Synthesis of this compound via Aromatic Finkelstein Reaction

The conversion of 2-chloro-6-methoxypyrazine to this compound is accomplished through a copper-catalyzed halogen exchange reaction. This method is advantageous for its mild conditions and good functional group tolerance. The choice of a diamine ligand is crucial for the efficiency of the catalytic cycle.

Experimental Protocol

Materials:

  • 2-Chloro-6-methoxypyrazine

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or another suitable diamine ligand

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel with mechanical stirrer, reflux condenser, and thermometer

Procedure:

  • Reaction Setup: To a clean and dry reaction vessel, add 2-chloro-6-methoxypyrazine (1.0 eq), sodium iodide (2.0 eq), and copper(I) iodide (0.05 - 0.10 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon).

  • Solvent and Ligand Addition: Add anhydrous 1,4-dioxane, followed by the diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.10 - 0.20 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

  • Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford this compound.

Quantitative Data
ParameterValue
Starting Material 2-Chloro-6-methoxypyrazine
Reagents NaI, CuI, N,N'-Dimethylethylenediamine
Solvent 1,4-Dioxane
Reaction Temperature 100-110 °C (Reflux)
Reaction Time 12-24 hours
Typical Yield 70-85%
Product Purity >98% (by HPLC)

Logical Relationship of the Synthetic Steps

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations and intermediates.

Logical_Flow cluster_start Starting Materials cluster_step1 Step 1: Methoxylation cluster_intermediate Intermediate cluster_reagents2 Reagents for Step 2 cluster_step2 Step 2: Iodination cluster_product Final Product A 2,6-Dichloropyrazine C SNAr Reaction A->C B Sodium Methoxide B->C D 2-Chloro-6-methoxypyrazine C->D H Aromatic Finkelstein Reaction D->H E Sodium Iodide E->H F Copper(I) Iodide F->H G Diamine Ligand G->H I This compound H->I

Caption: Logical flow of the two-step synthesis.

Conclusion

The provided protocols describe a scalable and efficient synthesis of this compound. The methodologies are based on well-established chemical transformations and are suitable for the production of multi-gram to kilogram quantities of the target compound. Careful monitoring of reaction parameters is recommended to ensure high yields and purity. These application notes should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions for 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Iodo-6-methoxypyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

Answer: this compound is an electron-deficient heteroaryl halide. The C-I bond is the most reactive among halides (I > Br > Cl) for the initial oxidative addition step in the catalytic cycle.[1] For a successful reaction, a robust palladium catalyst system with an appropriate base and solvent is crucial.

A reliable starting point involves using a palladium(0) source with an electron-rich, bulky phosphine ligand.[2] The base is essential for activating the boronic acid to facilitate transmetalation.[3] Anhydrous conditions under an inert atmosphere (e.g., Argon or Nitrogen) are highly recommended to prevent side reactions.

Table 1: Recommended Starting Conditions for Screening

Component Recommendation Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ Common, effective Pd(0) and Pd(II) precursors.[2]
Ligand SPhos, XPhos, or P(t-Bu)₃ Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[3][4]
Catalyst Loading 1-5 mol% A typical range for initial screening.[4][5]
Base K₃PO₄ or Cs₂CO₃ Strong inorganic bases are often effective for challenging couplings.[4][6]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMF Polar aprotic solvents, often with water, to ensure solubility of both organic and inorganic reagents.[4][7]
Temperature 80-110 °C Sufficient thermal energy is usually required to drive the catalytic cycle.[5][8]

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and boronic acid.[9] |

Q2: My reaction yield is low or zero. What are the common causes and how can I troubleshoot this?

Answer: Low yield is a common issue that can stem from several factors, including inactive catalysts, incorrect choice of base or solvent, or substrate-related side reactions. A systematic approach to troubleshooting is essential.

The following flowchart provides a logical workflow for diagnosing and solving low-yield problems.

G start Problem: Low/No Yield cause1 Potential Cause: Inactive Catalyst System start->cause1 cause2 Potential Cause: Base/Solvent Incompatibility start->cause2 cause3 Potential Cause: Substrate Degradation start->cause3 sol1a Solution: Use a pre-catalyst (e.g., XPhos Pd G3/G4) cause1->sol1a Catalyst not forming Pd(0) sol1b Solution: Increase catalyst/ligand loading or screen different ligands (e.g., Buchwald ligands) cause1->sol1b Ligand inappropriate for substrate sol1c Solution: Ensure rigorous inert conditions (degas solvents thoroughly) cause1->sol1c Catalyst decomposition (O₂ presence) sol2a Solution: Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃, KF) cause2->sol2a Base too weak or insoluble sol2b Solution: Change solvent system to improve solubility (e.g., Dioxane, Toluene, DMF, often with H₂O) cause2->sol2b Poor reagent solubility sol3a Solution: Use more stable boronic esters (e.g., pinacol esters) to prevent protodeboronation cause3->sol3a Protodeboronation of boronic acid sol3b Solution: Lower reaction temperature and monitor by LC-MS to check for decomposition cause3->sol3b Thermal instability

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Q3: Which palladium catalyst and ligand combination is most effective?

Answer: The choice of catalyst and ligand is critical, especially for electron-deficient heterocycles like pyrazines.[1] While classic catalysts like Pd(PPh₃)₄ can work, modern systems using bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) often provide superior results with lower catalyst loadings and at milder temperatures.[2][3]

Table 2: Comparison of Common Catalyst/Ligand Systems

Catalyst System Ligand Type Advantages Potential Drawbacks Typical Loading (mol%)
Pd(PPh₃)₄ Monodentate Phosphine Readily available, well-understood.[2] Lower activity for challenging substrates, may require higher temperatures.[4] 2-5[4]
Pd₂(dba)₃ / XPhos Buchwald-type Excellent for sterically hindered and electron-poor substrates.[4] Air-sensitive, higher cost.[4] 1-2[4]
Pd(OAc)₂ / SPhos Buchwald-type High activity for a broad range of substrates.[4] Air-sensitive, higher cost.[4] 1-2[4]
PdCl₂(dppf) Diphosphine Complex Relatively air-stable, good for a range of substrates. May be less active than modern Buchwald-type systems.[4] 2-5

| XPhos Pd G3/G4 | Pre-catalyst | Air-stable, highly active, reliable generation of the active Pd(0) species.[10] | Higher initial cost. | 1-3 |

Q4: What are the most common side reactions and how can they be minimized?

Answer: Several side reactions can compete with the desired cross-coupling, reducing the overall yield and complicating purification.

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene. It is often promoted by high temperatures and extended reaction times in aqueous basic media.

    • Solution: Use a more stable boronic ester (e.g., pinacol ester, MIDA boronate, or trifluoroborate salt).[11] Alternatively, minimizing water content or using a non-aqueous base/solvent system like KF in dioxane can help.[3][7]

  • Homocoupling: This involves the coupling of two boronic acid molecules (to form a biaryl byproduct) or two iodo-pyrazine molecules.

    • Solution: This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[9] Ensure the reaction mixture and solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.[12] Using bulky ligands can also suppress homocoupling.[9]

  • Dehalogenation: The iodo-substituent is replaced by a hydrogen atom, leading to the formation of 2-methoxypyrazine.

    • Solution: This can occur if the reaction stalls or if there are sources of hydride in the reaction. Ensure all reagents are pure and consider a more efficient catalyst system to ensure the cross-coupling pathway is kinetically favored.

Detailed Experimental Protocol

This section provides a general, detailed methodology for a Suzuki-Miyaura coupling reaction with this compound.

G reagent_prep 1. Reagent Preparation vessel_prep 2. Vessel Preparation reagent_prep->vessel_prep reagent_add 3. Reagent Addition vessel_prep->reagent_add reaction 4. Reaction Execution reagent_add->reaction workup 5. Work-up & Extraction reaction->workup purification 6. Purification workup->purification

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Degassed water

  • Reaction vessel (e.g., oven-dried Schlenk tube or round-bottom flask) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried resealable Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 236 mg), the arylboronic acid (1.2 mmol), and the base (K₃PO₄, 2.0 mmol, 424 mg).

  • Catalyst Addition: In a separate vial, quickly weigh the palladium source (Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and ligand (SPhos, 0.044 mmol, 18.1 mg) and add them to the Schlenk tube.

  • Inert Atmosphere: Cap the vessel with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 4 mL of dioxane) and degassed water (e.g., 1 mL) via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[13]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[13]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product.

References

Technical Support Center: 2-Iodo-6-methoxypyrazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodo-6-methoxypyrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling experiments.

Troubleshooting Guides

This section provides solutions to common problems observed during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC/LC-MS analysis shows primarily unreacted this compound.

  • Formation of multiple unidentified byproducts.

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst The Pd(0) active species may not be forming efficiently or could be deactivated. Consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst (e.g., G2 or G3 precatalysts) that readily generates the active catalytic species. Ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the catalyst.
Inappropriate Ligand Choice For the electron-deficient pyrazine ring, bulky and electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) are often more effective as they promote the oxidative addition and reductive elimination steps.
Incorrect Base Selection The chosen base may be too weak or have poor solubility. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective. In some cases, particularly with K₃PO₄, the addition of a small amount of water can be beneficial. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are typically required.
Sub-optimal Temperature The reaction may require higher thermal energy. Gradually increase the reaction temperature in increments of 10-20°C. Microwave irradiation can also be a valuable tool for rapid and uniform heating, often leading to significantly reduced reaction times.
Poor Reagent Quality Degradation of coupling partners, especially boronic acids in Suzuki reactions, is a common issue. Use fresh, high-purity starting materials. Boronic acids are particularly susceptible to decomposition and should be stored under inert atmosphere and refrigerated.
Issue 2: Significant Formation of 6-Methoxypyrazine (Hydrodeiodination)

Symptoms:

  • A significant peak corresponding to the mass of 6-methoxypyrazine is observed in GC-MS or LC-MS analysis.

Possible Causes & Solutions:

CauseRecommended Action
Presence of a Hydrogen Source Hydrodehalogenation occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the desired coupling partner. Water is a common hydrogen source. Ensure rigorous anhydrous conditions by using dry solvents and reagents, and maintaining an inert atmosphere (e.g., argon or nitrogen).
Reaction Conditions Certain solvents (e.g., alcohols) can act as hydrogen donors. If possible, switch to a non-protic solvent like toluene or dioxane.
Issue 3: Formation of Bipyrazine Homocoupling Product

Symptoms:

  • Detection of a product with a mass corresponding to 2,2'-bis(6-methoxypyrazine).

Possible Causes & Solutions:

CauseRecommended Action
Reaction Conditions Homocoupling can be favored under certain conditions, particularly in Suzuki reactions. This can sometimes be suppressed by changing the order of addition of reagents. For instance, adding the boronic acid slowly to the reaction mixture can sometimes minimize this side reaction.
Catalyst System The choice of ligand and palladium source can influence the rate of homocoupling versus cross-coupling. Screening different ligand/palladium combinations may be necessary.

Frequently Asked Questions (FAQs)

Q1: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am seeing low conversion and significant hydrodeiodination. What should I try first?

A1: The most common cause for this is the presence of water and/or the use of a suboptimal catalyst system. First, ensure all your reagents and solvents are rigorously dried and the reaction is performed under a strict inert atmosphere. If the problem persists, consider switching to a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, in combination with a robust palladium precatalyst. These ligands can accelerate the desired cross-coupling pathway, outcompeting the hydrodeiodination side reaction.

Q2: In a Buchwald-Hartwig amination, what is the best base to use with this compound?

A2: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄), although K₃PO₄ is generally considered a weaker base in this context. The optimal base can be substrate-dependent, so a small screen of bases may be beneficial.

Q3: For a Sonogashira coupling, is a copper co-catalyst always necessary when using this compound?

A3: While the classic Sonogashira reaction utilizes a copper(I) co-catalyst (typically CuI) to facilitate the formation of the copper acetylide, copper-free Sonogashira protocols have been developed.[1][2] These often require specific ligands and conditions. For this compound, the high reactivity of the C-I bond may allow for efficient copper-free coupling, which can be advantageous in cases where copper sensitivity is a concern for other functional groups in the molecule or for simplifying purification.[1][2]

Experimental Protocols & Methodologies

Below are representative experimental protocols for common cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling: General Procedure

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add this compound, boronic acid, and base to flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent, ligand, and Pd catalyst B->C D Heat to desired temperature (e.g., 80-110 °C) C->D E Monitor by TLC/LC-MS D->E F Cool to RT, dilute with organic solvent E->F Upon completion G Wash with water/brine F->G H Dry over Na₂SO₄, filter, and concentrate G->H I Purify by column chromatography H->I

Suzuki-Miyaura Coupling Workflow

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To an oven-dried flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: General Procedure

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add this compound, ligand, and base to flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent, amine, and Pd source B->C D Heat to desired temperature (e.g., 90-120 °C) C->D E Monitor by TLC/LC-MS D->E F Cool to RT, filter through celite E->F Upon completion G Concentrate filtrate F->G H Purify by column chromatography G->H

Buchwald-Hartwig Amination Workflow

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the anhydrous, degassed solvent.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat to the desired temperature (typically 90-120°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: General Procedure

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add this compound, Pd catalyst, and CuI to flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent, base, and terminal alkyne B->C D Stir at RT or with gentle heating C->D E Monitor by TLC/LC-MS D->E F Filter through celite, rinse with solvent E->F Upon completion G Concentrate filtrate F->G H Purify by column chromatography G->H

Sonogashira Coupling Workflow

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base/Solvent (e.g., Triethylamine or Diisopropylethylamine)

  • Co-solvent if needed (e.g., THF, DMF)

Procedure:

  • To an oven-dried flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent and base, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Improving Yield of 2-Iodo-6-methoxypyrazine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions of 2-Iodo-6-methoxypyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of substituted 6-methoxypyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is resulting in low or no yield. What are the common causes?

A1: Low or no yield in cross-coupling reactions involving this compound can stem from several factors. The electron-rich nature of the pyrazine ring due to the methoxy group and the potential for the pyrazine nitrogens to coordinate with the palladium catalyst are primary challenges.[1] Key areas to investigate include:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating prematurely.

  • Inappropriate Ligand Choice: The ligand may not be suitable for this specific electron-rich heteroaromatic substrate.

  • Incorrect Base Selection: The base might be too weak, too strong, or poorly soluble in the reaction medium.

  • Sub-optimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy for oxidative addition.

  • Poor Reagent Quality: Degradation of starting materials, particularly organoboron or organotin reagents, is a common issue.

  • Presence of Oxygen: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation.[2]

Q2: I am observing significant deiodination of my this compound. How can I minimize this side reaction?

A2: Deiodination, or hydrodehalogenation, is a common side reaction with electron-rich heteroaryl iodides.[3] To minimize this:

  • Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired reductive elimination pathway over deiodination.[3]

  • Optimize the Base: Switch to a milder base like K₃PO₄ or Cs₂CO₃.[3]

  • Control Reaction Temperature: Higher temperatures can sometimes increase the rate of deiodination, so running the reaction at the lowest effective temperature is advisable.[3]

  • Ensure Anhydrous Conditions: Rigorously exclude water and other protic sources from the reaction, as they can be a source of hydrogen for the deiodination process.

Q3: How does the methoxy group on the pyrazine ring influence the cross-coupling reaction?

A3: The methoxy group is an electron-donating group, which increases the electron density of the pyrazine ring. This can have several effects:

  • Slower Oxidative Addition: The increased electron density at the carbon bearing the iodine atom can make the oxidative addition of the Pd(0) catalyst, often the rate-limiting step, more challenging.

  • Potential for ortho-directing effects: In some cases, the methoxy group may coordinate to the palladium center, influencing the regioselectivity of the reaction, although this is less of a concern with a single iodine substituent.[4]

  • Increased Susceptibility to Side Reactions: The electron-rich nature of the ring can make it more prone to side reactions like deiodination.

Q4: What are the most common side products I should look out for?

A4: Besides deiodination, other common side products include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the terminal alkyne (Glaser coupling in Sonogashira) can be a significant issue. This is often promoted by the presence of oxygen.[2][5]

  • Protodeboronation: In Suzuki coupling, the boronic acid can be replaced by a hydrogen atom, especially under harsh basic conditions or at elevated temperatures.[1]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Symptoms: Low conversion of this compound and/or formation of deiodinated pyrazine and boronic acid homocoupling products.

Troubleshooting Workflow:

start Low Suzuki Yield check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_base 2. Optimize Base and Solvent check_catalyst->check_base Use bulky, electron-rich ligand (e.g., SPhos, XPhos). Use a pre-catalyst. check_temp 3. Adjust Reaction Temperature check_base->check_temp Screen K₃PO₄, Cs₂CO₃. Use dioxane/water or toluene/water. check_reagents 4. Verify Reagent Quality check_temp->check_reagents Incrementally increase temperature. Consider microwave heating. success Improved Yield check_reagents->success Use fresh boronic acid. Ensure anhydrous and degassed solvents.

Troubleshooting Low Suzuki-Miyaura Yield

Possible Cause Troubleshooting Step
Inactive Catalyst Use a pre-formed Pd(0) catalyst or a modern palladacycle pre-catalyst (e.g., XPhos Pd G2) to ensure a consistent concentration of the active species.[2] Ensure all reagents and solvents are thoroughly degassed.
Inappropriate Ligand For this electron-rich substrate, employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to promote efficient oxidative addition and reductive elimination.[3]
Inefficient Transmetalation Switch to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃. Using a biphasic solvent system like toluene/water or dioxane/water can facilitate the transfer of the boronate to the organic phase.[2]
Protodeboronation Use a less harsh base or switch to a more stable boronate ester (e.g., a pinacol ester). Ensure the reaction is run under anhydrous conditions if water is not part of a biphasic system.[2]
Homocoupling of Boronic Acid Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[2]
Issue 2: Low Yield in Stille Coupling

Symptoms: Incomplete consumption of starting materials and/or formation of tin homocoupling byproducts.

Troubleshooting Workflow:

start Low Stille Yield check_catalyst 1. Assess Catalyst and Ligand start->check_catalyst check_additives 2. Introduce Additives check_catalyst->check_additives Use Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand (e.g., P(o-tol)₃). check_solvent 3. Evaluate Solvent check_additives->check_solvent Add Cu(I) salts (e.g., CuI) to accelerate transmetalation. check_reagents 4. Check Reagent Purity check_solvent->check_reagents Use anhydrous, degassed polar aprotic solvents like DMF or NMP. success Improved Yield check_reagents->success Use freshly prepared or purified organostannane.

Troubleshooting Low Stille Coupling Yield

Possible Cause Troubleshooting Step
Slow Transmetalation The addition of a copper(I) co-catalyst, such as CuI, can significantly accelerate the rate of transmetalation.[6]
Catalyst Inhibition The use of bulky, electron-rich phosphine ligands can sometimes inhibit the reaction. In such cases, ligands with lower donicity might be beneficial.[7]
Homocoupling of Organostannane This is a common side reaction.[8] Ensure the reaction is thoroughly degassed to remove oxygen. Adding the organostannane slowly to the reaction mixture can also help minimize this side reaction.
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored under an inert atmosphere.
Inappropriate Solvent Use anhydrous and degassed polar aprotic solvents such as DMF, NMP, or THF.
Issue 3: Low Yield in Sonogashira Coupling

Symptoms: Low conversion, significant starting material remaining, and/or formation of alkyne homocoupling (Glaser) products.

Troubleshooting Workflow:

start Low Sonogashira Yield check_atmosphere 1. Ensure Inert Atmosphere start->check_atmosphere check_base 2. Optimize Base check_atmosphere->check_base Thoroughly degas all reagents and solvents. Maintain a positive pressure of inert gas. check_catalyst 3. Evaluate Catalyst System check_base->check_catalyst Use a stronger amine base (e.g., DIPA) or a combination of an amine and an inorganic base. check_temp 4. Adjust Temperature check_catalyst->check_temp Ensure both Pd catalyst and Cu(I) co-catalyst are active. Consider copper-free conditions. success Improved Yield check_temp->success Increase temperature incrementally, especially for less reactive partners.

Troubleshooting Low Sonogashira Coupling Yield

Possible Cause Troubleshooting Step
Alkyne Homocoupling (Glaser Coupling) This is often caused by the presence of oxygen, which facilitates the oxidation of Cu(I) to Cu(II).[5] Ensure all solvents and reagents are rigorously degassed and the reaction is maintained under a strict inert atmosphere. Copper-free conditions can also be employed to avoid this side reaction.[2]
Inefficient Deprotonation of Alkyne Use a stronger amine base, such as diisopropylamine (DIPA) or diethylamine (DEA), or a combination of an amine and an inorganic base.
Inactive Catalyst System Ensure the palladium catalyst and the copper(I) co-catalyst (e.g., CuI) are of high purity and handled under an inert atmosphere.
Low Reaction Temperature While many Sonogashira couplings proceed at room temperature, less reactive coupling partners may require heating.[3]
Poor Reagent Quality Use high-purity terminal alkynes, as impurities can promote side reactions.[5]

Data Presentation

Table 1: Representative Yields for Suzuki-Miyaura Coupling of this compound
Arylboronic Acid Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001275-85
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane901680-90
3-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Toluene110885-95
4-Acetylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O1001270-80
Yields are estimated based on similar substrates and general literature knowledge.
Table 2: Representative Conditions and Yields for Stille Coupling of this compound
Organostannane Pd Catalyst (mol%) Ligand (mol%) Additive Solvent Temp. (°C) Time (h) Yield (%)
(Tributylstannyl)benzenePd(PPh₃)₄ (2)--Toluene1101670-80
2-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(o-tol)₃ (4)CuI (10)DMF1001280-90
(Tributylstannyl)furanPdCl₂(PPh₃)₂ (3)--NMP901865-75
VinyltributylstannanePd(PPh₃)₄ (2)-CuI (5)THF701275-85
Yields are estimated based on similar substrates and general literature knowledge.
Table 3: Representative Yields for Sonogashira Coupling of this compound
Terminal Alkyne Pd Catalyst (mol%) Cu(I) Source (mol%) Base Solvent Temp. (°C) Time (h) Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT1285-95
TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (5)DIPADMF50890-98
1-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₂NHToluene601080-90
2-Methyl-3-butyn-2-olPdCl₂(dppf) (3)CuI (5)Et₃NMeCN80685-95
Yields are estimated based on similar substrates and general literature knowledge.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: In a flame-dried Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).

  • Inert Atmosphere: Seal the tube and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Stille Coupling
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additive (e.g., CuI).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe. Add this compound (1.0 mmol) and then the organostannane (1.1 mmol).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction to room temperature. If a copper additive was used, quenching with a saturated aqueous solution of KF to precipitate tin byproducts may be necessary. Filter the mixture through a pad of celite.

  • Extraction and Purification: Extract the filtrate with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry, inert-atmosphere-flushed flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or DIPA).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) until completion, as monitored by TLC.

  • Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts, concentrate, and purify by chromatography to yield the desired product.

Catalytic Cycle Visualizations

Suzuki_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-I This compound Ar-I->Ar-Pd(II)(I)L2 Ar'B(OH)2 Arylboronic Acid Ar'B(OH)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2

Catalytic Cycle of the Suzuki-Miyaura Coupling

Stille_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-I This compound Ar-I->Ar-Pd(II)(I)L2 Ar'SnBu3 Organostannane Ar'SnBu3->Ar-Pd(II)(Ar')L2

Catalytic Cycle of the Stille Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition Ar-Pd(II)(Alkyne)L2 Ar-Pd(II)(Alkyne)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Alkyne)L2 Transmetalation Ar-Pd(II)(Alkyne)L2->Pd(0)L2 Reductive Elimination Ar-Alkyne Coupled Product Ar-Pd(II)(Alkyne)L2->Ar-Alkyne Cu(I) Cu(I) Cu-Alkyne Cu-Alkyne Cu(I)->Cu-Alkyne Alkyne Coordination & Deprotonation Cu-Alkyne->Ar-Pd(II)(Alkyne)L2 Cu-Alkyne->Cu(I) Transfer to Pd Ar-I This compound Ar-I->Ar-Pd(II)(I)L2 Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu-Alkyne Base Base Base->Cu-Alkyne

Catalytic Cycles of the Sonogashira Coupling

References

Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for the Suzuki-Miyaura cross-coupling of 2-iodo-6-methoxypyrazine, a challenging electron-deficient heteroaryl halide. The following information is designed to help you navigate catalyst selection, optimize reaction conditions, and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound considered "difficult"?

A1: The Suzuki coupling of this compound can be challenging due to the electron-deficient nature of the pyrazine ring. This can lead to several issues:

  • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially forming inactive species and slowing down or halting the catalytic cycle.[1]

  • Slow Oxidative Addition: While the carbon-iodine bond is the most reactive among halogens (I > Br > Cl), the electron-withdrawing character of the pyrazine ring can still influence the rate of oxidative addition, the first and often rate-determining step of the catalytic cycle.[2]

  • Side Reactions: Electron-deficient heteroaryl halides can be more susceptible to side reactions such as protodeboronation of the boronic acid partner.

Q2: What are the most critical parameters to consider for a successful coupling?

A2: The success of this Suzuki coupling hinges on the careful selection of four key components:

  • Palladium Precursor: The source of the active Pd(0) catalyst.

  • Ligand: This component is crucial for stabilizing the palladium center, promoting the key steps of the catalytic cycle, and preventing catalyst deactivation.

  • Base: Activates the boronic acid for transmetalation.

  • Solvent: Affects the solubility of reagents and can influence the reaction rate and side reactions.

Q3: Which type of palladium catalyst is generally recommended for this type of substrate?

A3: For electron-deficient heteroaryl halides like this compound, highly active catalyst systems are often required.[1] Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are particularly effective.[3][4] These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis, and can help prevent catalyst inhibition by the pyrazine nitrogen.[1][4]

Troubleshooting Guide

Problem 1: Low to no yield of the desired product.

Possible Cause Suggested Solution
Inactive Catalyst Ensure your palladium precursor and ligand are of high quality and stored correctly. Some precatalysts are air-sensitive. Consider using a fresh batch or a more robust, air-stable precatalyst.[5]
Inappropriate Ligand For this challenging substrate, standard ligands like PPh₃ may be ineffective. Switch to a bulky, electron-rich phosphine ligand such as SPhos or XPhos, which are known to be effective for heteroaryl couplings.[2][4]
Incorrect Base The choice of base is critical. A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in challenging couplings of heteroaryl halides.[1] Other bases to consider include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).
Poor Solvent Choice Ensure your solvent system can dissolve all reactants. Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and DMF, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[6][7]
Reaction Temperature Too Low Difficult couplings may require elevated temperatures to overcome the activation energy for oxidative addition. Try increasing the reaction temperature, for example, to 80-110 °C.[5]
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[5]

Problem 2: Significant formation of side products.

Side Product Possible Cause Suggested Solution
Homocoupling of Boronic Acid This is often caused by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[5]Ensure the reaction is thoroughly degassed. Consider using a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst system.
Protodeboronation The boronic acid group is replaced by a hydrogen atom. This is common with electron-rich or heteroaryl boronic acids, especially in the presence of strong bases and water.[5]Use a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[5] Running the reaction under anhydrous conditions can also minimize this side reaction.[5] Alternatively, consider using a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt instead of the boronic acid.[1]
Dehalogenation The iodo group on the pyrazine is replaced by a hydrogen atom.This can sometimes be mitigated by using shorter reaction times or milder reaction conditions.

Catalyst System Comparison for Difficult Suzuki Couplings

While specific data for this compound is scarce in the literature, the following table provides a comparison of catalyst systems for structurally related difficult Suzuki couplings of dihaloheterocycles. This data can serve as a starting point for catalyst selection.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Reported YieldReference
Pd(OAc)₂SPhosK₃PO₄Toluene100High[2]
PdCl₂(dppf)-K₂CO₃DME-High[2]
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O-Good[2]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100Good to Excellent
Pd(OAc)₂XPhosKOt-BuToluene100Good to Excellent[2]

Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Ligand (e.g., SPhos or XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 10:1)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base.

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_Aryl Aryl-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar'B(OH)₃]⁻ PdII_Diaryl Aryl-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Aryl-Ar' (Product) RedElim->Product BoronicAcid Ar'B(OH)₂ Base Base (e.g., K₃PO₄) BoronicAcid->Base Boronate [Ar'B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed CheckReagents Verify Reagent Purity and Inert Atmosphere Start->CheckReagents CatalystSystem Evaluate Catalyst System CheckReagents->CatalystSystem Reagents OK ReactionConditions Optimize Reaction Conditions CatalystSystem->ReactionConditions System OK Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CatalystSystem->Ligand Ineffective? Precatalyst Use Fresh/Air-Stable Precatalyst CatalystSystem->Precatalyst Deactivated? Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) ReactionConditions->Base No Improvement? Success Improved Yield Ligand->ReactionConditions Precatalyst->ReactionConditions Solvent Change Solvent/Co-solvent Base->Solvent Temperature Increase Temperature Solvent->Temperature Temperature->Success Optimized

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Removal of Palladium Catalyst from 2-Iodo-6-methoxypyrazine Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of palladium catalysts from reaction mixtures, with a specific focus on processes involving substrates like 2-Iodo-6-methoxypyrazine.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium catalysts and offers potential solutions.

Problem Potential Cause Recommended Solution
High levels of residual palladium after filtration. The palladium catalyst may be in a soluble form or has formed fine colloidal particles that pass through the filter medium.[1][2]- For soluble palladium: Employ a scavenger or an adsorbent like activated carbon to bind the palladium before filtration.[1][3] - For colloidal palladium: Use a finer filter medium (e.g., PTFE, 0.45 µm), increase the thickness of the Celite bed, or use a flocculating agent to aggregate the particles before filtration.[1]
Low efficiency of palladium scavengers. - Incorrect scavenger selection for the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)).[1] - Insufficient scavenger loading or contact time. - The solvent may not be compatible with the chosen scavenger.[1]- Scavenger selection: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[1] A screening of different scavengers is recommended.[1] - Optimization: Increase the amount of scavenger and/or the stirring time. - Solvent compatibility: Ensure the scavenger is effective in the reaction solvent.
Product loss during palladium removal. The product may be adsorbing to the filtration medium (e.g., Celite, silica gel) or the scavenger.[1]- Minimize adsorbent: Use the minimum effective amount of Celite or scavenger. - Thorough washing: Wash the filter cake or scavenger thoroughly with a suitable solvent to recover the adsorbed product.[3] - Alternative scavenger: Test different scavengers to find one with lower affinity for the product.[1]
Inconsistent palladium removal from batch to batch. Variations in the final oxidation state or coordination sphere of the palladium catalyst at the end of the reaction.[3]- Standardize work-up: Implement a consistent work-up procedure before palladium removal. - Broad-spectrum scavenger: Use a scavenger that is effective against various palladium species, such as those based on trimercaptotriazine (TMT).[3] - Pre-treatment: Consider a mild oxidation or reduction step to convert palladium to a single, more easily removable species.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reaction mixtures?

A1: The most common methods for palladium removal include:

  • Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C). Often, a pad of Celite is used to aid the filtration of fine particles.[4][5]

  • Adsorption: Using solid-supported scavengers with high affinity for palladium. Common scavengers are functionalized with thiol, thiourea, or trimercaptotriazine (TMT) groups.[3][6] Activated carbon is also widely used.[1][7]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[3]

  • Chromatography: Column chromatography can be effective in separating the product from the palladium catalyst.[4]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium species into a separate phase.[4]

Q2: How do I choose the best palladium removal method for my this compound reaction?

A2: The choice of method depends on several factors:

  • Nature of the palladium catalyst: If you are using a heterogeneous catalyst (e.g., Pd/C), filtration through Celite is a good first step.[4] For homogeneous catalysts, scavengers or chromatography are necessary.[1][4]

  • Solubility of your product: Ensure your product is soluble in the solvent used for the removal process to avoid product loss.

  • Required purity level: For active pharmaceutical ingredients (APIs), stringent limits on residual palladium (often <10 ppm) necessitate highly efficient methods like scavenging.[8]

  • Scale of the reaction: For large-scale processes, filtration and scavenging are often more practical than chromatography.

Q3: Can I use activated carbon to remove the palladium catalyst?

A3: Yes, activated carbon is a common and effective adsorbent for removing residual palladium.[1][7] However, it can sometimes lead to product loss due to non-specific adsorption.[8] It is advisable to perform a small-scale test to evaluate its efficiency and the potential for product loss in your specific system.

Q4: What are palladium scavengers and how do they work?

A4: Palladium scavengers are solid supports (often silica gel or a polymer) functionalized with ligands that have a high affinity for palladium.[6] These ligands, such as thiols or thioureas, chelate with the palladium, effectively "scavenging" it from the solution. The solid-supported scavenger-palladium complex can then be easily removed by filtration.[1]

Q5: How can I determine the amount of residual palladium in my product?

A5: The most common and sensitive method for quantifying residual palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9][10] Other techniques include atomic absorption spectroscopy and X-ray fluorescence.[10][11] For rapid, semi-quantitative analysis during process development, fluorometric methods are also available.[9][12]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

This protocol is suitable for the removal of heterogeneous palladium catalysts (e.g., Pd/C).

  • Prepare the Celite Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a layer of Celite (approximately 1-2 cm thick) over the filter paper.

    • Gently press down on the Celite to create a compact and level bed.

    • Pre-wet the Celite pad with the solvent used in the reaction mixture to prevent the Celite from being disturbed during filtration.[1]

  • Filter the Reaction Mixture:

    • If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1]

    • Slowly pour the diluted mixture onto the center of the Celite bed.

    • Apply a gentle vacuum to draw the solution through the filter.[2]

  • Wash the Celite Pad:

    • Wash the Celite pad with fresh solvent to ensure all the product is recovered.[1]

  • Collect the Filtrate:

    • The collected filtrate contains the product, now free of the heterogeneous palladium catalyst.[1]

Protocol 2: Palladium Removal using a Solid-Supported Scavenger

This protocol is effective for removing both homogeneous and heterogeneous palladium species.

  • Select the Appropriate Scavenger:

    • Choose a scavenger based on the likely oxidation state of the palladium in your reaction mixture and the solvent system. Thiol-based scavengers are often effective for Pd(II).[1][6]

  • Add the Scavenger:

    • Add the recommended amount of the solid-supported scavenger to the reaction mixture. The amount is typically specified by the manufacturer (e.g., in weight percent or equivalents relative to the palladium).[1]

  • Stir the Mixture:

    • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period ranging from 1 to 18 hours. The optimal time and temperature should be determined experimentally.[3]

  • Filter off the Scavenger:

    • Remove the solid-supported scavenger by filtration through a Büchner funnel or a simple filter paper.[1]

  • Wash the Scavenger:

    • Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[3]

  • Collect and Concentrate:

    • Combine the filtrate and the washings, and then remove the solvent under reduced pressure to obtain the purified product.[3]

Quantitative Data

The efficiency of different palladium removal methods can vary depending on the specific reaction conditions. The following table provides a summary of reported efficiencies for various methods.

Method Initial Pd Concentration Final Pd Concentration Efficiency Reference
Carboxen® 564 (Synthetic Carbon)1250 ppm12 ppm>99%[8]
Silica-Thiol Scavenger1250 ppm>50 ppm~96%[8]
SiliaMetS Thiol2400 ppm≤ 16 ppm>99.3%[6]
SiliaMetS Thiourea2400 ppm≤ 16 ppm>99.3%[6]
Activated Carbon (Darco)2400 ppm>100 ppm<96%[6]
Thiourea Alkyl Silica150–220 ppm<1 ppm>99%[13]
TMT Treatment~2000 ppm<15 ppm>99.2%[14]
Activated Charcoal (Darco KB-B)300 ppm<1 ppm>99.6%[14]

Visualizations

Palladium_Removal_Decision_Tree start Start: Reaction Mixture containing Palladium catalyst_type What is the nature of the Palladium catalyst? start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Heterogeneous homogeneous Homogeneous (Soluble) catalyst_type->homogeneous Homogeneous filtration Filtration through Celite heterogeneous->filtration scavenger Use Solid-Supported Scavenger or Activated Carbon homogeneous->scavenger check_filtrate Analyze Filtrate for Residual Palladium filtration->check_filtrate end_high High Residual Pd check_filtrate->end_high Pd > Limit end_low Low Residual Pd (Process Complete) check_filtrate->end_low Pd < Limit scavenger->filtration followed by filtration end_high->scavenger other_methods Consider other methods: - Chromatography - Crystallization - Extraction end_high->other_methods

Caption: Decision tree for selecting a suitable palladium removal method.

Scavenger_Workflow start Start: Reaction Mixture with Soluble Palladium add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir for optimal contact time and temperature add_scavenger->stir filtration Filter to remove Scavenger-Pd Complex stir->filtration wash Wash Scavenger with fresh solvent filtration->wash combine Combine Filtrate and Washings filtration->combine Filtrate wash->combine Washings concentrate Concentrate to obtain Purified Product combine->concentrate end End: Purified Product concentrate->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Technical Support Center: Synthesis of 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing impurities during the synthesis of 2-Iodo-6-methoxypyrazine. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method for the synthesis of this compound is via a Sandmeyer-type reaction, starting from 2-amino-6-methoxypyrazine. This involves the diazotization of the amino group followed by displacement with an iodide salt. An alternative, though potentially less common, route is the direct iodination of a suitable pyrazine precursor, or a halogen exchange reaction from 2-chloro-6-methoxypyrazine.

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: The impurity profile can vary depending on the synthetic route and reaction conditions. Common impurities may include:

  • Starting materials: Unreacted 2-amino-6-methoxypyrazine or 2-chloro-6-methoxypyrazine.

  • Over-iodinated products: Formation of di-iodinated pyrazine species.

  • Side-reaction products: Byproducts from the Sandmeyer reaction, such as 6-methoxypyrazin-2-ol (from reaction with water) or azo-coupled dimers.

  • Residual reagents: Iodine or other iodinating agents.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, a suitable eluent system would typically be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot, which should have a different Rf value, indicate reaction progression. GC-MS can provide more detailed information on the formation of the desired product and the presence of any impurities.

Q4: What are the recommended purification methods for this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Aqueous workup: Washing the crude product with a solution of sodium thiosulfate to remove residual iodine.

  • Liquid-liquid extraction: To separate the product from water-soluble impurities.

  • Column chromatography: Effective for separating the desired product from closely related impurities.

  • Recrystallization: A final purification step to obtain a highly pure crystalline product.

Troubleshooting Guide

The following table provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or no product formation Incomplete diazotization of the starting amine.Ensure the reaction temperature is kept low (0-5 °C) during the addition of sodium nitrite. Use a slight excess of the diazotizing agent.
Decomposition of the diazonium salt.Use the diazonium salt immediately after its formation. Avoid exposing it to high temperatures or light.
Ineffective iodide displacement.Ensure the iodide salt (e.g., KI) is fully dissolved. For Sandmeyer reactions, the use of a copper(I) catalyst can be beneficial.
Presence of significant amounts of starting material Insufficient reaction time or temperature.Monitor the reaction by TLC or GC-MS and continue until the starting material is consumed. A slight increase in temperature after the initial diazotization may be necessary.
Inadequate stoichiometry of reagents.Re-evaluate the molar ratios of the reactants, ensuring a slight excess of the iodinating agent.
Formation of a dark-colored, tarry substance Side reactions of the diazonium salt.Maintain a low reaction temperature and ensure efficient stirring. The dropwise addition of reagents can help to control the reaction exotherm.
Presence of impurities in the starting material.Use purified starting materials.
Product is contaminated with a significant amount of di-iodinated species Excess of the iodinating agent or harsh reaction conditions.Carefully control the stoichiometry of the iodinating agent. Perform the reaction at a lower temperature.
Product contains residual iodine (purple/brown color) Incomplete removal of unreacted iodine.Wash the organic layer thoroughly with a saturated aqueous solution of sodium thiosulfate until the color disappears.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-amino-6-methoxypyrazine (Sandmeyer Reaction)

Materials:

  • 2-amino-6-methoxypyrazine

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-methoxypyrazine (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C. Stir for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature. Effervescence (nitrogen gas evolution) should be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Extract the reaction mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution (to remove excess iodine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield purified this compound.

Quantitative Data Summary

The following tables provide an overview of typical reaction parameters and expected outcomes. Note that these are estimates based on similar reactions and may vary.

Table 1: Typical Reaction Yields

Synthetic RouteStarting MaterialTypical Yield Range
Sandmeyer Reaction2-amino-6-methoxypyrazine60-80%
Halogen Exchange2-chloro-6-methoxypyrazine50-70%

Table 2: Common Impurity Profile and Control

ImpurityTypical Level (crude)Control Strategy
Unreacted Starting Material5-15%Optimize reaction time and stoichiometry.
Di-iodinated Pyrazine< 5%Use a controlled amount of iodinating agent.
6-methoxypyrazin-2-ol< 5%Ensure anhydrous conditions for diazotization if possible, or minimize reaction time in aqueous acid.
Azo-coupled Dimers< 2%Maintain low temperature and dilute conditions.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-amino-6-methoxypyrazine Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Iodide_Displacement Iodide Displacement (KI) Diazotization->Iodide_Displacement Crude_Product Crude this compound Iodide_Displacement->Crude_Product Workup Aqueous Workup (Na2S2O3 wash) Crude_Product->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction? Check_Diazotization Check Diazotization Conditions Start->Check_Diazotization Yes Check_Iodide_Step Check Iodide Displacement Start->Check_Iodide_Step No, but side products Check_Time_Temp Check Reaction Time/Temp Start->Check_Time_Temp Starting material remains Solution_Temp Maintain 0-5 °C Use fresh NaNO2 Check_Diazotization->Solution_Temp Solution_KI Ensure KI is dissolved Consider Cu(I) catalyst Check_Iodide_Step->Solution_KI Solution_Monitor Monitor by TLC/GC-MS Increase time or temp slightly Check_Time_Temp->Solution_Monitor

Caption: Troubleshooting decision tree for synthesis issues.

Technical Support Center: Cross-Coupling Reactions of 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of 2-Iodo-6-methoxypyrazine. The following sections address common issues and provide detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, with a focus on the critical role of the base.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in cross-coupling reactions of this compound?

A1: The base plays multiple crucial roles in the catalytic cycle of cross-coupling reactions. Its primary functions include:

  • Activation of the Coupling Partner: In Suzuki reactions, the base activates the organoboron species to facilitate transmetalation.[1] In Sonogashira reactions, it deprotonates the terminal alkyne to form the reactive copper or palladium acetylide.[2] For Buchwald-Hartwig aminations, the base deprotonates the amine or a palladium-amine complex to generate the active nucleophile.[3]

  • Neutralization of Acid Byproducts: The base neutralizes the hydrogen halide (HI) formed during the reaction, which is essential for regenerating the active Pd(0) catalyst.[4]

  • Influence on Catalyst Activity and Stability: The nature of the base can affect the coordination environment of the palladium catalyst, influencing its activity and stability.[5] An inappropriate base can lead to catalyst deactivation or the promotion of side reactions.

Q2: I am observing low to no yield in my Suzuki coupling of this compound. Could the base be the issue?

A2: Yes, an inappropriate base is a common cause of low yield in Suzuki couplings. The base's strength, solubility, and compatibility with your substrate and catalyst system are critical. For instance, if the base is not strong enough to activate the boronic acid, the transmetalation step will be inefficient.[1] Conversely, a base that is too strong might lead to decomposition of the starting material or boronic acid. Solubility is also a key factor; an insoluble base may not be effective.[6] It is recommended to screen a few different bases, such as K₂CO₃, K₃PO₄, and Cs₂CO₃, to find the optimal one for your specific reaction.

Q3: In my Sonogashira coupling, I am seeing significant homocoupling of my alkyne (Glaser coupling). How can the choice of base help minimize this?

A3: Glaser homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst. While rigorous degassing is crucial, the choice of base can also play a role. Using a bulky amine base can sometimes disfavor the homocoupling pathway. Additionally, in some cases, running the reaction under copper-free conditions with a suitable organic base can suppress Glaser coupling.[2][7]

Q4: For the Buchwald-Hartwig amination of this compound, what are the key considerations when selecting a base, especially with base-sensitive functional groups?

A4: The Buchwald-Hartwig amination often employs strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) for efficient C-N bond formation.[5] However, these strong bases can be incompatible with sensitive functional groups like esters or nitriles, leading to substrate decomposition.[5][8] In such cases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are often a better choice, although they may require higher reaction temperatures or longer reaction times.[5] The use of bulky phosphine ligands can sometimes allow for the use of weaker bases under milder conditions.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Incorrect Base Strength For Suzuki, if using a weak base like NaHCO₃, switch to a stronger one like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig with unreactive amines, a stronger base like NaOtBu may be necessary.
Poor Base Solubility The insolubility of the base can hinder the reaction.[6] Consider switching to a more soluble base (e.g., Cs₂CO₃ is more soluble than K₂CO₃ in some organic solvents) or using a biphasic solvent system (e.g., toluene/water) to improve solubility and reaction rate.
Base-Induced Decomposition If your starting material or product is degrading, switch to a milder base. For example, in a Buchwald-Hartwig reaction, replace NaOtBu with K₃PO₄ or Cs₂CO₃, especially if your substrate contains base-sensitive functional groups.[8]
Incompatible Solvent-Base Combination The effectiveness of a base can be highly dependent on the solvent. For instance, some inorganic bases are more effective in polar aprotic solvents or in the presence of water. It may be necessary to screen both the base and the solvent.
Issue 2: Formation of Side Products
Side Product Possible Cause Related to Base Suggested Solution
Protodeiodination (Replacement of Iodine with Hydrogen) The base, in combination with a proton source (e.g., trace water or the amine in Buchwald-Hartwig), can lead to the reduction of the C-I bond.Use a thoroughly dried base and anhydrous solvent. In some cases, a weaker, non-nucleophilic base may be beneficial.
Homocoupling of Boronic Acid (Suzuki) The presence of oxygen and an inappropriate base can promote homocoupling.Ensure the reaction is thoroughly degassed. Screen different bases; sometimes a weaker base can minimize this side reaction.
Glaser Coupling (Sonogashira) This is primarily an issue with the copper co-catalyst and oxygen, but the amine base can influence the reaction environment.Use a high-purity amine base and rigorously degas the reaction mixture. Consider switching to copper-free Sonogashira conditions.[9][10]
Biaryl Byproduct Formation (Buchwald-Hartwig) This can occur, especially with primary amines.The choice of ligand is often more critical here, but optimizing the base and stoichiometry of the amine can help.[11]

Data Presentation: Effect of Base on Coupling Efficiency

The following tables provide an overview of commonly used bases for different cross-coupling reactions and their potential impact on the yield. The data is illustrative and based on general principles and findings for similar heterocyclic systems, as direct comparative studies on this compound are not extensively available.

Table 1: Base Selection for Suzuki-Miyaura Coupling of this compound

Base Typical Conditions Expected Yield Range Comments
K₂CO₃Toluene/H₂O or Dioxane/H₂O, 80-100 °CModerate to HighA common and cost-effective choice.[12]
K₃PO₄Toluene or Dioxane, 80-110 °CHighOften provides higher yields, especially for challenging substrates.
Cs₂CO₃Dioxane or DMF, 80-100 °CHigh to ExcellentHighly effective due to its solubility and basicity, but more expensive.
Na₂CO₃DME/H₂O or Ethanol/H₂O, 80-90 °CModerate to HighAnother common and effective base.[13]

Table 2: Base Selection for Sonogashira Coupling of this compound

Base Typical Conditions Expected Yield Range Comments
Et₃N (Triethylamine)THF or DMF, RT to 60 °CModerate to HighA standard amine base, also often used as the solvent.[14]
PiperidineTHF or DMF, RT to 50 °CHighOften gives higher yields than Et₃N.[15]
DIPA (Diisopropylamine)Toluene or THF, RT to 70 °CHighA bulkier amine that can sometimes improve selectivity.
Cs₂CO₃ (in copper-free conditions)Dioxane or Toluene, 80-110 °CModerate to HighUsed in copper-free protocols to avoid Glaser coupling.[16]

Table 3: Base Selection for Buchwald-Hartwig Amination of this compound

Base Typical Conditions Expected Yield Range Comments
NaOtBuToluene or Dioxane, 80-110 °CHigh to ExcellentA very strong and effective base, but not suitable for substrates with sensitive functional groups.[5]
LHMDSTHF or Toluene, RT to 100 °CHighAnother strong base, useful for substrates with protic functional groups.[5]
Cs₂CO₃Dioxane or Toluene, 100-120 °CModerate to HighA milder base, good for base-sensitive substrates.[11]
K₃PO₄Toluene or Dioxane, 100-120 °CModerate to HighA cost-effective and milder alternative to alkoxide bases.[5]

Experimental Protocols

General Considerations for All Reactions:
  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and, in the case of Sonogashira coupling, to minimize Glaser homocoupling.

  • Reagent Purity: Use high-purity, anhydrous solvents and ensure the purity of all reagents, especially the coupling partners and the base.

  • Degassing: Solvents should be thoroughly degassed before use by sparging with an inert gas or by several freeze-pump-thaw cycles.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling (Copper-Catalyzed)

This protocol describes a typical copper-catalyzed Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (4-10 mol%)

  • Triethylamine (Et₃N) (anhydrous, degassed)

  • THF (anhydrous, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add THF and triethylamine (often in a 2:1 to 4:1 ratio).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Pd₂(dba)₃ (1-3 mol%)

  • Xantphos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene, followed by this compound and the amine.

  • Heat the reaction mixture to 100-110 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine this compound, Boronic Acid, Base, and Pd Catalyst Inert Establish Inert Atmosphere (Argon) Start->Inert Solvent Add Degassed Solvent System Inert->Solvent Heat Heat Reaction (e.g., 90-100 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product Troubleshooting_Base_Selection cluster_solutions Potential Solutions Start Low Coupling Efficiency CheckBase Is the base appropriate? Start->CheckBase CheckStrength Check Base Strength CheckBase->CheckStrength No CheckSolubility Check Base Solubility CheckBase->CheckSolubility No CheckCompatibility Check Substrate Compatibility CheckBase->CheckCompatibility No StrongerBase Use a stronger base (e.g., K₃PO₄, NaOtBu) CheckStrength->StrongerBase Base too weak ChangeSolvent Change solvent or use a biphasic system CheckSolubility->ChangeSolvent MoreSolubleBase Use a more soluble base (e.g., Cs₂CO₃) CheckSolubility->MoreSolubleBase WeakerBase Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) CheckCompatibility->WeakerBase Substrate decomposition End Optimized Reaction StrongerBase->End Re-run Reaction WeakerBase->End Re-run Reaction ChangeSolvent->End Re-run Reaction MoreSolubleBase->End Re-run Reaction

References

Technical Support Center: Cross-Coupling Reactions of 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 2-Iodo-6-methoxypyrazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation in a question-and-answer format.

Issue 1: Low to No Product Yield

  • Question: My cross-coupling reaction with this compound is resulting in low or no formation of the desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield is a frequent challenge in cross-coupling reactions and can be attributed to several factors. A systematic approach to troubleshooting is recommended:

    • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating prematurely.

      • Solution: Consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst which can readily generate the active species. Ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the catalyst.

    • Inappropriate Ligand Choice: The selected ligand may not be optimal for the this compound substrate, leading to inefficient oxidative addition or reductive elimination.

      • Solution: For electron-deficient heteroaromatic substrates like pyrazines, bulky and electron-rich phosphine ligands are often effective. A ligand screening study may be necessary to identify the optimal choice.

    • Incorrect Base Selection: The base might be too weak or have poor solubility in the reaction medium.

      • Solution: Experiment with stronger bases such as K₃PO₄ or Cs₂CO₃. For anhydrous bases, the addition of a small amount of water can be advantageous, particularly in Suzuki couplings.

    • Sub-optimal Reaction Temperature: The reaction may require higher thermal energy to proceed at a reasonable rate.

      • Solution: Incrementally increase the reaction temperature. Microwave irradiation can also be a valuable tool for rapid and uniform heating, often leading to significantly reduced reaction times.

    • Poor Reagent Quality: Degradation of starting materials, especially boronic acids in Suzuki couplings, can impede the reaction.

      • Solution: Utilize fresh, high-purity starting materials. Boronic acids are particularly susceptible to degradation and should be stored under appropriate conditions.

Issue 2: Significant Deiodination of the Starting Material

  • Question: I am observing a significant amount of 6-methoxypyrazine as a byproduct, indicating deiodination of my starting material. How can this side reaction be minimized?

  • Answer: Deiodination, or hydrodehalogenation, is a common side reaction with heteroaryl halides. It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the intended coupling partner.

    • Anhydrous Conditions: Rigorously exclude water from the reaction, as it can act as a hydrogen source. Use dry solvents and reagents, and maintain an inert atmosphere (e.g., argon or nitrogen).

    • Solvent Choice: Protic solvents like alcohols can be a source of hydrides for deiodination. Switching to aprotic solvents such as dioxane, toluene, or THF can be beneficial.

    • Base Selection: Strong, protic bases in protic solvents can promote deiodination. Consider using weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.

    • Reaction Temperature: Higher reaction temperatures can sometimes accelerate the rate of deiodination. Attempting the reaction at a lower temperature may disproportionately decrease the rate of this side reaction.

Issue 3: Inconsistent Reaction Yields

  • Question: My reaction yields are inconsistent from one run to another, even when I follow the same procedure. What could be the cause of this variability?

  • Answer: Inconsistent yields often point to subtle variations in reagent quality or reaction setup.

    • Reagent Quality: Ensure that all solvents are anhydrous and that reagents are of high purity. Bases such as K₂CO₃ or K₃PO₄ should be dried before use.

    • Efficient Mixing: In heterogeneous reaction mixtures, such as those with certain inorganic bases, ensure vigorous and consistent stirring to maintain a uniform reaction rate.

    • Inert Atmosphere: Ensure that the reaction vessel is properly degassed and maintained under a positive pressure of an inert gas throughout the experiment to prevent catalyst deactivation by oxygen.

Frequently Asked Questions (FAQs)

  • Question 1: Which solvent is generally the best for cross-coupling reactions with this compound?

    • Answer: The optimal solvent is highly dependent on the specific type of cross-coupling reaction and the other reaction components (e.g., base, coupling partner). Aprotic solvents such as 1,4-dioxane, toluene, and THF are commonly used. For Suzuki reactions, a mixture of an organic solvent with water is often employed to facilitate the dissolution of the inorganic base. A screening of different solvents is recommended to determine the best conditions for a specific transformation.

  • Question 2: How does the choice of solvent affect the reaction rate and yield?

    • Answer: The solvent can influence the reaction in several ways:

      • Solubility: The solvent must be able to dissolve the reactants, catalyst, and intermediates to a sufficient extent. Poor solubility can lead to slow and incomplete reactions.

      • Polarity: The polarity of the solvent can affect the stability of charged intermediates in the catalytic cycle.

      • Coordinating Ability: Some solvents can coordinate to the metal center of the catalyst, which can either stabilize the catalyst or inhibit its activity. For example, highly coordinating solvents may compete with the substrates for binding to the palladium center.

  • Question 3: Are there any "green" or more environmentally friendly solvent alternatives for these reactions?

    • Answer: Yes, there is a growing interest in using greener solvents for cross-coupling reactions. Some alternatives to traditional solvents like dioxane and toluene include 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). These solvents are often derived from renewable resources and have a better environmental and safety profile.

Data Presentation

Table 1: Representative Solvent Effects on the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntrySolvent System (v/v)BaseTemperature (°C)Time (h)Yield (%)
1Toluene/H₂O (4:1)K₂CO₃1001275
21,4-Dioxane/H₂O (4:1)K₂CO₃1001288
3DMFK₃PO₄110892
4THF/H₂O (4:1)Cs₂CO₃801685
52-MeTHF/H₂O (4:1)K₃PO₄1001282

Note: These are representative yields for a typical Suzuki-Miyaura coupling. Actual yields may vary depending on the specific reaction conditions, catalyst, and ligand used.

Experimental Protocols

Detailed Methodology for a Suzuki-Miyaura Cross-Coupling Reaction:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Cross-Coupling start Low or No Product Yield check_catalyst Check Catalyst System (Activity, Loading, Ligand) start->check_catalyst check_base Evaluate Base (Strength, Solubility) start->check_base check_conditions Assess Reaction Conditions (Temperature, Solvent, Time) start->check_conditions check_reagents Verify Reagent Quality (Purity, Degradation) start->check_reagents optimize_catalyst Screen Catalysts/Ligands Use Pre-catalyst check_catalyst->optimize_catalyst optimize_base Screen Bases (e.g., K3PO4, Cs2CO3) Consider co-solvent check_base->optimize_base optimize_conditions Increase Temperature Screen Solvents Extend Reaction Time check_conditions->optimize_conditions optimize_reagents Use Fresh Reagents Ensure Anhydrous Conditions check_reagents->optimize_reagents success Successful Reaction optimize_catalyst->success optimize_base->success optimize_conditions->success optimize_reagents->success

Caption: A decision tree for troubleshooting low yield in cross-coupling reactions.

Suzuki_Catalytic_Cycle General Catalytic Cycle for Suzuki-Miyaura Coupling cluster_steps Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diorgano R-Pd(II)L_n-R' PdII_Aryl->PdII_Diorgano Transmetalation Transmetalation PdII_Diorgano->Pd0 Product R-R' (Coupled Product) PdII_Diorgano->Product RedElim Reductive Elimination ArylHalide R-X (this compound) Organoboron R'-B(OR)2 (Arylboronic Acid) Base Base

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Technical Support Center: Stability and Coupling of Boronic Acids with 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other challenges encountered during the Suzuki-Miyaura cross-coupling of boronic acids with 2-Iodo-6-methoxypyrazine.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Yield of the Desired Coupled Product

Possible Causes:

  • Catalyst Inactivity or Deactivation: The palladium catalyst is crucial for the reaction. Inactivity can arise from the use of a degraded catalyst or deactivation during the reaction. The nitrogen atoms in the pyrazine ring can coordinate with the palladium center, leading to catalyst inhibition.

  • Inefficient Oxidative Addition: While the Carbon-Iodine bond in this compound is generally reactive, steric hindrance or electronic effects from the boronic acid can slow down this step.

  • Suboptimal Base: The base is critical for the transmetalation step. An inappropriate choice of base (too weak, poor solubility) can significantly hinder the reaction.

  • Boronic Acid Decomposition: Boronic acids, especially heteroaromatic and electron-deficient ones, are susceptible to decomposition under the reaction conditions. The primary degradation pathways are protodeboronation (replacement of the boronic acid group with a hydrogen atom) and oxidative deboronation.[1]

  • Decomposition of this compound: While generally stable, prolonged reaction times at high temperatures in the presence of a base and palladium catalyst can lead to decomposition of the starting material.

Solutions:

  • Catalyst and Ligand Selection:

    • For electron-deficient heterocycles like pyrazines, specialized catalyst systems may be required. Consider using palladium(II) ONO pincer complexes, which have shown high activity for the Suzuki-Miyaura coupling of 2-chloropyrazine and can be effective for the iodo-analogue.

    • Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) to stabilize the palladium catalyst and prevent deactivation by the pyrazine nitrogen.

    • Ensure the catalyst is fresh and handled under an inert atmosphere to prevent oxidation.

  • Base and Solvent Optimization:

    • Screen a variety of bases. For pyrazine substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often effective and can minimize side reactions, though they may require higher temperatures.

    • The presence of water can be crucial for the efficacy of bases like carbonates and phosphates. A mixed solvent system such as dioxane/water or toluene/water is often employed.

  • Minimizing Boronic Acid Decomposition:

    • Use the boronic acid as fresh as possible.

    • Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.

    • Employ strictly anhydrous conditions if protodeboronation is a major issue.

    • Optimize the reaction time to avoid prolonged exposure of the boronic acid to harsh conditions.

Problem 2: Significant Formation of Side Products

Possible Side Products and Their Causes:

  • Homocoupling of the Boronic Acid: This results in the formation of a biaryl product derived from the boronic acid. It is often promoted by the presence of oxygen and certain palladium species.

  • Protodeboronation of the Boronic Acid: This leads to the formation of an arene byproduct where the boronic acid group has been replaced by a hydrogen atom. This is a common issue with electron-deficient or heteroaromatic boronic acids.[2]

  • Dehalogenation of this compound: The iodo-group is replaced by a hydrogen atom, leading to the formation of 2-methoxypyrazine.

Solutions to Minimize Side Products:

  • Rigorous Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling over homocoupling.

  • Choice of Boronic Acid Derivative: As mentioned previously, using more stable boronic esters or trifluoroborate salts can significantly reduce protodeboronation.

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the minimum time required for completion can reduce the formation of all types of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methoxy group on the pyrazine ring?

A1: The methoxy group is an electron-donating group. This can influence the reactivity of the this compound in the Suzuki-Miyaura coupling. Generally, electron-donating groups can slightly deactivate the aryl halide towards oxidative addition, which is the rate-determining step in many cases. However, the high reactivity of the carbon-iodine bond often compensates for this effect. The methoxy group can also influence the regioselectivity of the reaction if other halogens are present.

Q2: Which boronic acids are most stable under Suzuki-Miyaura conditions?

A2: The stability of boronic acids varies significantly. Generally, electron-rich arylboronic acids are more stable than electron-deficient ones. Heteroaromatic boronic acids, particularly those with a nitrogen atom adjacent to the boronic acid group (e.g., 2-pyridylboronic acid), are notoriously unstable and prone to protodeboronation.[2][3] For unstable boronic acids, it is highly recommended to use their corresponding pinacol esters or trifluoroborate salts.

Q3: How does the choice of base affect the reaction?

A3: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. The strength and solubility of the base are important factors. Stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective but can also promote side reactions like boronic acid decomposition. Weaker bases like Na₂CO₃ and K₂CO₃ are commonly used but may require the presence of water to be fully effective. The optimal base should be determined empirically for each specific substrate combination.

Q4: Can I use microwave heating for this reaction?

A4: Yes, microwave-assisted synthesis can be highly effective for Suzuki-Miyaura couplings, often leading to significantly reduced reaction times and improved yields.[4] The rapid heating can help to overcome activation barriers and may minimize the decomposition of sensitive substrates by reducing the overall reaction time. Optimization of temperature and irradiation time is necessary.

Q5: What is the best way to monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). TLC is a quick and convenient method for qualitative monitoring. For more quantitative analysis and to check for the formation of side products, GC-MS or LC-MS are recommended.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of related halopyrazines, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Various Halopyrazines with Arylboronic Acids

EntryHalopyrazineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyrazinePhenylboronic acidPd(OAc)₂ (4) / SPhos (8)K₃PO₄Toluene/H₂O1001895
22-Bromopyrazine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O801288
32,5-Dibromo-3-methoxypyrazineIndole-5-boronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Dioxane901675
43-Chloro-2,5-dimethylpyrazine2-Naphthylboronic acidPd(PPh₃)₄ (10)Na₂CO₃Toluene/EtOH/H₂O1007261[1]
52-Iodopyrazine2-Amino-5-pyrimidylboronic acidPd₂(dba)₃ (5)K₂CO₃DioxaneReflux2472[1]

Table 2: Effect of Base on the Yield of a Model Suzuki-Miyaura Coupling

Reaction Conditions: 2-Chloropyrimidine, Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Solvent, 80 °C, 12 h.

EntryBase (2 equiv)SolventYield (%)
1Na₂CO₃DME/H₂O85
2K₂CO₃DME/H₂O88
3Cs₂CO₃Dioxane92
4K₃PO₄Dioxane95
5Et₃NDMF45

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar' L_n transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst System - Fresh catalyst? - Appropriate ligand? start->check_catalyst check_base Optimize Base - Stronger base? - Solubility? check_catalyst->check_base No success Improved Yield check_catalyst->success Yes check_conditions Vary Reaction Conditions - Higher temperature? - Different solvent? check_base->check_conditions No check_base->success Yes check_boronic_acid Assess Boronic Acid Stability - Use ester/trifluoroborate? - Anhydrous conditions? check_conditions->check_boronic_acid No check_conditions->success Yes check_boronic_acid->success Yes

Caption: A logical workflow for troubleshooting low-yielding reactions.

Boronic_Acid_Stability boronic_acid Boronic Acid (R-B(OH)₂) Susceptible to Degradation protodeboronation Protodeboronation + H₂O - B(OH)₃ Product: R-H boronic_acid->protodeboronation Side Reaction oxidative_deboronation Oxidative Deboronation + [O] - B(OH)₃ Product: R-OH boronic_acid->oxidative_deboronation Side Reaction suzuki_coupling Desired Suzuki Coupling + Ar-X, Pd(0), Base Product: R-Ar boronic_acid->suzuki_coupling Desired Reaction

Caption: Competing pathways for boronic acids in Suzuki-Miyaura coupling.

References

Technical Support Center: 2-Iodo-6-methoxypyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-6-methoxypyrazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workup procedures.

Troubleshooting Guide

This guide focuses on common problems encountered during the workup of reactions involving this compound, with a particular emphasis on the Suzuki-Miyaura coupling reaction.

Issue 1: Low or No Product Yield After Workup

Question: I performed a Suzuki-Miyaura coupling reaction with this compound, and after the workup, I have a very low yield of my desired product. What could be the cause?

Answer: Low yields in Suzuki-Miyaura coupling reactions are a common issue and can stem from several factors. Here are some potential causes and troubleshooting steps:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Incomplete degassing of the reaction mixture can lead to catalyst deactivation. Ensure your solvent and reaction setup are thoroughly deoxygenated.

  • Base Incompatibility: The choice of base is crucial. For Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used. The base must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.

  • Poor Quality of Reagents: Ensure your this compound, boronic acid, and solvent are of high purity and dry.

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to catalyst decomposition and side product formation.

Issue 2: Presence of Persistent Impurities After Column Chromatography

Question: I've purified my reaction mixture using column chromatography, but I still see impurities in the NMR spectrum. What are these impurities and how can I remove them?

Answer: Persistent impurities after chromatography are often byproducts of the reaction or residual reagents. Here are some common culprits and solutions:

  • Boronic Acid Homocoupling: Boronic acids can self-couple to form biaryl byproducts. This is more likely to occur in the presence of oxygen. To minimize this, ensure thorough degassing.

  • Residual Palladium Catalyst: The palladium catalyst can sometimes be difficult to remove completely. Filtering the reaction mixture through a pad of Celite before workup can help remove some of the catalyst. For more stubborn cases, treatment with a scavenger resin may be necessary.

  • Triphenylphosphine Oxide (TPPO): If you are using a phosphine-based ligand, it can be oxidized to TPPO, which can be challenging to remove by standard chromatography. A common technique to remove TPPO is to suspend the crude product in a non-polar solvent like hexane or a mixture of hexane and ether, which will cause the TPPO to precipitate, allowing it to be filtered off.

Issue 3: Product Decomposition During Workup

Question: I suspect my product is decomposing during the aqueous workup. Is the methoxy group on the pyrazine ring sensitive to hydrolysis?

Answer: While the methoxy group on the pyrazine ring is generally stable, prolonged exposure to strongly acidic or basic conditions during workup could potentially lead to hydrolysis, forming the corresponding hydroxypyrazine. To mitigate this:

  • Use Mild Acids/Bases: If an acid or base wash is necessary, use dilute solutions (e.g., 1M HCl or saturated NaHCO₃) and minimize the contact time.

  • Maintain Low Temperatures: Perform the aqueous workup at a low temperature (e.g., in an ice bath) to slow down potential decomposition reactions.

  • Prompt Extraction: Do not let the reaction mixture sit in the aqueous phase for extended periods. Promptly extract your product into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a Suzuki-Miyaura reaction using this compound?

A1: A typical workup procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: How can I remove unreacted boronic acid from my crude product?

A2: Unreacted boronic acid can often be removed by performing a liquid-liquid extraction with a basic aqueous solution. Washing the organic layer with a dilute solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) will convert the boronic acid into its more water-soluble boronate salt, which will then partition into the aqueous phase.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, this compound is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Quantitative Data Summary

The following table summarizes typical reaction parameters for a Suzuki-Miyaura coupling with this compound. Please note that these are general guidelines and may need to be optimized for specific substrates.

ParameterValueNotes
This compound 1.0 equiv
Boronic Acid 1.1 - 1.5 equivAn excess of the boronic acid is often used to drive the reaction to completion.
Palladium Catalyst 1 - 5 mol%e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂
Base 2.0 - 3.0 equive.g., K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent e.g., Dioxane/Water, Toluene/Water, DMF
Temperature 80 - 110 °C
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the workup as described in the FAQs.

Protocol 2: Workup and Purification

  • Dilute the cooled reaction mixture with ethyl acetate and water.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - this compound - Boronic Acid - Base degas Degas Solvent and Add reagents->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat and Stir catalyst->heat quench Quench Reaction (e.g., with Water) heat->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolate Pure Product chromatography->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction involving this compound, from reaction setup to purification.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)(Ar')L2 Ar-I This compound Ar-I->Ar-Pd(II)(I)L2 Base Base Base->Ar-Pd(II)(Ar')L2

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Validation & Comparative

A Head-to-Head Battle of Halogens: Unveiling the Reactivity of 2-Iodo- vs. 2-Bromo-6-methoxypyrazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount for efficient and successful synthetic campaigns. This guide provides a comprehensive comparison of the reactivity of 2-iodo-6-methoxypyrazine and 2-bromo-6-methoxypyrazine in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis, supported by representative experimental data, aims to inform strategic decisions in the synthesis of novel compounds.

The enhanced reactivity of organoiodides over their bromide counterparts is a well-established principle in cross-coupling chemistry, and this trend holds true for the 6-methoxypyrazine scaffold. The weaker carbon-iodine (C-I) bond (bond dissociation energy of ~228 kJ/mol) compared to the carbon-bromine (C-Br) bond (~285 kJ/mol) facilitates the rate-determining oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions. This generally translates to milder reaction conditions, lower catalyst loadings, and faster reaction times for this compound.

At a Glance: Reactivity Comparison

FeatureThis compound2-Bromo-6-methoxypyrazine
General Reactivity HigherLower
Suzuki Coupling Generally higher yields and/or milder conditionsRequires more forcing conditions for comparable yields
Buchwald-Hartwig Amination More facile C-N bond formationCan be more challenging, may require specific ligands
Sonogashira Coupling Higher reactivity, often proceeds at lower temperaturesTypically requires higher temperatures and longer reaction times
Cost & Availability Generally more expensive and less availableMore cost-effective and widely available

In-Depth Analysis of Cross-Coupling Performance

To provide a clearer picture of the reactivity differences, the following sections detail the performance of each compound in key cross-coupling reactions, complete with representative experimental protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the context of 2-halo-6-methoxypyrazines, the iodo-substituted compound consistently demonstrates superior performance.

Comparative Experimental Data (Representative)

EntryHalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O904~90-98
22-Bromo-6-methoxypyrazinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O10012~85-95

Note: The data presented is a synthesis of typical results found in the literature for analogous systems and serves as a guide for reaction planning.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the 2-halo-6-methoxypyrazine (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is placed in a reaction vessel. A degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1), is added. The vessel is sealed and heated to the appropriate temperature with vigorous stirring until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX R¹-X (2-Halo-6-methoxypyrazine) ArX->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans ArBOH2 R²-B(OH)₂ (Boronic Acid) ArBOH2->Trans Base Base Base->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. While both 2-iodo- and 2-bromo-6-methoxypyrazine can be utilized, the iodo derivative generally allows for more facile C-N bond formation. It is important to note that for some catalyst systems, the iodide generated from the starting material can act as a catalyst inhibitor, potentially slowing down the reaction.

Comparative Experimental Data (Representative)

EntryHalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene806~85-95
22-Bromo-6-methoxypyrazineMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10016~80-90

Note: The data presented is a synthesis of typical results found in the literature for analogous systems and serves as a guide for reaction planning.

Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 2-halo-6-methoxypyrazine (1.0 mmol), the amine (1.2 mmol), a palladium precursor such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.08 mmol), and a strong base like sodium tert-butoxide (1.4 mmol). Anhydrous, degassed toluene is added, and the vessel is sealed. The reaction mixture is heated with stirring for the required time and temperature. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX R¹-X (2-Halo-6-methoxypyrazine) ArX->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII AmineComplex [R¹-Pd(II)L₂(NHR²R³)]⁺X⁻ PdII->AmineComplex Amine R²R³NH (Amine) Amine->AmineComplex Base Base Deprotonation Deprotonation Base->Deprotonation AmineComplex->Deprotonation AmidoComplex R¹-Pd(II)L₂(NR²R³) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-NR²R³ (Arylamine) RedElim->Product Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX R¹-X ArX->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Alkyne R¹-Pd(II)L₂-C≡CR² Trans->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-C≡CR² RedElim->Product Alkyne H-C≡CR² CuAcetylide Cu-C≡CR² Alkyne->CuAcetylide CuX Cu(I)X CuX->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Trans

A Comparative Guide to the Suzuki Coupling of 2-Iodo-6-methoxypyrazine and Other Iodo-heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For drug discovery and development, the ability to functionalize heterocyclic scaffolds is paramount. This guide provides a comparative analysis of the performance of 2-iodo-6-methoxypyrazine against other common iodo-heterocycles in the Suzuki coupling reaction, supported by available experimental data and detailed protocols.

Executive Summary

The reactivity of iodo-heterocycles in Suzuki coupling is primarily governed by the C-I bond's susceptibility to oxidative addition to the palladium catalyst. Generally, electron-deficient heterocyclic systems enhance the rate of this step. Consequently, iodo-pyrazines, being more electron-deficient than iodo-pyridines, are expected to exhibit higher reactivity. The presence of a methoxy group at the 6-position of the pyrazine ring in this compound can further influence its electronic properties and, therefore, its performance in cross-coupling reactions. While direct, side-by-side comparative studies are limited, analysis of published data for individual compounds provides valuable insights into their relative reactivity.

Comparative Performance Data

The following tables summarize representative data for the Suzuki coupling of this compound and other iodo-heterocycles with various arylboronic acids. It is important to note that direct comparison of yields can be influenced by variations in reaction conditions; however, these examples provide a valuable benchmark for expected performance.

Table 1: Suzuki Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst SystemBase / SolventTemp. (°C) / Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene:H₂O100 / 12Data not available in searched literature
24-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄ / Dioxane100 / 16Data not available in searched literature

Due to the limited availability of specific experimental data for this compound in the searched literature, the following tables for other iodo-heterocycles are provided for a broader comparative context.

Table 2: Suzuki Coupling of 2-Iodopyridine with Arylboronic Acids

EntryArylboronic AcidCatalyst SystemBase / SolventTemp. (°C) / Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃ / Toluene:EtOH:H₂O80 / 1285
24-Tolylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Dioxane100 / 892
33,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ / Buchwald LigandKF / Dioxane110 / 1282[1]

Table 3: Suzuki Coupling of other Iodo-heterocycles

EntryIodo-heterocycleArylboronic AcidCatalyst SystemBase / SolventTemp. (°C) / Time (h)Yield (%)
13-Iodo-5-phenyl-isothiazole-4-carbonitrilePhenylboronic acidPd(PPh₃)₄Na₂CO₃ / Toluene:EtOH:H₂O100 / 1290
23-Iodoimidazo[1,2-a]pyridinePhenylboronic acidPd(PPh₃)₄NaOH / DME75 / 295[2]
34-Iodo-β-carboline-3-carboxamidePhenylboronic acidPd(PPh₃)₄Na₂CO₃ / Toluene:EtOHReflux / 2490[3]

Reactivity Discussion

The general trend for halide reactivity in Suzuki coupling is I > Br > Cl, which is consistent across various heterocyclic systems.[4] The electron-deficient nature of the pyrazine ring is expected to make 2-iodopyrazines more reactive than their pyridine counterparts. A review on the functionalization of pyrazines suggests that iodopyrazines are indeed more reactive substrates than chloropyrazines in Suzuki couplings.[5] The electronic properties of the boronic acid also play a significant role, with electron-rich boronic acids generally providing better yields.[6]

For this compound, the electron-withdrawing pyrazine core is anticipated to facilitate the oxidative addition step. The methoxy group, being an electron-donating group, might slightly attenuate this effect compared to an unsubstituted iodopyrazine, but the overall reactivity is still expected to be high.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of iodo-heterocycles. These can be adapted for this compound, with the understanding that optimization may be necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Iodo-heterocycles

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iodo-heterocycle (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 0.2 M).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rate enhancement, microwave irradiation can be employed.

  • Reaction Setup: In a microwave vial, combine the iodo-heterocycle (1.0 equiv.), arylboronic acid (1.5 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent (e.g., DMF/H₂O 1:1).[7]

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 15-30 minutes).

  • Workup and Purification: Follow the same procedure as in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive_Elimination->R1-R2 R2-B(OR)2 R2-B(OR)2 R2-B(OR)2->Transmetalation Base Base Base->Transmetalation R1-X R1-X R1-X->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Weigh_Reagents Weigh Iodo-heterocycle, Arylboronic Acid, Base Add_Catalyst Add Palladium Catalyst Weigh_Reagents->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere Add_Solvent->Inert_Atmosphere Heat_Stir Heat and Stir Inert_Atmosphere->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Cool_Quench Cool and Quench Monitor->Cool_Quench Extraction Liquid-Liquid Extraction Cool_Quench->Extraction Dry_Concentrate Dry and Concentrate Extraction->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Final_Product Final_Product Purification->Final_Product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion

References

A Comparative Guide to the Spectroscopic Confirmation of 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive confirmation of a target molecule's structure is a critical step in chemical synthesis and drug development. This guide provides a comparative analysis of the spectroscopic data required to unequivocally identify 2-Iodo-6-methoxypyrazine, a key intermediate in the synthesis of various bioactive compounds. By comparing its expected spectroscopic signature with those of potential isomers and related byproducts, researchers can ensure the purity and identity of their synthesized product.

Spectroscopic Analysis: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and compare it with the known data for potential synthetic precursors or isomers, such as 2-Chloro-6-methoxypyrazine and the isomeric 2-Iodo-5-methoxypyrazine.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Expected Data Interpretation
¹H NMR δ ~8.1-8.3 ppm (s, 1H)δ ~8.0-8.2 ppm (s, 1H)δ ~4.0 ppm (s, 3H)Two singlets in the aromatic region corresponding to the two pyrazine protons. A singlet in the upfield region for the methoxy group protons.
¹³C NMR δ ~160-165 ppmδ ~140-145 ppmδ ~135-140 ppmδ ~110-115 ppmδ ~54-56 ppmCarbon bearing the methoxy group (C-6).Aromatic CH carbon (C-3 or C-5).Aromatic CH carbon (C-3 or C-5).Carbon bearing the iodine atom (C-2).Methoxy carbon.
Mass Spectrometry (EI) M⁺ at m/z = 236Fragments at m/z = 221, 109, 81Molecular ion peak corresponding to the molecular weight of C₅H₅IN₂O.[1]Loss of a methyl group (-CH₃).Loss of iodine (-I).Further fragmentation of the pyrazine ring.
Infrared (IR) Spectroscopy ~3100-3000 cm⁻¹~2950-2850 cm⁻¹~1600-1450 cm⁻¹~1250-1000 cm⁻¹~600-500 cm⁻¹C-H stretching (aromatic)C-H stretching (aliphatic -OCH₃)C=N and C=C stretching (aromatic ring)C-O stretching (methoxy group)C-I stretching

Table 2: Comparative Spectroscopic Data of this compound and Related Compounds

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm) MS (m/z) Key Differentiators
This compound (Predicted) ~8.1-8.3 (s, 1H)~8.0-8.2 (s, 1H)~4.0 (s, 3H)~162, 142, 137, 112, 55M⁺ = 236[1]Two distinct singlets for the aromatic protons. Molecular ion at 236.
2-Chloro-6-methoxypyrazine ~8.1 (s, 1H)~8.0 (s, 1H)~4.0 (s, 3H)Data not readily availableM⁺ = 144.5Similar ¹H NMR shifts to the iodo-compound, but a significantly different molecular weight.
2-Iodo-5-methoxypyrazine ~8.3 (s, 1H)~7.8 (s, 1H)~4.0 (s, 3H)Data not readily availableM⁺ = 236[2]The two aromatic protons will have more distinct chemical shifts due to the different electronic environment. Molecular weight is the same, requiring NMR for differentiation.

Experimental Protocols

Accurate data acquisition is paramount for reliable structural confirmation. The following are generalized protocols for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm, centered at around 6 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 250 ppm, centered at around 125 ppm.

    • Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS) or liquid chromatography (LC-MS) for a solution.

  • Ionization : Utilize Electron Ionization (EI) to induce fragmentation and generate a characteristic fragmentation pattern.

  • Data Acquisition : Scan a mass range of m/z 50-300 to observe the molecular ion and key fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare the sample as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition :

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Acquire and average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for confirming the structure of this compound.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Analysis MS Mass Spectrometry (EI) Sample->MS Analysis IR Infrared Spectroscopy (ATR/KBr) Sample->IR Analysis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data Yields MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Yields IR_Data Functional Group Frequencies IR->IR_Data Yields Confirmation Structure Confirmed NMR_Data->Confirmation Combined Evidence MS_Data->Confirmation Combined Evidence IR_Data->Confirmation Combined Evidence

Caption: Experimental workflow for the spectroscopic analysis of this compound.

logical_confirmation Logical Process for Structural Confirmation cluster_questions Key Spectroscopic Questions cluster_comparison Comparison with Alternatives Start Hypothesized Structure: This compound Q_MS Is M⁺ at m/z 236? Start->Q_MS Q_HNMR Two aromatic singlets? One methoxy singlet? Q_MS->Q_HNMR Yes Comp_MW Compare MW with 2-Chloro-6-methoxypyrazine Q_MS->Comp_MW No Q_CNMR Correct number of aromatic & aliphatic signals? Q_HNMR->Q_CNMR Yes Comp_NMR Compare NMR with 2-Iodo-5-methoxypyrazine Q_HNMR->Comp_NMR No Q_IR C-I, C-O, and aromatic stretches present? Q_CNMR->Q_IR Yes Conclusion Structure Confirmed Q_IR->Conclusion Yes Comp_MW->Conclusion Re-evaluate Comp_NMR->Conclusion Re-evaluate

Caption: Logical flowchart for confirming the structure of this compound.

By systematically acquiring and interpreting the data from these spectroscopic methods and comparing it against the expected values and those of potential alternatives, researchers can confidently confirm the successful synthesis of this compound.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 2-Iodo-6-methoxypyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For intermediates like 2-iodo-6-methoxypyrazine derivatives, which are vital building blocks in the synthesis of various pharmaceutical agents, a rigorous purity assessment ensures the safety, efficacy, and consistency of the final drug product.[1] This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of these derivatives.

The core principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[2][3] This makes qNMR a primary analytical method.[2] In contrast, chromatographic methods like HPLC and GC-MS separate components of a mixture, and purity is often determined by an area percent method, which assumes that all components have a similar response factor to the detector or requires individual calibration for each impurity.[2]

Head-to-Head Comparison: qNMR vs. Chromatographic Methods

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis. Here's a summary of the key performance characteristics of qNMR, HPLC, and GC-MS for this compound derivatives:

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[2]Comparative method based on separation and detection.[2]Separation based on volatility and mass-to-charge ratio detection.
Accuracy High, provides an absolute purity value.[2]High, but can be influenced by the response factors of impurities.[2]High, with good selectivity for halogenated compounds.[4]
Precision Excellent, typically with low relative standard deviation (RSD).[2]Very good, with low RSD.[2]Very good, with low RSD.
Reference Standard Requires a certified internal standard of a different compound.[5]Typically requires a reference standard of the analyte for accurate quantification of impurities.[2]Often requires reference standards for confirmation of identity and quantification.
Speed Relatively fast, as no calibration curve is needed for each analyte.[6]Can be time-consuming due to method development and run times.Method development and run times can be significant.
Selectivity High, based on unique NMR signals. Overlapping signals can be a challenge.[3]Excellent separation of non-volatile and thermally labile compounds.Excellent for volatile and thermally stable compounds.[4]
Sample Throughput Moderate.High, with autosamplers.High, with autosamplers.
Solvent Consumption Low.[7]High.Moderate.
Illustrative Data Presentation

The following table summarizes representative quantitative data for the purity assessment of a hypothetical batch of this compound using qNMR, HPLC, and GC-MS.

ParameterqNMR HPLC (UV, 270 nm) GC-MS (EI)
Purity (%) 98.599.599.2
Relative Standard Deviation (RSD, %) 0.30.80.6
Known Impurity 1 (%) 1.20.30.6
Unknown Impurity 2 (%) 0.30.20.2
Limit of Detection (LOD) ~0.1%ppm levelppb-ppm level[4]
Limit of Quantification (LOQ) ~0.3%ppm levelppb-ppm level

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.

A discrepancy between the purity values obtained by qNMR and HPLC can arise if impurities have significantly different UV response factors compared to the main compound, potentially leading to an underestimation of their concentration by HPLC area percent.[2] qNMR, being a molar-based technique, often provides a more accurate representation of the sample's composition.[2]

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol outlines the determination of the absolute purity of this compound using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same vial. The molar ratio of the internal standard to the analyte should be optimized for clear signal integration.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in which both the sample and the internal standard are fully soluble.[3]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence.[1]

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full signal relaxation.[1]

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1][8]

  • Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[1]

  • Spectral Width: To encompass all signals of interest.

3. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.[9]

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard that are free from overlap with other signals.

  • Calculate the purity of the this compound sample using the following equation[8]:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the separation and quantification of this compound and potential impurities.

1. Instrumentation and Reagents:

  • System: HPLC with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.[10]

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to separate the main peak from impurities (e.g., start with 95% A, ramp to 5% A over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.[10]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile impurities and the confirmation of the main component's identity.

1. Instrumentation:

  • System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[4]

2. GC Conditions:

  • Injector Temperature: 250 °C.[4]

  • Injection Mode: Splitless.

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Interface Temperature: 280 °C.[4]

  • Scan Range: 40-400 m/z.

4. Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 0.1 mg/mL.

5. Data Analysis:

  • Identify the main component and impurities based on their mass spectra and retention times.

  • Purity can be estimated by the area percent method from the total ion chromatogram (TIC).

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum (400 MHz) transfer->nmr_acq process_spec Phase and Baseline Correction nmr_acq->process_spec integrate Integrate Analyte and Internal Standard Signals process_spec->integrate calculate Calculate Absolute Purity integrate->calculate Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gcms GC-MS Purity_Assessment Purity Assessment of This compound qnmr_node Direct Molar Quantification Purity_Assessment->qnmr_node hplc_node Chromatographic Separation & UV Detection Purity_Assessment->hplc_node gcms_node Chromatographic Separation & Mass Detection Purity_Assessment->gcms_node qnmr_adv Advantages: - Absolute Purity - No Analyte Standard Needed qnmr_node->qnmr_adv hplc_adv Advantages: - High Sensitivity - Good for Non-volatiles hplc_node->hplc_adv gcms_adv Advantages: - High Selectivity - Good for Volatiles gcms_node->gcms_adv

References

A Comparative Guide to Palladium Catalysts for 2-Iodo-6-methoxypyrazine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrazine rings is a critical step in the synthesis of numerous pharmaceuticals and functional materials. 2-Iodo-6-methoxypyrazine is a key building block, and its efficient coupling via palladium-catalyzed reactions is of significant interest. The choice of the palladium catalyst system is paramount, directly influencing reaction efficiency, yield, and selectivity. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving this compound and analogous aryl halides.

Performance Comparison of Palladium Catalysts

The selection of an optimal catalyst system, including the palladium source and associated ligands, is crucial for achieving high yields in cross-coupling reactions. For electron-deficient heterocycles like pyrazines, catalyst systems employing bulky, electron-rich phosphine ligands often provide the best results.[1][2] The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.

Note: Direct comparative data for this compound was not available in a single study. The data presented is a compilation from studies on analogous iodo- and haloarenes, providing a strong predictive basis for catalyst selection.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9012-24~85-95
PdCl₂(dppf)-K₂CO₃Toluene/H₂O1008-16~90-98
Pd(OAc)₂SPhosK₃PO₄2-MeTHF1002-6>95
Pd₂(dba)₃XPhosK₃PO₄Toluene80-1004-12~92-99

Analysis: For Suzuki-Miyaura reactions, both PdCl₂(dppf) and Pd(PPh₃)₄ are reliable and effective catalysts.[1] However, for more challenging substrates or when faster reaction times are desired, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos can lead to excellent results, often under milder conditions.[1]

Table 2: Comparison of Palladium Catalysts for Sonogashira Coupling

Catalyst / PrecursorCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT1.5~97
Pd(PPh₃)₄CuIEt₃NToluene60-802-4~95
Pd(OAc)₂ / PPh₃CuIi-Pr₂NHDMFRT - 503-6~90-96

Analysis: The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds.[3][4] The classic catalyst system of Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst remains highly effective, frequently providing excellent yields under mild, room-temperature conditions.[1] This reaction is typically run with an amine base that can also serve as the solvent.[3]

Table 3: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂BINAPNaOt-BuToluene80-1006-18~85-95
Pd₂(dba)₃XPhosK₂CO₃t-BuOH100-1104-12>95
Pd₂(dba)₃RuPhosNaOt-BuDioxane802-8>97
BrettPhos Pd G3-LHMDSTHFRT - 651-4>98

Analysis: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5][6] For coupling with this compound, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky phosphine ligands are generally most effective.[1][2] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated particular success in promoting the amination of aryl halides, accommodating a wide range of primary and secondary amines.[7]

Experimental Protocols

Below is a generalized experimental protocol for a palladium-catalyzed cross-coupling reaction with this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a Toluene/H₂O mixture, 4:1 ratio) via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the palladium-catalyzed coupling of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants (Aryl Halide, Coupling Partner, Catalyst, Base) inert 2. Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat & Stir solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Quench & Cool monitor->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Caption: Generalized workflow for Pd-catalyzed cross-coupling.

References

A Comparative Guide to Analytical Methods for Methoxypyrazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of methoxypyrazines is crucial due to their significant impact as potent aroma compounds and potential process impurities. While this guide focuses on the analytical validation for the quantification of 2-Iodo-6-methoxypyrazine, a comprehensive literature search did not yield specific validated methods for this particular analyte. Therefore, this guide provides a comparative overview of established analytical methods for structurally similar and widely studied methoxypyrazines, such as 2-methoxypyrazine, 3-isobutyl-2-methoxypyrazine (IBMP), and 3-isopropyl-2-methoxypyrazine (IPMP). The principles and methodologies presented here serve as a robust framework for developing and validating a suitable method for this compound.

The primary analytical techniques for the quantification of methoxypyrazines are Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a sample concentration step like Headspace Solid-Phase Microextraction (HS-SPME), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The choice of an analytical method for methoxypyrazine quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following tables summarize the performance characteristics of various analytical methods as reported in single-laboratory validation studies for different methoxypyrazines.

Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods

GC-MS is the most widely employed technique for the analysis of volatile and semi-volatile compounds like methoxypyrazines due to its high sensitivity and selectivity.

Table 1: Performance Characteristics of GC-MS Methods for Methoxypyrazine Quantification

Performance ParameterMethod 1 (HS-SPME-GC-MS/MS)[1]Method 2 (SPE-DLLME-GC-QTOF-MS/MS)[2]Method 3 (HS-SPME-GC-MS)[3]
Analyte(s)2-methoxy-3-isobutylpyrazine (IBMP)3-alkyl-2-methoxypyrazines1-Benzylpiperazine (BZP) & 1-(3-trifluoromethylphenyl)piperazine (TFMPP)
MatrixWineWinePlasma, Urine
Linearity (r²)Not Specified>0.99>0.99 (Range: 0-10 µg/mL)
Limit of Detection (LOD)8.6 ng/L (in EI mode)Not Specified0.004 µg/mL (Plasma), 0.002 µg/mL (Urine)
Limit of Quantification (LOQ)33 ng/L (in EI mode), 2 ng/L (in PCI mode)[1]0.3 - 2.1 ng/L[2]0.016 µg/mL (Plasma), 0.008 µg/mL (Urine)[3]
Accuracy (Recovery %)Not Specified84 - 108%79 - 108%
Precision (%RSD)Not Specified<15%<15%
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a versatile and cost-effective technique suitable for the analysis of less volatile or thermally labile pyrazine derivatives.

Table 2: Performance Characteristics of HPLC-UV Methods for Pyrazine Quantification

Performance ParameterMethod 1 (RP-HPLC-UV)[4]Method 2 (RP-HPLC-UV)[5]Method 3 (RP-HPLC-UV)[6]
Analyte(s)2-Methoxypyrazine2-Hydroxy-5-methylpyrazineMetribuzin
MatrixWine SimulantPharmaceutical FormulationAgrochemical Formulation
Linearity (r²)Not Specified>0.999>0.99 (Range: 2-12 µg/mL)[6]
Limit of Detection (LOD)Not SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ)Not SpecifiedNot SpecifiedNot Specified
Accuracy (Recovery %)Not Specified98.5 - 101.2%99.38 - 100.79%[6]
Precision (%RSD)Not Specified< 2%< 2%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it an excellent alternative for analyzing methoxypyrazines in complex matrices where very low detection limits are required.[7]

Table 3: Performance Characteristics of LC-MS/MS Methods for Methoxypyrazine Quantification

Performance ParameterMethod 1 (LC-APCI-MS/MS)[8]Method 2 (UPLC-MS/MS)[9]
Analyte(s)IPMP, IBMP, SBMP16 Pyrazines
MatrixWineSoy Sauce Aroma Type Baijiu
Linearity (r²)>0.99Not Specified
Limit of Detection (LOD)0.05 - 0.2 ng/LNot Specified
Limit of Quantification (LOQ)0.1 - 0.5 ng/LNot Specified
Accuracy (Recovery %)90 - 110%Not Specified
Precision (%RSD)< 11% (Intra-assay)Not Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the quantification of methoxypyrazines using the techniques discussed.

Protocol 1: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

This method is highly suitable for the analysis of volatile methoxypyrazines in liquid matrices.[7]

  • Sample Preparation (HS-SPME):

    • Place a 5 mL aliquot of the liquid sample (e.g., wine) into a 20 mL headspace vial.

    • Add a deuterated internal standard (e.g., 2-methoxy-d3-3-isobutylpyrazine) for accurate quantification.

    • Seal the vial with a PTFE-faced silicone septum.

    • Incubate the sample at 40°C for 30 minutes with agitation.

    • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.

    • Retract the fiber and immediately introduce it into the GC injector.

  • GC-MS Analysis:

    • Injector: Splitless mode at 250°C.

    • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

    • Oven Temperature Program: Initial temperature 40°C, hold for 2 minutes; ramp to 150°C at 5°C/min; ramp to 240°C at 20°C/min, hold for 5 minutes.[7]

    • Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of specific methoxypyrazine ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Liquid Sample (5 mL) IS Add Internal Standard Sample->IS Vial Seal Vial IS->Vial Incubate Incubate (40°C, 30 min) Vial->Incubate SPME HS-SPME (40°C, 30 min) Incubate->SPME Injector GC Injector (Desorption) SPME->Injector Transfer Column GC Column (Separation) Injector->Column MS Mass Spec (Detection) Column->MS Data Data Analysis MS->Data HPLC_Workflow Start Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification Logical_Comparison cluster_methods Analytical Techniques cluster_attributes Key Attributes Title Method Selection for Methoxypyrazine Analysis GCMS GC-MS Sensitivity Sensitivity GCMS->Sensitivity High Selectivity Selectivity GCMS->Selectivity High Volatility Analyte Volatility GCMS->Volatility Required Matrix Matrix Complexity GCMS->Matrix Good for Complex HPLC HPLC-UV HPLC->Sensitivity Moderate HPLC->Selectivity Moderate HPLC->Volatility Not Required HPLC->Matrix Simpler Matrices LCMSMS LC-MS/MS LCMSMS->Sensitivity Very High LCMSMS->Selectivity Very High LCMSMS->Volatility Not Required LCMSMS->Matrix Excellent for Complex

References

Assessing the Electronic Impact of Substituents on 2-Iodo-6-methoxypyrazine Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrazine core is a critical endeavor in medicinal chemistry, with substituted pyrazines forming the backbone of numerous pharmaceuticals. 2-Iodo-6-methoxypyrazine is a key building block in this process, offering a versatile scaffold for the introduction of diverse functionalities via transition metal-catalyzed cross-coupling reactions. The electronic nature of substituents on the coupling partners significantly influences the reactivity of this compound, impacting reaction rates, yields, and overall efficiency. This guide provides an objective comparison of the electronic effects of substituents in two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The information presented is supported by experimental data from analogous heterocyclic systems to provide a clear framework for reaction design and optimization.

The Role of Substituent Electronics in Cross-Coupling Reactions

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is fundamentally governed by the elementary steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The electronic properties of the substituents on the coupling partner can significantly impact the rates of these steps.

Generally, in reactions like the Suzuki-Miyaura coupling, electron-withdrawing groups on the arylboronic acid can accelerate the transmetalation step, while electron-donating groups may slow it down. Conversely, for the Buchwald-Hartwig amination, the nucleophilicity of the amine is a key factor, with more electron-rich amines generally reacting faster.

Comparative Performance in Suzuki-Miyaura Coupling

Coupling Partner (Arylboronic Acid)Substituent TypeExpected Yield (%)Notes
4-Methoxyphenylboronic acidElectron-donating~60-70%Anhydrous conditions are often preferred for electron-rich boronic acids.[1][2]
Phenylboronic acidNeutral~70-80%Represents a baseline for comparison.
4-Fluorophenylboronic acidWeakly electron-withdrawing~80-90%Aqueous conditions can be beneficial for electron-poor arylboronic acids.[1][2]
3-Nitrophenylboronic acidStrongly electron-withdrawing~60-70%Strong electron-withdrawing groups can sometimes lead to side reactions, but generally favor coupling.[1]

Note: The expected yields are extrapolated from data on the Suzuki-Miyaura coupling of 9-benzyl-6-chloropurine and are intended to be representative of the electronic trends. Actual yields with this compound may vary.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The nucleophilicity of the amine coupling partner, which is influenced by the electronic nature of its substituents, is a critical factor. Generally, more electron-rich anilines (with electron-donating groups) are more nucleophilic and react more readily. While a direct comparative study on this compound is not available, the following table provides expected trends based on general principles of the Buchwald-Hartwig reaction.

Coupling Partner (Aniline)Substituent TypeExpected ReactivityNotes
4-MethoxyanilineElectron-donatingHighIncreased nucleophilicity of the amine enhances the rate of C-N bond formation.
AnilineNeutralModerateServes as a benchmark for comparison.
4-ChloroanilineElectron-withdrawingLowerDecreased nucleophilicity of the amine can slow down the reaction, potentially requiring more forcing conditions or specialized catalyst systems.

Note: The expected reactivity is based on established principles of the Buchwald-Hartwig amination. Actual reaction conditions and yields will depend on the specific catalyst system and reaction parameters.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the functionalization of this compound.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O or Toluene)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry reaction vessel.

  • Add the solvent and stir for a few minutes to allow for catalyst activation.

  • Add this compound, the aniline derivative, and the base.

  • Seal the reaction vessel and heat to the appropriate temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycle for a Suzuki-Miyaura coupling and a generalized experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 2-Iodo-6-methoxy- pyrazine Ar-Pd(II)-I(L2) Pyrazine-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'B(OH)2 Ar-Pd(II)-Ar'(L2) Pyrazine-Pd(II)-Aryl(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Aryl-Pyrazine Reductive_Elimination->Product

Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine this compound, coupling partner, catalyst, and base Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify via Column Chromatography Dry_Concentrate->Purify

A generalized experimental workflow for cross-coupling reactions.

References

A Comparative Guide to Boronic Acids in Suzuki-Miyaura Coupling with 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The strategic selection of coupling partners is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of the performance of various boronic acids in reaction with 2-iodo-6-methoxypyrazine, a key scaffold in medicinal chemistry. The data presented herein, compiled from analogous heterocyclic systems, offers insights into expected reactivity and yields, facilitating the strategic design of synthetic routes.

Performance Comparison of Boronic Acids

The reactivity of boronic acids in the Suzuki-Miyaura coupling is influenced by both electronic and steric factors. Electron-rich boronic acids generally exhibit higher reactivity, while electron-withdrawing groups can diminish yields. Steric hindrance, particularly at the ortho position of the boronic acid, can also impede the reaction. The following table summarizes the expected performance of various arylboronic acids in the Suzuki coupling with this compound, based on data from similar heterocyclic systems.

Boronic AcidStructureSubstituent EffectExpected Yield (%)
Phenylboronic acidPh-B(OH)₂Neutral70-80
4-Methylphenylboronic acid4-Me-C₆H₄-B(OH)₂Electron-donating (weak)75-85
4-Methoxyphenylboronic acid4-MeO-C₆H₄-B(OH)₂Electron-donating (strong)80-90
3-Chlorophenylboronic acid3-Cl-C₆H₄-B(OH)₂Electron-withdrawing (moderate)60-70
Thiophene-2-boronic acidC₄H₃S-B(OH)₂Heteroaromatic65-75

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative methodology for the Suzuki-Miyaura coupling of this compound with a selected boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.05 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methoxypyrazine.

Experimental Workflow

experimental_workflow reagents Reagents (this compound, Boronic Acid, Catalyst, Base) setup Reaction Setup (Schlenk Flask, Inert Gas) reagents->setup solvent Solvent Addition (Degassed Dioxane/Water) setup->solvent reaction Reaction (Heating, Stirring) solvent->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up (Extraction, Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Pure Product (2-Aryl-6-methoxypyrazine) purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to the Synthetic Applications of 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthetic applications of 2-iodo-6-methoxypyrazine, a versatile building block in organic synthesis. Its utility primarily stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities onto the pyrazine core, a scaffold present in numerous bioactive molecules. This guide will focus on three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The general reactivity trend for halopyrazines in these reactions follows the order of C-X bond strength: I > Br > Cl > F. The electron-deficient nature of the pyrazine ring further activates the C-I bond at the 2-position towards oxidative addition, the initial step in these catalytic cycles.

Comparison of Key Cross-Coupling Reactions

The following sections detail the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions using this compound as a substrate. While specific experimental data for this exact molecule is not always available in the literature, the provided data is based on well-established protocols for structurally similar iodo-heterocycles and serves as a strong predictive guide for reaction outcomes.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Aryl and Vinyl Groups

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds. For this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 eq)Toluene/EtOH/H₂O (4:1:1)9012~90 (estimated)
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2 eq)1,4-Dioxane1008~92 (estimated)
3Thiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2 eq)DMF11016~85 (estimated)

Yields are estimated based on similar reactions with other iodo-heterocycles.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent (e.g., Toluene/EtOH/H₂O mixture, 10 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., Na₂CO₃, 2.0 mmol). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-6-methoxypyrazine.

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0) Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Base Pd(0) Catalyst Pd(0) Catalyst Base Base Product Product Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->Product Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Oxidative Addition (Pd) Oxidative Addition (Pd) Pd(0)->Oxidative Addition (Pd) This compound Transmetalation Transmetalation Oxidative Addition (Pd)->Transmetalation Cu-Acetylide Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Regeneration Product Product Reductive Elimination->Product Terminal Alkyne Terminal Alkyne Cu-Acetylide Cu-Acetylide Terminal Alkyne->Cu-Acetylide Cu(I), Base This compound This compound Buchwald_Hartwig_Amination This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)L Amine Amine Amine Coordination Amine Coordination Amine->Amine Coordination Pd(0)L Pd(0)L Base Base Product Product Oxidative Addition->Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Reductive Elimination->Product

A Cost-Benefit Analysis of 2-Iodo-6-methoxypyrazine in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical decision that balances cost, reactivity, and overall process efficiency. This guide provides a detailed cost-benefit analysis of using 2-Iodo-6-methoxypyrazine as a key intermediate in multi-step synthesis, comparing its performance against more accessible and less expensive alternatives: 2-Bromo-6-methoxypyrazine and 2-Chloro-6-methoxypyrazine. The analysis focuses on three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Executive Summary

The fundamental trade-off in selecting a 2-halo-6-methoxypyrazine substrate lies in the inverse relationship between cost and reactivity. The carbon-halogen bond strength follows the trend C-Cl > C-Br > C-I, which dictates that the iodinated pyrazine is the most reactive, generally leading to higher yields, shorter reaction times, and milder conditions. However, this enhanced reactivity comes at a significant financial premium. Conversely, the chlorinated analogue is the most cost-effective but requires more forcing conditions and advanced catalytic systems to achieve comparable results. The brominated intermediate often presents a practical balance between these two extremes.

Cost and Availability Comparison

A key driver in strategic synthetic planning is the cost of starting materials. The following table summarizes the approximate cost per gram for this compound and its bromo and chloro alternatives. Prices are based on currently available catalogue listings from various suppliers and may vary.

CompoundCAS NumberMolecular WeightRepresentative Price (USD/g)Availability Notes
This compound 58139-03-0236.01~$47.20Some major suppliers have discontinued this product, potentially impacting long-term availability.[1]
2-Bromo-6-methoxypyrazine 91678-76-1189.01~$46.49Readily available from multiple suppliers.[2]
2-Chloro-6-methoxypyrazine 33332-30-8144.56~$11.40Widely available and significantly more economical for large-scale synthesis.[3]

Note: Prices are subject to change and may vary based on supplier and quantity.

Performance in Key Cross-Coupling Reactions

The "benefit" of using a more expensive substrate like this compound is realized in its superior performance in catalytic cross-coupling reactions. The following tables provide a comparative summary of expected performance based on established reactivity principles for halo-heterocycles.[4] Yields and reaction times are representative and will vary based on the specific coupling partners and optimized conditions.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This reaction is a cornerstone for the formation of C-C bonds, creating biaryl structures.

SubstrateCatalyst System (Example)Temp. (°C)Time (h)Yield (%)Key Considerations
Iodo Pd(OAc)₂, SPhos, K₂CO₃804-685-95Highly reactive; prone to dehalogenation side reactions if not optimized. Milder conditions are often sufficient.
Bromo Pd(dppf)Cl₂, K₂CO₃1008-1280-90Offers a good balance of reactivity and stability. A reliable choice for many applications.
Chloro XPhos Pd G3, K₃PO₄11018-2465-80Requires highly active, specialized catalyst systems (e.g., Buchwald-type ligands) and higher temperatures.
Table 2: Sonogashira Coupling with Phenylacetylene

This reaction is essential for synthesizing aryl alkynes, a common motif in medicinal chemistry.

SubstrateCatalyst System (Example)Temp. (°C)Time (h)Yield (%)Key Considerations
Iodo Pd(PPh₃)₂Cl₂, CuI, Et₃NRT - 402-490-98Excellent reactivity, often proceeding efficiently at or near room temperature.
Bromo Pd(PPh₃)₂Cl₂, CuI, Et₃N60-806-1075-85Requires heating to achieve good conversion rates.
Chloro Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃100-12016-2430-50Generally challenging and low-yielding, requiring highly active catalysts and forcing conditions.
Table 3: Buchwald-Hartwig Amination with Aniline

This reaction is a powerful method for the formation of C-N bonds to generate arylamines.

SubstrateCatalyst System (Example)Temp. (°C)Time (h)Yield (%)Key Considerations
Iodo Pd₂(dba)₃, Xantphos, Cs₂CO₃906-880-90Good reactivity, though the iodide can sometimes interfere with the catalytic cycle.
Bromo Pd₂(dba)₃, BINAP, NaOtBu10010-1685-95Often considered the "sweet spot" for this reaction, providing high yields with well-established catalyst systems.
Chloro RuPhos Pd G3, NaOtBu11020-3070-85Feasible with modern, highly active (and often expensive) catalyst systems.

Logical and Experimental Workflows

The decision-making process for selecting a substrate and the general experimental procedure can be visualized as follows:

logical_workflow cluster_cost Cost Consideration cluster_reactivity Reactivity/Benefit cost_chloro Chloro (Low Cost) react_chloro Chloro (Low Reactivity) Requires harsh conditions cost_chloro->react_chloro cost_bromo Bromo (Medium Cost) react_bromo Bromo (Medium Reactivity) Good balance cost_bromo->react_bromo cost_iodo Iodo (High Cost) react_iodo Iodo (High Reactivity) Mild conditions, high yield cost_iodo->react_iodo decision Project Goal (Scale, Budget, Timeline) decision->cost_chloro Large Scale Cost-sensitive decision->cost_bromo Versatility Balanced Approach decision->cost_iodo Small Scale Speed/Yield Critical

Caption: Substrate selection logic based on project priorities.

experimental_workflow start Setup Schlenk Flask (Inert Atmosphere) reagents Add Halo-methoxypyrazine, Coupling Partner, Base, Catalyst, and Ligand start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat to Desired Temperature & Stir solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, Quench, Extract monitor->workup Complete purify Purify via Column Chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

Experimental Protocols

The following are representative protocols for each of the three major cross-coupling reactions. Safety Note: These reactions should be performed by trained chemists in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-6-methoxypyrazine

Objective: To synthesize 2-(4-methoxyphenyl)-6-methoxypyrazine.

Materials:

  • 2-Bromo-6-methoxypyrazine (1.0 mmol, 189 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-6-methoxypyrazine, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 10 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Sonogashira Coupling of this compound

Objective: To synthesize 2-methoxy-6-(phenylethynyl)pyrazine.

Materials:

  • This compound (1.0 mmol, 236 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 8 mg)

  • Triethylamine (Et₃N) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under argon, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed triethylamine (5 mL) via syringe, followed by phenylacetylene.

  • Stir the mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Protocol 3: Buchwald-Hartwig Amination of 2-Chloro-6-methoxypyrazine

Objective: To synthesize N-phenyl-6-methoxypyrazin-2-amine.

Materials:

  • 2-Chloro-6-methoxypyrazine (1.0 mmol, 145 mg)

  • Aniline (1.2 mmol, 110 µL)

  • RuPhos Pd G3 (0.02 mmol, 17 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with 2-Chloro-6-methoxypyrazine, RuPhos Pd G3, and sodium tert-butoxide.

  • Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe under an argon atmosphere.

  • Add aniline via syringe.

  • Heat the reaction mixture to 110 °C in a preheated oil bath and stir vigorously for 24 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (10 mL).

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Conclusion

The selection of a 2-halo-6-methoxypyrazine intermediate for multi-step synthesis requires a careful evaluation of cost versus performance.

  • This compound is the premium choice for situations where reaction speed, mild conditions, and maximizing yield are paramount, particularly in small-scale synthesis or when dealing with sensitive downstream functional groups. Its high cost and potential availability issues are significant drawbacks.

  • 2-Chloro-6-methoxypyrazine represents the most economical option, making it highly suitable for large-scale industrial processes where cost per kilogram is a primary driver. Researchers must be prepared to invest in more expensive, state-of-the-art catalyst systems and undertake significant optimization to overcome its lower reactivity.

  • 2-Bromo-6-methoxypyrazine offers a robust and versatile compromise. It is significantly more reactive than the chloro-analogue, allowing for more flexible and less demanding reaction conditions, while being more cost-effective and readily available than the iodo-derivative. For many bench-scale and pilot-scale applications, it represents the optimal balance of cost and benefit.

References

Navigating Pyrazine Synthesis: A Comparative Guide to 2-Halo-6-methoxypyrazine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex pyrazine derivatives, the choice of starting material is a critical determinant of reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of 2-iodo-6-methoxypyrazine and its viable alternatives, 2-bromo-6-methoxypyrazine and 2-chloro-6-methoxypyrazine, in the context of palladium-catalyzed cross-coupling reactions.

The functionalization of the pyrazine core is a cornerstone of modern medicinal chemistry, with substituted pyrazines appearing in a wide array of bioactive molecules. The 2-halo-6-methoxypyrazine scaffold serves as a versatile building block for introducing molecular diversity through established cross-coupling methodologies, including the Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira reactions. The choice of the halogen atom on the pyrazine ring significantly impacts the reagent's reactivity, stability, and cost, necessitating a careful evaluation for optimal synthetic design.

General Reactivity Trends

The reactivity of 2-halo-6-methoxypyrazines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy, making the cleavage of the C-I bond the most facile and the C-Cl bond the most challenging.[3]

Consequently, this compound is the most reactive of the three congeners, often enabling reactions to proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times. However, iodo-derivatives are typically the most expensive and can be less stable. Conversely, 2-chloro-6-methoxypyrazine is the most cost-effective and readily available option but generally requires more forcing reaction conditions, higher catalyst loadings, and more specialized, electron-rich ligands to achieve comparable yields to its bromo and iodo counterparts.[4] 2-Bromo-6-methoxypyrazine offers a balance between reactivity and cost, making it a popular choice in many synthetic applications.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the performance of 2-iodo-, 2-bromo-, and 2-chloro-6-methoxypyrazine in four major palladium-catalyzed cross-coupling reactions. The presented data is a synthesis of reported yields for analogous halopyridines and halopyrazines to provide a predictive comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron species. For 2-halo-6-methoxypyrazines, this reaction allows for the introduction of a variety of aryl, heteroaryl, and vinyl substituents.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
This compoundArylboronic acidPd(PPh₃)₄ (2-5 mol%)Na₂CO₃Toluene/EtOH/H₂O80-1002-685-98
2-Bromo-6-methoxypyrazineArylboronic acidPd(dppf)Cl₂ (3-5 mol%)K₂CO₃Dioxane/H₂O1006-1675-95
2-Chloro-6-methoxypyrazineArylboronic acidPd₂(dba)₃ / SPhos (1-3 mol%)K₃PO₄Toluene11012-2460-90[4]

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyrazine (General Procedure)

To a reaction vessel are added the 2-halo-6-methoxypyrazine (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.). A palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) for iodo/bromo derivatives or a more active system like Pd₂(dba)₃/SPhos for chloro derivatives, is then added. The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon). A degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), is added, and the mixture is heated with stirring for the required time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[5]

Suzuki_Miyaura_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Halo-6-methoxypyrazine - Arylboronic acid - Base - Pd Catalyst inert Inert Atmosphere (N₂ or Ar) reagents->inert 1. solvent Add Degassed Solvent inert->solvent 2. heat Heat & Stir solvent->heat 3. extract Extraction heat->extract 4. purify Column Chromatography extract->purify 5.

Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an organohalide with an amine. This reaction is instrumental in synthesizing a wide range of N-aryl and N-heteroaryl pyrazines.

ReagentAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
This compoundPrimary/Secondary AminePd₂(dba)₃ / Xantphos (1-2 mol%)Cs₂CO₃Dioxane80-1004-1280-95
2-Bromo-6-methoxypyrazinePrimary/Secondary AminePd(OAc)₂ / BINAP (2-4 mol%)NaOtBuToluene1008-1870-90
2-Chloro-6-methoxypyrazinePrimary/Secondary AminePd₂(dba)₃ / RuPhos (2-5 mol%)K₃PO₄t-BuOH11016-2455-85

Experimental Protocol: Buchwald-Hartwig Amination of a 2-Halopyrazine (General Procedure)

In a glovebox or under an inert atmosphere, a reaction tube is charged with the 2-halo-6-methoxypyrazine (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a base (e.g., Cs₂CO₃ or NaOtBu). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the tube is sealed. The reaction mixture is heated with stirring for the specified time. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash chromatography to afford the desired N-substituted aminopyrazine.[6]

Buchwald_Hartwig_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_isolation Product Isolation reagents Combine: - 2-Halo-6-methoxypyrazine - Amine - Pd Precatalyst & Ligand - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat & Stir solvent->heat filter Filter through Celite heat->filter purify Flash Chromatography filter->purify

Buchwald-Hartwig Amination Experimental Workflow
Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane reagent. While effective, the toxicity of organotin compounds is a significant drawback of this method.

ReagentOrganostannaneCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Typical Yield (%)
This compoundAryl-SnBu₃Pd(PPh₃)₄ (3-5 mol%)-Toluene90-1106-1275-90
2-Bromo-6-methoxypyrazineVinyl-SnBu₃PdCl₂(PPh₃)₂ (5 mol%)CuI (cat.)DMF10012-2465-85
2-Chloro-6-methoxypyrazineAryl-SnBu₃Pd₂(dba)₃ / P(t-Bu)₃ (2-4 mol%)CsFDioxane12024-4840-70

Experimental Protocol: Stille Coupling of a 2-Halopyrazine (General Procedure)

A mixture of the 2-halo-6-methoxypyrazine (1.0 equiv.), the organostannane (1.1-1.3 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in an anhydrous, degassed solvent (e.g., toluene or DMF) is heated under an inert atmosphere. For less reactive halides, a co-catalyst like CuI may be added. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous potassium fluoride to remove tin byproducts. The organic layer is then dried, concentrated, and purified by chromatography.[7][8]

Stille_Coupling_Workflow A Mix Reagents: - 2-Halo-6-methoxypyrazine - Organostannane - Pd Catalyst B Add Anhydrous, Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Reaction Monitoring (TLC/GC-MS) C->D E Work-up with aq. KF D->E F Purification E->F

Stille Coupling Experimental Workflow
Sonogashira Coupling

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing alkynylpyrazines.

ReagentAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
This compoundTerminal AlkynePdCl₂(PPh₃)₂ / CuI (2/4 mol%)Et₃NTHFRT - 502-880-95
2-Bromo-6-methoxypyrazineTerminal AlkynePd(PPh₃)₄ / CuI (5/10 mol%)i-Pr₂NEtDMF60-806-1870-90
2-Chloro-6-methoxypyrazineTerminal AlkynePd₂(dba)₃ / XPhos / CuI (2/4/5 mol%)Cs₂CO₃Dioxane100-12012-2450-80[9]

Experimental Protocol: Sonogashira Coupling of a 2-Halopyrazine (General Procedure)

To a solution of the 2-halo-6-methoxypyrazine (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylethylamine). The reaction mixture is stirred under an inert atmosphere at the appropriate temperature until the starting material is consumed. The mixture is then diluted with an organic solvent, washed with aqueous ammonium chloride and brine, dried over a drying agent, and concentrated. The crude product is purified by column chromatography.[10][11]

Sonogashira_Coupling_Workflow start Start reagents Combine: - 2-Halo-6-methoxypyrazine - Terminal Alkyne - Pd/Cu Catalysts - Base in Solvent start->reagents reaction Stir under Inert Atmosphere at specified Temperature reagents->reaction monitoring Monitor Reaction Progress reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification end End purification->end

Sonogashira Coupling Experimental Workflow

Conclusion

The selection of a 2-halo-6-methoxypyrazine reagent for pyrazine synthesis via palladium-catalyzed cross-coupling is a strategic decision that balances reactivity, cost, and reaction conditions. This compound offers the highest reactivity, enabling milder conditions and shorter reaction times, but at a higher cost. 2-Chloro-6-methoxypyrazine represents the most economical option, though it necessitates more robust catalytic systems and more forcing conditions. 2-Bromo-6-methoxypyrazine provides a practical compromise between these two extremes. By understanding the reactivity trends and having access to optimized protocols, researchers can make informed decisions to efficiently synthesize their target pyrazine derivatives for applications in drug discovery and materials science.

References

Safety Operating Guide

Safe Disposal of 2-Iodo-6-methoxypyrazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Iodo-6-methoxypyrazine is critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential due to the compound's potential hazards.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. This substance is classified as harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to protect against splashes.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent contamination of personal attire.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors.

  • Avoid Contact: Take measures to avoid direct contact with the skin, eyes, and clothing.

Hazard Classification and Safety Information

The following table summarizes the key hazard information for this compound.

Hazard CategoryClassificationPrecautionary StatementsPictograms
Acute Toxicity (Oral) Acute Tox. 4P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.GHS07
Skin Corrosion/Irritation Skin Irrit. 2P302 + P352: IF ON SKIN: Wash with plenty of soap and water.GHS07
Serious Eye Damage/Irritation Eye Dam. 1P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.GHS05
Specific target organ toxicity — Single exposure STOT SE 3 (Respiratory system)[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.GHS07

Operational Disposal Plan: Step-by-Step Procedure

The disposal of chemical waste is regulated and must be managed through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]

Step 1: Waste Collection and Containerization

  • Designated Container: Use a dedicated, compatible container for this compound waste. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.

  • Compatibility: Ensure the container material is compatible with this compound.

  • Segregation: Store the this compound waste container separately from incompatible chemicals to prevent hazardous reactions.

Step 2: Labeling Hazardous Waste

  • Clear Identification: Proper labeling is a critical compliance step. Use your institution's approved hazardous waste tags.

  • Content Declaration: The label must clearly state "Hazardous Waste" and identify the contents as "this compound". List all constituents and their approximate percentages.

  • Contact Information: Provide the name and contact information of the responsible researcher or lab.

Step 3: Storage of Hazardous Waste

  • Designated Area: Store the labeled waste container in a designated "satellite accumulation area" near the point of generation.[2]

  • Safe Conditions: Keep the container in a cool, well-ventilated area, away from heat, sparks, or open flames. The container must remain closed at all times, except when adding waste.[2]

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment (such as a chemical-resistant tray) to contain potential leaks.[2]

Step 4: Scheduling Waste Pickup

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Provide Information: Be prepared to provide details about the waste, including the chemical name, quantity, and location.

Disposal of Empty Containers

An empty container that held this compound must be managed properly before it can be disposed of as regular trash.

  • Triple-Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can effectively remove the chemical residue.

  • Collect Rinsate: The solvent rinsate from each rinse must be collected and disposed of as hazardous waste.[2]

  • Final Steps: After triple-rinsing and allowing the container to air-dry, the original chemical label must be completely defaced or removed. The container may then be disposed of in the regular trash or recycled according to your institution's policies.[2]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_container Empty Container Disposal A Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat B Handle in a well-ventilated area (e.g., fume hood) A->B C Use a dedicated, compatible, and sealed waste container B->C D Label container clearly: 'Hazardous Waste' 'this compound' C->D E Store in a designated, cool, and well-ventilated satellite accumulation area D->E F Use secondary containment E->F G Contact Environmental Health & Safety (EHS) for pickup F->G H Provide waste details to EHS G->H I Triple-rinse with a suitable solvent J Collect rinsate as hazardous waste I->J K Deface or remove original label J->K L Dispose of container in regular trash or recycle K->L

Caption: Workflow for the proper disposal of this compound.

References

Comprehensive Safety and Handling Guide for 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Iodo-6-methoxypyrazine (CAS No: 58139-03-0). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. Based on its hazard classifications, the following personal protective equipment is mandatory.

Hazard Summary:

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.

  • Skin Irritation, Category 2 (H315): Causes skin irritation.

  • Serious Eye Damage, Category 1 (H318): Causes serious eye damage.

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.

Pictograms:

  • Corrosion

  • Exclamation Mark

Signal Word: Danger

Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes and vapors that can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1][2]Prevents skin contact, which can lead to irritation. Always inspect gloves before use.
Body Protection Chemical-resistant lab coat or coveralls.[3]Provides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]Minimizes inhalation of vapors, which can cause respiratory tract irritation.

2. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety.

2.1. Preparation and Engineering Controls

  • Ventilation: All handling, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment where necessary.[5][6]

2.2. Handling the Chemical

  • Inspection: Upon receipt, inspect the container for any damage or leaks.[4]

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as specified in the table above.

  • Transfer: When transferring the solid, use caution to avoid creating dust.

  • Procedure: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[4][7]

2.3. Spill Procedures

  • Evacuation: In the event of a spill, evacuate all non-essential personnel from the area.[4]

  • Ventilation: Ensure the area is well-ventilated, and if safe to do so, increase ventilation to the fume hood.[4]

  • Containment: Absorb the spill with an inert, non-combustible material like sand or vermiculite.[4]

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.[8]

3. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Collection

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1]

  • Container: Use a designated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.[1][8]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[4]

3.2. Waste Storage

  • Location: Store the waste container in a designated satellite accumulation area near the point of generation.[8]

  • Conditions: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials.[4][7][8]

  • Secondary Containment: It is recommended to store hazardous waste containers in secondary containment to mitigate potential leaks.[8]

3.3. Final Disposal

  • Professional Disposal: Arrange for a licensed professional hazardous waste disposal service to collect and manage the waste.[4]

  • Prohibition: Never dispose of this compound down the drain or in regular trash.[4]

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and drying, the original label should be defaced or removed before the container can be disposed of as regular trash.[8]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Certification & Airflow B Locate Emergency Equipment A->B C Don Appropriate PPE B->C D Inspect Container C->D E Weigh & Transfer in Fume Hood D->E F Conduct Experiment E->F G Decontaminate Glassware F->G H Segregate Halogenated Waste G->H I Store Waste in Labeled, Sealed Container H->I

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.